molecular formula C3H5ClO2 B146722 Methyl chloroacetate CAS No. 96-34-4

Methyl chloroacetate

Cat. No.: B146722
CAS No.: 96-34-4
M. Wt: 108.52 g/mol
InChI Key: QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Description

Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals.

Properties

IUPAC Name

methyl 2-chloroacetate
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InChI

InChI=1S/C3H5ClO2/c1-6-3(5)2-4/h2H2,1H3
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InChI Key

QABLOFMHHSOFRJ-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)CCl
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Molecular Formula

C3H5ClO2
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DSSTOX Substance ID

DTXSID9041576
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Molecular Weight

108.52 g/mol
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Physical Description

Methyl chloroacetate appears as a crystalline solid or a solid dissolved in a liquid. Insoluble in water and denser than water. Contact may slightly irritate skin, eyes and mucous membranes. May be slightly toxic by ingestion. Used to make other chemicals., Liquid, Clear liquid with odor that is pungent and sweet; [Hawley] Colorless liquid; [MSDSonline], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
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Boiling Point

266 °F at 760 mmHg (USCG, 1999), 130 °C, BP: 130-132 °C, 129.5 °C
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Flash Point

125 °F (USCG, 1999), 57 °C, 135 °F (57 °C) (open cup), 57 °C o.c.
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Solubility

In water, 4.6X10+4 mg/L at 20 °C, In water, 5.2 g/100 mL at 19.8 °C (5.2X10+4 mg/L), Miscible with alcohol, ether, Very soluble in acetone, benzene, ethyl ether, ethanol, Miscible with oxygenated solvents, Solubility in water, g/100ml at 19.8 °C: 5.2
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Density

1.2337 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.236 g/cu cm at 20 °C, 1.2 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.02
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Vapor Density

1.24 (Air = 1), Relative vapor density (air = 1): 3.7
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Vapor Pressure

16.54 mmHg (USCG, 1999), 7.63 [mmHg], 7.63 mm Hg at 25 °C, Vapor pressure, Pa at 20 °C: 650
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Color/Form

Liquid, Colorless liquid

CAS No.

96-34-4
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Melting Point

-26 °F (USCG, 1999), -32.3 °C, -32.1 °C
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Foundational & Exploratory

An In-depth Technical Guide to the Core Properties and Structure of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a vital chemical intermediate, widely utilized in the synthesis of a diverse range of pharmaceutical and agrochemical compounds. Its bifunctional nature, possessing both an ester and an alkyl halide moiety, allows for a variety of chemical transformations, making it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the fundamental properties and structural characteristics of this compound, tailored for professionals in research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a pungent, sweetish odor.[1] It is characterized by the following quantitative properties:

PropertyValueReference(s)
Molecular Formula C₃H₅ClO₂[2][3][4][5]
Molecular Weight 108.52 g/mol [2]
CAS Number 96-34-4[2]
Density 1.238 g/mL at 25 °C
Boiling Point 130-132 °C at 760 mmHg[6]
Melting Point -32.12 °C[5]
Flash Point 51.7 °C
Refractive Index (n_D^20) 1.422[5]
Water Solubility 28 g/L at 20 °C
Vapor Pressure 8.97 mmHg at 25°C

Molecular Structure

The structural integrity of this compound is fundamental to its reactivity. Below is a visualization of its chemical structure, followed by a table of computed bond lengths and angles to provide a more detailed understanding of its geometry.

Caption: 2D Chemical Structure of this compound.

Computed Structural Parameters

The following table details the computed bond lengths and angles for the most stable conformation of this compound. This data is crucial for computational modeling and understanding the molecule's steric and electronic properties.

ParameterValue
Bond Lengths (Å)
C=O1.206
C-O1.335
O-CH₃1.438
C-C1.516
C-Cl1.795
C-H (methylene)1.091
C-H (methyl)1.090 - 1.097
**Bond Angles (°) **
O=C-O125.4
O=C-C124.8
O-C-C109.8
C-O-C116.3
Cl-C-C112.1
H-C-Cl (methylene)108.3
H-C-H (methylene)109.1
H-C-H (methyl)108.2 - 109.8

Spectroscopic Data

Spectroscopic analysis is essential for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is relatively simple, showing two distinct singlets.

Chemical Shift (ppm)MultiplicityAssignment
~3.8Singlet-OCH₃ (Methyl ester protons)
~4.1Singlet-CH₂Cl (Methylene protons)
Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~2950-3000MediumC-H stretch (sp³ C-H)
~1750StrongC=O stretch (Ester carbonyl)
~1440MediumC-H bend (Methylene and methyl)
~1200-1300StrongC-O stretch (Ester C-O)
~700-800StrongC-Cl stretch

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common laboratory and industrial synthesis of this compound is the Fischer esterification of chloroacetic acid with methanol, typically using a strong acid catalyst.

Caption: Synthesis of this compound via Fischer Esterification.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add chloroacetic acid (1.0 eq) and methanol (3.0-5.0 eq).

  • Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 mol%) to the reaction mixture while stirring.

  • Reflux: Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine to remove any remaining water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by fractional distillation under reduced pressure to obtain the final product with high purity.

Conclusion

This technical guide has provided a detailed overview of the core properties and structural features of this compound. The tabulated data on its physical and chemical properties, along with the detailed spectroscopic and structural information, serves as a valuable resource for scientists and researchers. The provided experimental protocol for its synthesis offers a practical guide for laboratory preparation. A thorough understanding of these fundamental aspects of this compound is crucial for its effective application in the development of new pharmaceuticals and other advanced materials.

References

Synthesis of methyl chloroacetate from chloroacetic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Methyl Chloroacetate from Chloroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of this compound from chloroacetic acid, focusing on the prevalent method of direct esterification. It includes detailed experimental protocols, a comparative analysis of various synthetic approaches, and process visualizations to facilitate understanding and implementation in a laboratory or industrial setting. This compound is a crucial intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.[1]

Synthesis Methodologies

The production of this compound can be achieved through several chemical pathways. The most common and industrially viable method is the direct esterification of chloroacetic acid with methanol.[1][2] Alternative routes exist but are often less favored due to factors like reagent cost and handling difficulties.

The primary reaction is as follows:

ClCH₂COOH + CH₃OH ⇌ ClCH₂COOCH₃ + H₂O[2][3]

This is a reversible equilibrium reaction.[4][5] To achieve high yields, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one reactant (usually methanol) or by continuously removing the water formed during the reaction, often through azeotropic distillation.[1][2]

Alternative synthesis routes include:

  • Chlorination of Methyl Acetate: CH₃COOCH₃ + Cl₂ → ClCH₂COOCH₃ + HCl

  • From Chloroacetyl Chloride: ClCH₂COCl + CH₃OH → ClCH₂COOCH₃ + HCl[2]

Catalysis

Various catalysts can be employed to accelerate the esterification reaction.

  • Acid Catalysts: Strong mineral acids like sulfuric acid or p-toluenesulfonic acid are commonly used.[2] However, their corrosive nature presents challenges for equipment and can complicate product purification.[6][7]

  • Heterogeneous Catalysts: To overcome the issues with mineral acids, solid acid catalysts such as cation exchange resins are utilized.[5][6] These offer advantages like easier separation from the reaction mixture, reusability, and reduced equipment corrosion.[6] A study using a cation exchange resin achieved a 70.11% conversion of chloroacetic acid under optimized conditions.[6][7]

  • Other Catalysts: Other substances like calcium chloride tetrahydrate have also been reported as effective catalysts.[8]

Data Presentation: Comparative Analysis of Synthesis Protocols

The following tables summarize quantitative data from various reported methodologies for the synthesis of this compound.

Table 1: Reaction Conditions for Direct Esterification

CatalystReactant Ratio (Chloroacetic Acid:Methanol)Temperature (°C)Reaction Time (h)Reported Yield (%)Reference
None (High Temp)1:0.366 (by weight)105-110Continuous~96[3][8]
None (High Temp)1: (Excess Methanol)>120Continuous-[4]
Calcium Chloride Tetrahydrate-80298.1[8]
Cation Exchange Resin1:1.4 (molar ratio)70270.11 (Conversion)[6][7]
Sulfuric Acid---60 (at normal pressure)[4]
Dichloroacetic Acid Medium1:2.2-3.0 (by weight)135-145Continuous92-98[9]
Acidic Ionic Liquid Resin1:1.5 (molar ratio)120Continuous>99.5 (Conversion)[5]

Table 2: Purification Parameters

Purification StepDescriptionBoiling Point (°C)PressureReference
NeutralizationWashing with sodium carbonate solution to remove unreacted acid.25-35Atmospheric[8][9]
Atmospheric DistillationRemoval of low-boiling fractions.<130Atmospheric[3][8]
Vacuum DistillationCollection of the final product.658 kPa (79.98 kPa in another source)[3][8]

Experimental Protocols

This section provides detailed methodologies for the synthesis and purification of this compound based on common laboratory and industrial practices.

General Laboratory Protocol: Batch Esterification

This protocol describes a typical batch synthesis in a laboratory setting.

Equipment:

  • A three-necked round-bottom flask (100-500 mL)

  • Reflux condenser

  • Mechanical or magnetic stirrer

  • Heating mantle or oil bath

  • Thermometer or temperature probe

  • Dropping funnel (optional)

  • Ester-water separator (Dean-Stark apparatus)

Reagents:

  • Chloroacetic Acid (CA)

  • Methanol (MeOH)

  • Catalyst (e.g., concentrated sulfuric acid, cation exchange resin)

  • Sodium Carbonate (Na₂CO₃) solution (for neutralization)

  • Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

  • Charging the Reactor: Equip a three-necked flask with a stirrer, reflux condenser, and a thermometer. For continuous removal of water, an ester-water separator can be placed between the flask and the condenser.[8]

  • Reactant Addition: Charge the flask with chloroacetic acid and methanol. A typical molar ratio of methanol to chloroacetic acid can range from stoichiometric to a significant excess to drive the reaction forward.[4][6] For example, 0.2 mol of chloroacetic acid can be reacted with a specified amount of methanol.[8]

  • Catalyst Addition: Carefully add the chosen catalyst. If using a solid catalyst like a cation exchange resin, the dosage might be around 3 wt% of the reactants.[6]

  • Reaction: Heat the mixture to the desired reaction temperature (e.g., 70-110°C) with constant stirring.[6][8] The stirring speed should be sufficient to eliminate diffusion limitations (e.g., 300 rpm).[8]

  • Product Formation & Water Removal: As the reaction proceeds, a ternary azeotrope of this compound, water, and methanol may distill off.[1] In the ester-water separator, this mixture will separate into an organic layer (crude ester) and an aqueous layer. The separated methanol and water can be recycled back into the reaction pot to improve efficiency.[1][8]

  • Reaction Completion & Cooldown: After the reaction time (e.g., 2 hours), cool the flask rapidly using a water bath.[8]

  • Work-up & Neutralization: Transfer the collected crude ester (organic layer) to a separatory funnel. Wash it with a saturated aqueous solution of sodium carbonate to neutralize any remaining chloroacetic acid or acid catalyst.[8][9] This step should be performed carefully due to potential CO₂ evolution.

  • Purification:

    • Separate the organic layer and dry it over an anhydrous drying agent.

    • Perform an initial atmospheric distillation to remove low-boiling impurities (fractions below 130°C).[3][8]

    • Follow with vacuum distillation to purify the this compound. Collect the fraction at approximately 65°C under 8 kPa vacuum.[8] The final product should be a clear, colorless liquid.[3]

  • Analysis: The product purity can be analyzed using techniques like Gas Chromatography (GC).[8]

Visualization of Processes and Logic

Synthesis and Purification Workflow

The following diagram illustrates the general workflow for the laboratory synthesis of this compound.

G Synthesis Routes to this compound cluster_esterification Direct Esterification (Most Common) cluster_chlorination Chlorination cluster_acyl_chloride Acyl Chloride Route MCA This compound (ClCH2COOCH3) CA Chloroacetic Acid CA->MCA + Catalyst - H2O MeOH1 Methanol MeOH1->MCA + Catalyst - H2O MA Methyl Acetate MA->MCA - HCl Cl2 Chlorine Cl2->MCA - HCl CC Chloroacetyl Chloride CC->MCA - HCl MeOH2 Methanol MeOH2->MCA - HCl G Industrial Reactive Distillation Process Flow cluster_tower Reactive Distillation Column Rectification Rectification Section Top_Product Distillate (Methanol-Water Azeotrope) Rectification->Top_Product ReactionZone Reaction Section (Solid Catalyst Bed) ReactionZone->Rectification Stripping Stripping Section ReactionZone->Stripping Bottom_Product Bottoms (Crude this compound) Stripping->Bottom_Product Feed Feed (Chloroacetic Acid + Methanol) Feed->ReactionZone Separator Decanter/ Separator Top_Product->Separator Purification Final Purification (e.g., Vacuum Distillation) Bottom_Product->Purification Recycle Methanol Recycle Separator->Recycle MeOH Recycle->ReactionZone Final Pure Product Purification->Final

References

An In-depth Technical Guide to Methyl Chloroacetate (CAS 96-34-4)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA), with the CAS registry number 96-34-4, is a halogenated ester of significant importance in the chemical and pharmaceutical industries.[1][2] It is a colorless, transparent liquid characterized by a sharp, pungent odor.[1][3] Structurally, it combines the reactivity of both an ester and an alkyl halide, making it a versatile and crucial building block in a myriad of synthetic processes.[4] This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, applications, and safety information, tailored for a technical audience.

Physicochemical and Spectral Data

This compound's utility in various applications is underpinned by its specific physical and chemical properties.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
IUPAC Name Methyl 2-chloroacetate[4]
Synonyms Chloroacetic acid methyl ester, Methyl monochloroacetate[5]
CAS Number 96-34-4[4]
Molecular Formula C₃H₅ClO₂[4]
Molecular Weight 108.52 g/mol [4]
Appearance Colorless liquid[3]
Odor Sharp, pungent[1]
Density 1.238 g/mL at 25 °C[3]
Melting Point -33 °C (-27.4 °F)[6]
Boiling Point 130-132 °C (266-269.6 °F)[6]
Flash Point 47 °C (116.6 °F)[6]
Autoignition Temperature 465 °C (869 °F)[6]
Vapor Pressure 10 mmHg at 25 °C[3]
Vapor Density 3.8 (vs. air)[3]
Water Solubility 28 g/L at 20 °C (slow decomposition)[1][3]
Solubility Miscible with ethanol, ether, acetone, and benzene[3]
log Pow 0.63[7]
Refractive Index n20/D 1.422[3]

Synthesis and Purification

The primary industrial method for synthesizing this compound is the direct esterification of chloroacetic acid with methanol.[2][8] This reversible reaction is typically driven to completion by removing the water formed.[2]

General Esterification Workflow

The following diagram illustrates the general workflow for the synthesis of this compound.

G cluster_reactants Reactants cluster_reaction Reaction Step cluster_separation Separation & Purification chloroacetic_acid Chloroacetic Acid esterification Esterification (105-110 °C) [Acid Catalyst Optional] chloroacetic_acid->esterification methanol Methanol methanol->esterification distillation Azeotropic Distillation esterification->distillation Crude Mixture separator Ester-Water Separator distillation->separator Ternary Azeotrope (MCA, Water, Methanol) separator->esterification Methanol/Water Recycle neutralization Neutralization (e.g., Sodium Carbonate) separator->neutralization Crude Ester purification Fractional Distillation (Atmospheric & Vacuum) neutralization->purification product High-Purity This compound purification->product

General workflow for this compound synthesis.
Experimental Protocol: Laboratory-Scale Synthesis

This protocol is adapted from established laboratory procedures for esterification.[2]

Materials:

  • Chloroacetic acid (1 mole)

  • Methanol (3.66 moles, excess)

  • Concentrated sulfuric acid (catalytic amount, optional)

  • Sodium carbonate solution (5% w/v)

  • Anhydrous magnesium sulfate

  • Apparatus: Round-bottom flask, reflux condenser, heating mantle, separatory funnel, distillation setup.

Procedure:

  • To a round-bottom flask, add chloroacetic acid and an excess of methanol.

  • Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.

  • Equip the flask with a reflux condenser and heat the mixture under reflux for 2-3 hours.

  • After cooling to room temperature, transfer the reaction mixture to a separatory funnel.

  • Wash the mixture sequentially with water, 5% sodium carbonate solution (to neutralize the acid), and finally with a saturated sodium chloride solution.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent.

  • Purify the crude this compound by fractional distillation. Collect the fraction boiling at 130-132 °C.[6] The yield is typically around 96%.[2]

Industrial-Scale Synthesis and Purification

On an industrial scale, the process is often continuous.[9] A mixture of chloroacetic acid and methanol is fed into an esterification kettle heated to 105-110 °C.[2] A ternary azeotrope of this compound, water, and methanol is continuously distilled off.[2] This vapor is passed through an ester-water separator. The aqueous layer (containing methanol) is recycled back to the reactor, while the crude ester layer is collected.[2] The crude product is then neutralized with a base like sodium carbonate and purified by a two-stage distillation process: first at atmospheric pressure to remove low-boiling impurities, followed by vacuum distillation to obtain the high-purity final product.[2][8]

Reactivity and Key Reactions

This compound's reactivity is dominated by its two functional groups: the ester and the C-Cl bond. The chlorine atom is a good leaving group, making the α-carbon susceptible to nucleophilic attack, primarily via an SN2 mechanism.[4][9]

Table 2: Key Reactions of this compound

Reaction TypeReagentsProduct TypeSignificance
Nucleophilic Substitution Amines, Alkoxides, Cyanide, etc.Amino acid esters, ethers, nitrilesCore reaction for building complex molecules.[4][9]
Ester Hydrolysis Water (acid or base-catalyzed)Chloroacetic acid and MethanolCan occur in the presence of moisture.[4][9]
Transesterification Alcohols (with catalyst)Different chloroacetate estersModifies the ester group.[9]
Darzens Condensation Aldehydes or ketones with a baseGlycidic esters (α,β-epoxy esters)Forms new C-C bonds and an epoxide ring.[9]
Williamson Ether Synthesis Alcoholates/AlkoxidesGlycolic acid ethersFormation of ether linkages.[9]
General Reaction Pathways

The following diagram illustrates the primary reaction pathways of this compound.

G cluster_nuc_sub Nucleophilic Substitution (SN2) cluster_ester_react Ester Reactions cluster_cc_bond C-C Bond Formation mca This compound (ClCH₂COOCH₃) hydrolysis Hydrolysis (H₂O, H⁺/OH⁻) mca->hydrolysis transesterification Transesterification (R'-OH, Catalyst) mca->transesterification darzens Darzens Condensation (Ketone/Aldehyde, Base) mca->darzens product_amino Amino Acid Ester (R-NHCH₂COOCH₃) mca->product_amino product_ether Glycolic Acid Ether (R-OCH₂COOCH₃) mca->product_ether product_nitrile Cyanoacetate Ester (NCCH₂COOCH₃) mca->product_nitrile amine Amine (R-NH₂) alkoxide Alkoxide (R-O⁻) cyanide Cyanide (CN⁻) product_hydrolysis Chloroacetic Acid + Methanol hydrolysis->product_hydrolysis product_trans New Ester (ClCH₂COOR') transesterification->product_trans product_darzens Glycidic Ester darzens->product_darzens

Primary reaction pathways of this compound.
Experimental Protocol: Base-Promoted Ester Hydrolysis

This protocol demonstrates a typical procedure for the hydrolysis of an ester using a base.[10][11]

Materials:

  • This compound

  • 1.0 M Sodium hydroxide (NaOH) solution

  • 50% Ethanol-water solution

  • Universal indicator

  • Test tubes, water bath, pipette.

Procedure:

  • In a test tube, combine 1.0 mL of 50% ethanol, 1 drop of universal indicator, and 1 drop of 1.0 M NaOH solution. Mix thoroughly.

  • Add 3 drops of this compound to the test tube and mix gently.

  • Record the initial color and corresponding pH of the solution.

  • Place the test tube in a water bath maintained at 50 °C and start a timer.

  • Observe and record the color and pH of the solution at regular intervals (e.g., 2, 5, and 10 minutes).

  • A color change indicating a decrease in pH signifies the consumption of NaOH as the ester hydrolyzes to form the sodium salt of chloroacetic acid and methanol. The reaction is driven to completion because the carboxylic acid is deprotonated by the base.[11]

Applications in Research and Industry

This compound is a pivotal intermediate in the synthesis of a wide range of commercial products.[1][2]

  • Pharmaceuticals: It serves as a building block for various Active Pharmaceutical Ingredients (APIs).[1][2] For instance, it is a precursor in the synthesis of vitamins (such as Vitamin A and B6), sulfonamide drugs, and analgesics.[12][13] It has also been used as a reagent in the synthesis of the selective COX-2 inhibitor, Valdecoxib.[14]

  • Agrochemicals: A significant portion of industrially produced this compound is used in the manufacturing of pesticides.[1][2] It is a key precursor for organophosphorus insecticides like Dimethoate and Omethoate.[1][2][8]

  • Other Industries: It is also employed as a solvent and in the production of surfactants, adhesives, and dyes.[1][14]

Toxicology and Safety

This compound is a hazardous substance that requires careful handling. It is toxic if inhaled, ingested, or absorbed through the skin.[4][15]

Acute Toxicity Data

Table 3: Acute Toxicity of this compound

Exposure RouteSpeciesValueReference
Oral LD50 Rat107 mg/kg[4][6][7]
Mouse240 mg/kg[16]
Dermal LD50 Rabbit318 mg/kg[4][6]
Rat137 mg/kg[4][6]
Inhalation LC50 Rat210 ppm (4 h)[4][6]
Rat0.638 mg/L (4 h)[6]
Health Effects and Hazards
  • Acute Effects: Contact can cause severe irritation and burns to the skin and eyes, with a risk of serious eye damage.[7][15] Inhalation can irritate the nose, throat, and lungs, leading to coughing, shortness of breath, and potentially fatal pulmonary edema.[7][15]

  • Genotoxicity: Data on genotoxicity is limited. Studies on the parent compound, monochloroacetic acid, suggest a low potential for DNA damage and mutagenicity.[12] However, in an Ames fluctuation test, related haloacetic acids (but not monochloroacetic acid itself) showed some mutagenic activity in Salmonella typhimurium strain TA100.[17] Further research is needed for a conclusive profile. No evidence of carcinogenicity has been established.[7][16]

Handling and Safety Precautions

Due to its hazardous nature, strict safety protocols must be followed when handling this compound.

Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile or butyl rubber) are mandatory.[4]

  • Eye Protection: Safety goggles and a face shield must be worn.[4]

  • Respiratory Protection: Work must be conducted in a well-ventilated area or under a chemical fume hood.[4] If ventilation is inadequate, appropriate respiratory protection is required.

  • Clothing: A lab coat or chemical-resistant clothing should be worn.[4]

Engineering Controls:

  • Use in a well-ventilated area, preferably a fume hood.[4]

  • Emergency eyewash stations and safety showers must be readily accessible.[15]

Spill and Disposal:

  • In case of a spill, evacuate the area.[15] Absorb the spill with an inert, non-combustible material like sand or vermiculite.[15]

  • Collect the absorbed material in a sealed container for disposal as hazardous waste.[15]

  • Disposal must be in accordance with local, state, and federal regulations.[15]

First Aid Measures

Table 4: First Aid for this compound Exposure

Exposure RouteFirst Aid ProcedureReference
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[4]
Inhalation Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4]

Conclusion

This compound is a fundamentally important chemical intermediate with broad applications, particularly in the synthesis of pharmaceuticals and agrochemicals. Its dual reactivity as an ester and an alkyl halide allows for a wide range of chemical transformations. However, its high toxicity and corrosive nature necessitate stringent safety measures and proper handling protocols. A thorough understanding of its properties, reactivity, and hazards is essential for its safe and effective use in research and development and industrial production.

References

An In-depth Technical Guide to the Electrophilicity of Methyl Chloroacetate for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Introduction to the Electrophilicity of Methyl Chloroacetate

The chemical reactivity of this compound is dominated by the carbon-chlorine bond. The chlorine atom, being highly electronegative, withdraws electron density from the adjacent carbon atom, rendering it electron-deficient and thus highly electrophilic. This inherent electrophilicity makes this compound an excellent substrate for bimolecular nucleophilic substitution (S(_N)2) reactions.[1]

The general mechanism for the S(_N)2 reaction of this compound involves the backside attack of a nucleophile on the electrophilic carbon, leading to the displacement of the chloride ion as a leaving group. This process occurs in a single, concerted step, resulting in an inversion of stereochemistry at the carbon center, although in the case of the prochiral this compound, this is not observable in the product. The rate of these reactions is dependent on the concentration of both the this compound and the nucleophile.[2]

Reactivity with Various Nucleophiles: A Qualitative Overview

The electrophilic nature of the α-carbon in this compound allows it to react with a wide array of nucleophiles. The rate and efficiency of these reactions are influenced by several factors, including the nucleophilicity of the attacking species, the solvent, and the reaction temperature.

Table 1: Qualitative Reactivity and Typical Reaction Conditions of this compound with Common Nucleophiles

Nucleophile ClassExample NucleophileProduct TypeTypical SolventBase (if required)General Reactivity
O-Nucleophiles Alkoxides (e.g., sodium ethoxide)EtherEthanol, THF, DMFN/AHigh
Phenoxides (e.g., sodium phenoxide)Aryl etherAcetone, DMFN/AHigh
Carboxylates (e.g., sodium acetate)AnhydrideDMF, DMSON/AModerate
N-Nucleophiles Primary Amines (e.g., aniline)Secondary AmineEthanol, AcetonitrileK(_2)CO(_3), Et(_3)NModerate to High
Secondary Amines (e.g., piperidine)Tertiary AmineEthanol, AcetonitrileK(_2)CO(_3), Et(_3)NHigh
Phthalimide anionN-AlkylphthalimideDMFN/AModerate
Azide (e.g., sodium azide)Alkyl AzideDMF, DMSON/AHigh
S-Nucleophiles Thiolates (e.g., sodium thiophenoxide)ThioetherEthanol, MethanolN/AVery High
C-Nucleophiles Enolates (e.g., from diethyl malonate)Alkylated CarbonylEthanol, THFNaOEt, NaHModerate

Key Synthetic Applications and Experimental Protocols

The electrophilic nature of this compound makes it a valuable building block in a variety of important organic transformations.

Williamson Ether Synthesis

The Williamson ether synthesis is a classic and widely used method for the preparation of symmetrical and unsymmetrical ethers. In this reaction, an alkoxide or phenoxide ion acts as the nucleophile, attacking the electrophilic carbon of this compound to form a new carbon-oxygen bond.

Experimental Protocol: Synthesis of Methyl Phenoxyacetate

  • Deprotonation of Phenol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol (1.0 eq) in a suitable solvent such as ethanol or acetone. Add a base, typically sodium hydroxide (1.1 eq) or potassium carbonate (1.5 eq), to the solution and stir at room temperature for 30 minutes to form the sodium phenoxide.

  • Nucleophilic Substitution: To the solution of sodium phenoxide, add this compound (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up and Purification: After cooling to room temperature, filter the reaction mixture to remove any inorganic salts. Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. The product can be further purified by distillation or recrystallization.

Williamson_Ether_Synthesis Phenol Phenol Phenoxide Phenoxide Ion Phenol->Phenoxide Deprotonation Base Base (e.g., NaOH) Base->Phenoxide MCA This compound Product Methyl Phenoxyacetate MCA->Product Phenoxide->Product SN2 Attack Salt NaCl

Figure 1: Williamson Ether Synthesis Workflow.
Gabriel Synthesis of Primary Amines

The Gabriel synthesis provides a reliable method for the preparation of primary amines, avoiding the over-alkylation often encountered in the direct reaction of alkyl halides with ammonia. This method utilizes the phthalimide anion as an ammonia surrogate.

Experimental Protocol: Synthesis of Glycine Methyl Ester

  • Formation of Potassium Phthalimide: Dissolve phthalimide (1.0 eq) in dimethylformamide (DMF). Add potassium carbonate (1.5 eq) and stir the mixture at room temperature for 1 hour.

  • N-Alkylation: To the suspension of potassium phthalimide, add this compound (1.0 eq) and heat the reaction mixture to 80-100 °C. Monitor the reaction by TLC until the starting materials are consumed.

  • Hydrolysis (Hydrazinolysis): Cool the reaction mixture to room temperature and add hydrazine hydrate (1.2 eq). Heat the mixture to reflux for 1-2 hours, during which a precipitate of phthalhydrazide will form.

  • Work-up and Purification: After cooling, add dilute hydrochloric acid to the reaction mixture and filter to remove the phthalhydrazide precipitate. The filtrate, containing the desired amine salt, can then be neutralized with a base and extracted with an organic solvent. Further purification can be achieved by distillation or chromatography.

Gabriel_Synthesis Phthalimide Potassium Phthalimide Intermediate N-Alkylated Phthalimide Phthalimide->Intermediate SN2 Reaction MCA Methyl Chloroacetate MCA->Intermediate Hydrazine Hydrazine Product Glycine Methyl Ester Hydrazine->Product Intermediate->Product Hydrazinolysis Byproduct Phthalhydrazide

Figure 2: Gabriel Synthesis Workflow.
Darzens Condensation

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester, also known as a glycidic ester. This compound is a common α-haloester used in this transformation.

Experimental Protocol: Synthesis of Methyl 3-phenylglycidate

  • Base Preparation: In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium methoxide (1.1 eq) in anhydrous methanol.

  • Reaction Mixture: Cool the sodium methoxide solution to 0 °C in an ice bath. To this, add a mixture of benzaldehyde (1.0 eq) and this compound (1.1 eq) dropwise, maintaining the temperature below 5 °C.

  • Reaction: Stir the reaction mixture at 0 °C for 1-2 hours and then allow it to warm to room temperature, continuing to stir for an additional 2-4 hours.

  • Work-up and Purification: Pour the reaction mixture into a mixture of ice and water, and extract with an organic solvent such as diethyl ether or ethyl acetate. Wash the combined organic extracts with water and brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude glycidic ester can be purified by vacuum distillation.

Darzens_Condensation Aldehyde Benzaldehyde Adduct Aldol-type Adduct Aldehyde->Adduct MCA Methyl Chloroacetate Enolate Enolate of MCA MCA->Enolate Base Base (e.g., NaOMe) Base->Enolate Deprotonation Enolate->Adduct Nucleophilic Attack Product Methyl 3-phenylglycidate Adduct->Product Intramolecular SN2

Figure 3: Darzens Condensation Workflow.

Factors Influencing the Electrophilicity and Reactivity

Several factors can influence the rate and outcome of nucleophilic substitution reactions involving this compound:

  • Nucleophile Strength: Stronger nucleophiles, such as thiolates and alkoxides, react more rapidly with this compound than weaker nucleophiles like amines or carboxylates.

  • Solvent: Polar aprotic solvents, such as DMF, DMSO, and acetonitrile, are generally preferred for S(_N)2 reactions as they solvate the cation of the nucleophilic salt but do not strongly solvate the nucleophile itself, thus preserving its reactivity.

  • Leaving Group: The chloride ion is a good leaving group, contributing to the high reactivity of this compound. For comparison, methyl bromoacetate is generally more reactive, while methyl iodoacetate is the most reactive in this series, due to the decreasing carbon-halogen bond strength.

  • Steric Hindrance: The lack of significant steric hindrance around the electrophilic α-carbon in this compound facilitates the backside attack of the nucleophile, favoring the S(_N)2 pathway.

Conclusion

This compound is a highly valuable and versatile reagent in organic synthesis, primarily due to the pronounced electrophilicity of its α-carbon. This characteristic allows it to readily participate in S(_N)2 reactions with a diverse range of nucleophiles, enabling the construction of more complex molecules. A thorough understanding of its reactivity, reaction mechanisms, and the factors influencing its electrophilicity is crucial for researchers, scientists, and drug development professionals to effectively utilize this important building block in the design and execution of synthetic strategies. While quantitative kinetic data for its reactions with a broad spectrum of nucleophiles remains an area for further investigation, the qualitative trends and established experimental protocols provide a solid foundation for its practical application.

References

An In-depth Technical Guide on the Hydrolysis Rate and Mechanism of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of methyl chloroacetate, a crucial reaction in various chemical and pharmaceutical processes. Understanding the rate and mechanism of this hydrolysis is paramount for process optimization, stability studies, and the development of novel therapeutic agents. This document synthesizes available quantitative data, details experimental protocols for kinetic analysis, and elucidates the underlying reaction mechanisms through signaling pathway diagrams.

Quantitative Data on Hydrolysis Rate

The rate of this compound hydrolysis is significantly influenced by pH and temperature. The following table summarizes the key quantitative data available in the literature.

ParameterValueConditionsReference
Base-Catalyzed Hydrolysis
Second-Order Rate Constant (k_OH)140 L·mol⁻¹·s⁻¹25 °C[1]
Estimated Second-Order Rate Constant9.4 L·mol⁻¹·s⁻¹25 °C (Structure Estimation Method)[2]
Half-life (t₁/₂)140 hourspH 6, 25 °C[1]
Half-life (t₁/₂)14 hourspH 7, 25 °C[1]
Half-life (t₁/₂)1.4 hourspH 8, 25 °C[1]
Half-life (t₁/₂)0.14 hours (8.4 minutes)pH 9, 25 °C[1]
Half-life (t₁/₂)9 days (estimated)pH 7, 25 °C[2]
Half-life (t₁/₂)21 hours (estimated)pH 8, 25 °C[2]
Vapor-Phase Reaction
Rate Constant with OH radicals2.5 x 10⁻¹³ cm³/molecule·s25 °C[2]
Atmospheric Half-life~65 days[OH] = 5 x 10⁵ radicals/cm³[2]

Hydrolysis Mechanisms

The hydrolysis of this compound can proceed through three primary pathways: neutral, acid-catalyzed, and base-catalyzed hydrolysis. Each of these mechanisms involves nucleophilic attack on the ester carbonyl group, leading to the formation of chloroacetic acid and methanol. Additionally, the presence of the chlorine atom allows for a competing nucleophilic substitution (SN2) reaction at the α-carbon.

Neutral Hydrolysis

In the absence of acid or base catalysts, this compound can undergo slow hydrolysis by water. The reaction with pure water is generally very slow.[3] The mechanism for the neutral hydrolysis of similar esters, such as methyl acetate, is proposed to be a cooperative process where one or more water molecules facilitate the proton transfer in a concerted or near-concerted fashion.

G cluster_neutral Neutral Hydrolysis Mechanism MCA This compound (ClCH₂COOCH₃) TS_Neutral Tetrahedral Intermediate (Cooperative water-assisted) MCA->TS_Neutral Nucleophilic attack by H₂O H2O Water (H₂O) H2O->TS_Neutral Products Chloroacetic Acid (ClCH₂COOH) + Methanol (CH₃OH) TS_Neutral->Products Collapse of intermediate

Figure 1: Proposed pathway for neutral hydrolysis.
Acid-Catalyzed Hydrolysis

In acidic conditions, the hydrolysis of this compound is significantly accelerated. The mechanism is believed to follow the AAC2 (acid-catalyzed, acyl-oxygen cleavage, bimolecular) pathway, which is common for the acid-catalyzed hydrolysis of esters.[4] This involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

G cluster_acid Acid-Catalyzed Hydrolysis (A_AC2) Mechanism MCA This compound (ClCH₂COOCH₃) Protonated_MCA Protonated this compound MCA->Protonated_MCA Protonation H3O Hydronium Ion (H₃O⁺) H3O->Protonated_MCA Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_MCA->Tetrahedral_Intermediate Nucleophilic attack by H₂O H2O Water (H₂O) H2O->Tetrahedral_Intermediate Products Chloroacetic Acid (ClCH₂COOH) + Methanol (CH₃OH) + H₃O⁺ Tetrahedral_Intermediate->Products Proton transfer & elimination of CH₃OH

Figure 2: AAC2 mechanism for acid-catalyzed hydrolysis.
Base-Catalyzed Hydrolysis (Saponification)

The hydrolysis of this compound is most rapid under basic conditions. This reaction, often referred to as saponification, is a second-order reaction that is effectively irreversible.[3] The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon to form a tetrahedral intermediate, which then collapses to yield the carboxylate anion and methanol.

G cluster_base Base-Catalyzed Hydrolysis (B_AC2) Mechanism MCA This compound (ClCH₂COOCH₃) Tetrahedral_Intermediate Tetrahedral Intermediate MCA->Tetrahedral_Intermediate Nucleophilic attack by OH⁻ OH Hydroxide Ion (OH⁻) OH->Tetrahedral_Intermediate Products Chloroacetate Ion (ClCH₂COO⁻) + Methanol (CH₃OH) Tetrahedral_Intermediate->Products Collapse of intermediate Final_Products Chloroacetic Acid (ClCH₂COOH) Products->Final_Products Protonation (workup)

Figure 3: BAC2 mechanism for base-catalyzed hydrolysis.
SN2 Reaction at the α-Carbon

A competing reaction to ester hydrolysis is the nucleophilic substitution at the carbon atom bearing the chlorine atom. This SN2 reaction is facilitated by the good leaving group ability of the chloride ion. In aqueous media, water or hydroxide ions can act as nucleophiles, leading to the formation of methyl hydroxyacetate.

G cluster_sn2 S_N2 Reaction Pathway MCA This compound (ClCH₂COOCH₃) TS_SN2 Transition State MCA->TS_SN2 Nucleophile Nucleophile (e.g., OH⁻, H₂O) Nucleophile->TS_SN2 Backside attack Product_SN2 Methyl Hydroxyacetate (HOCH₂COOCH₃) TS_SN2->Product_SN2 Leaving_Group Chloride Ion (Cl⁻) TS_SN2->Leaving_Group Leaving group departure

Figure 4: Competing SN2 reaction at the α-carbon.

Experimental Protocols for Kinetic Studies

The rate of this compound hydrolysis can be monitored using various analytical techniques. Below are detailed methodologies for key experimental approaches.

General Experimental Workflow

A generalized workflow for studying the kinetics of this compound hydrolysis is outlined below.

G cluster_workflow Experimental Workflow for Kinetic Analysis A Prepare Reactant Solutions (this compound, Acid/Base/Buffer) B Equilibrate Solutions to Reaction Temperature A->B C Initiate Reaction by Mixing Solutions B->C D Withdraw Aliquots at Timed Intervals C->D E Quench the Reaction D->E F Analyze Aliquot Concentration E->F G Data Analysis (Plot concentration vs. time, determine rate constant) F->G

Figure 5: General workflow for kinetic experiments.
Titration Method

This classic method is suitable for acid- and base-catalyzed hydrolysis where there is a net change in the concentration of acidic or basic species.

  • Principle: The progress of the reaction is followed by titrating the amount of carboxylic acid produced (in acid-catalyzed and neutral hydrolysis) or the consumption of the base (in base-catalyzed hydrolysis) at various time intervals.

  • Apparatus:

    • Constant temperature water bath

    • Reaction flask (e.g., 250 mL conical flask with a stopper)

    • Pipettes (for ester and withdrawing aliquots)

    • Burette

    • Conical flasks for titration

    • Stopwatch

  • Reagents:

    • This compound

    • Standardized hydrochloric acid or sodium hydroxide solution (depending on the catalysis)

    • Standardized sodium hydroxide solution for titration

    • Phenolphthalein indicator

    • Ice-cold deionized water (for quenching)

  • Procedure (for Acid-Catalyzed Hydrolysis):

    • Place known volumes of the acid catalyst solution and this compound separately in the constant temperature water bath to reach thermal equilibrium.[5]

    • Initiate the reaction by adding a known volume of this compound to the acid solution and start the stopwatch simultaneously.[6]

    • At regular time intervals (e.g., 0, 10, 20, 30, 60 minutes), withdraw a fixed volume of the reaction mixture (e.g., 5 mL) with a pipette.[6]

    • Immediately transfer the aliquot into a conical flask containing a known volume of ice-cold deionized water to quench the reaction by rapidly lowering the temperature.[7]

    • Add a few drops of phenolphthalein indicator and titrate the solution with a standardized sodium hydroxide solution until a persistent faint pink color is observed.[6]

    • To determine the concentration at infinite time (completion of the reaction), heat a separate portion of the reaction mixture in a sealed container in a boiling water bath for an extended period (e.g., 1-2 hours) to ensure complete hydrolysis, then cool and titrate as before.[6]

  • Data Analysis: The rate constant (k) can be determined by plotting ln(V∞ - Vt) versus time (t), where Vt is the volume of NaOH used at time t and V∞ is the volume used at infinite time. The slope of the resulting straight line will be -k for a first-order reaction.[5]

Spectrophotometric Method

This method is advantageous when one of the reactants or products has a distinct chromophore, or when a color-changing indicator can be used to monitor the reaction progress.

  • Principle: The change in absorbance of a species over time is monitored at a specific wavelength. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species.[8]

  • Apparatus:

    • UV-Vis spectrophotometer with a thermostatted cell holder

    • Quartz cuvettes

    • Syringes for rapid mixing

  • Procedure:

    • Identify a suitable wavelength where either the reactant or a product absorbs light, or where a pH indicator that changes color during the reaction has a significant absorbance change.

    • Prepare the reaction mixture directly in the cuvette or in a separate vessel and then quickly transfer it to the cuvette in the thermostatted cell holder.

    • Record the absorbance at the chosen wavelength at regular time intervals.

  • Data Analysis: For a first-order reaction, a plot of ln(At - A∞) or ln(A∞ - At) versus time will yield a straight line with a slope of -k, where At is the absorbance at time t and A∞ is the absorbance at the completion of the reaction.[8]

Conductometric Method

This technique is particularly useful for reactions in which there is a change in the number or mobility of ions.

  • Principle: The electrical conductivity of the solution is measured over time. In the hydrolysis of this compound, the formation of chloroacetic acid and its subsequent ionization will lead to a change in the conductivity of the solution.

  • Apparatus:

    • Conductivity meter with a thermostatted conductivity cell

    • Reaction vessel maintained at a constant temperature

  • Procedure:

    • Calibrate the conductivity meter with standard solutions.

    • Place the reaction mixture in the thermostatted cell.

    • Record the conductivity of the solution at regular time intervals.

  • Data Analysis: The rate constant can be determined by plotting a function of the change in conductivity against time. The specific relationship will depend on the reaction stoichiometry and the ionic conductivities of the species involved.

Conclusion

This guide has provided a detailed overview of the hydrolysis rate and mechanism of this compound. The quantitative data presented in the table offers a valuable resource for predicting the stability and reactivity of this compound under various conditions. The elucidated mechanisms, visualized through pathway diagrams, provide a fundamental understanding of the chemical transformations involved. Furthermore, the detailed experimental protocols serve as a practical guide for researchers seeking to perform kinetic studies on this and similar ester systems. A thorough understanding of these principles is essential for professionals in research, development, and manufacturing who work with this compound and related compounds.

References

Methyl Chloroacetate: A Comprehensive Technical Guide to its Core Reactions in Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Methyl chloroacetate (MCA) is a pivotal bifunctional reagent in organic synthesis, combining the reactivity of both an alkyl halide and an ester. This versatility makes it an indispensable building block in the pharmaceutical, agrochemical, and specialty chemical industries.[1][2] This guide provides an in-depth exploration of the core reactions of this compound, including detailed experimental protocols, quantitative data, and workflow visualizations to support advanced research and development.

Introduction to this compound

This compound (ClCH₂COOCH₃) is a colorless liquid characterized by a pungent odor.[2] Its chemical utility is defined by two primary reactive sites: the electrophilic carbon atom bonded to the chlorine, which is susceptible to nucleophilic attack, and the ester carbonyl group, which can undergo acyl substitution or hydrolysis. The chlorine atom serves as an excellent leaving group, making this compound a potent alkylating agent in SN2 reactions.[1][3]

Key Physicochemical Properties:

Property Value Reference
CAS Number 96-34-4 [1]
Molecular Formula C₃H₅ClO₂ [1]
Molecular Weight 108.52 g/mol [1]
Boiling Point 129-130 °C [2][4]
Melting Point -33 °C [2][4]
Density ~1.238 g/cm³ at 25°C [4]

| Solubility | Soluble in alcohol, ether, acetone, benzene.[4][5] Slightly soluble in water.[5] |[4][5] |

Key Reactions and Mechanisms

The reactivity of this compound is dominated by nucleophilic substitution at the α-carbon, but it also undergoes reactions typical of esters.

Nucleophilic Substitution (SN2 Reactions)

The primary reaction pathway for this compound is the SN2 mechanism, where a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion.[1][6] This reaction is fundamental to its role as a synthon for introducing a methoxycarbonylmethyl (-CH₂COOCH₃) group.

In the Williamson ether synthesis, an alkoxide or phenoxide acts as the nucleophile, attacking this compound to form an ether. This reaction is widely used to synthesize α-alkoxy esters.[1][7]

Reaction Scheme: RO⁻Na⁺ + ClCH₂COOCH₃ → ROCH₂COOCH₃ + NaCl

Quantitative Data:

Nucleophile Reagent/Conditions Product Yield Reference
4-Bromo-2-hydroxybenzaldehyde K₂CO₃, TBAB, 130°C, 4h 4-Bromo-2-(methoxycarbonylmethoxy)benzaldehyde 40% (after hydrolysis) [8]

| 4-Methylphenol (p-cresol) | 30% aq. NaOH, 90-100°C, 30-40 min | 4-Methylphenoxyacetic acid (after hydrolysis) | Not specified |[9] |

Experimental Protocol: Synthesis of Methyl 4-methylphenoxyacetate (Adapted from protocols for chloroacetic acid)

  • Preparation of Phenoxide: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 4-methylphenol (p-cresol) (10.8 g, 0.1 mol) in 50 mL of methanol.

  • Carefully add sodium methoxide (5.4 g, 0.1 mol) in portions while stirring. The mixture may warm up.

  • Alkylation: To the resulting sodium phenoxide solution, add this compound (10.85 g, 0.1 mol) dropwise via an addition funnel over 20 minutes.

  • Reaction: Heat the mixture to reflux and maintain for 3-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, filter the mixture to remove the precipitated sodium chloride.

  • Evaporate the methanol from the filtrate under reduced pressure.

  • Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of 5% aqueous NaOH solution to remove any unreacted phenol, followed by 50 mL of water and 50 mL of brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by vacuum distillation to yield methyl 4-methylphenoxyacetate.

Primary and secondary amines react with this compound to produce glycine esters and their derivatives, which are crucial intermediates in pharmaceutical synthesis.[10] A non-nucleophilic base is typically required to neutralize the HCl formed during the reaction.[11]

Reaction Scheme: RNH₂ + ClCH₂COOCH₃ + Base → RNHCH₂COOCH₃ + Base·HCl

Quantitative Data and Conditions:

Amine Base/Solvent Conditions Product Yield Reference
Primary/Secondary Amine K₂CO₃ / Acetone Reflux N-substituted glycine methyl ester Good [10][12]
Primary/Secondary Amine NaH / DMF 0°C to RT N-substituted glycine methyl ester Good [12]
Primary/Secondary Amine DIPEA / THF Not specified N-substituted glycine methyl ester Worked well [12]

| Benzylamines | (Self-basic) / DMSO | 55.0 °C | N-Benzylglycine anilide derivatives | (Kinetic study) |[13] |

This compound is used to alkylate carbanions generated from active methylene compounds, such as malonic esters. This reaction is a cornerstone of the malonic ester synthesis for producing substituted carboxylic acids.[14][15]

Reaction Scheme (Malonic Ester Synthesis):

  • CH₂(COOR)₂ + NaOR → Na⁺[CH(COOR)₂]⁻

  • Na⁺[CH(COOR)₂]⁻ + ClCH₂COOCH₃ → CH₃OOCCH₂CH(COOR)₂ + NaCl

Experimental Protocol: Synthesis of Dimethyl Malonate [16] (Note: This protocol describes a related carbonylation reaction, a modern alternative to traditional alkylation.)

  • Apparatus: Equip a one-liter glass flask with a mechanical stirrer, two dropping funnels, a reflux condenser, a pH electrode, and a gas inlet tube.

  • Reagents: Charge the flask with this compound (108.5 g, 1 mole), potassium methylate (1 mole in 28.75% methanol solution), and a cobalt carbonyl catalyst (Co₂(CO)₈, 10 g).

  • Reaction Conditions: Maintain the reaction at 70°C under a carbon monoxide atmosphere (0.8 atm) and a pH of approximately 8.5.

  • Duration: Continue the reaction for 6.5 hours.

  • Work-up and Purification: Process the reaction mixture to isolate the product.

  • Result: The protocol yields 119 g of dimethyl malonate, corresponding to a 90% yield.

Ester Hydrolysis

Like other esters, this compound can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and methanol.[1] The reaction is significantly faster under basic conditions.

Reaction Scheme: ClCH₂COOCH₃ + H₂O ⇌ ClCH₂COOH + CH₃OH

Quantitative Data: Hydrolysis Rate

pH Half-life at 25°C Rate Constant Reference
6 140 hours 140 L/mol·s (base-catalyzed) [17]
7 14 hours 140 L/mol·s (base-catalyzed) [17]
8 1.4 hours 140 L/mol·s (base-catalyzed) [17]

| 9 | 0.14 hours | 140 L/mol·s (base-catalyzed) |[17] |

Visualized Workflows and Relationships

Diagrams created with Graphviz provide a clear visual representation of the chemical logic and experimental processes involving this compound.

Reactivity Map of this compound

Methyl_Chloroacetate_Reactivity MCA This compound α-Carbon (Electrophilic) Carbonyl Carbon SN2_Product Sₙ2 Products Ethers Glycine Esters Substituted Malonates MCA:c1->SN2_Product Forms C-Nu Bond Hydrolysis_Product Hydrolysis Products Chloroacetic Acid Methanol MCA:c2->Hydrolysis_Product Forms Acid + Alcohol Nucleophiles Nucleophiles RO⁻ (Alkoxides) RNH₂ (Amines) RS⁻ (Thiolates) ⁻CH(COOR)₂ (Enolates) Nucleophiles->MCA:c1 Sₙ2 Attack Hydrolysis {H₂O / H⁺ or OH⁻} Hydrolysis->MCA:c2 Acyl Substitution SN2_Workflow start Start: Combine Nucleophile, Base, and Solvent add_mca Add this compound (Dropwise, control temperature) start->add_mca reaction Reaction (Heat to reflux, monitor by TLC) add_mca->reaction workup Aqueous Work-up (Filter salts, extract with organic solvent) reaction->workup purify Purification (Distillation or Chromatography) workup->purify end End: Characterize Pure Product purify->end

References

Safety Precautions for Handling Methyl Chloroacetate in the Laboratory: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Methyl chloroacetate is a versatile reagent in organic synthesis, frequently employed in the pharmaceutical and agrochemical industries. However, its utility is matched by its significant health and safety hazards. This technical guide provides an in-depth overview of the essential safety precautions required for handling this compound in a laboratory setting, ensuring the well-being of personnel and the integrity of research.

Hazard Identification and Classification

This compound (CAS No. 96-34-4) is a colorless liquid with a pungent, sweet odor.[1] It is classified as a hazardous substance with multiple risk factors that demand stringent control measures.

GHS Classification:

  • Flammable liquids: Category 3[2][3]

  • Acute toxicity, Oral: Category 3[2][3]

  • Acute toxicity, Inhalation: Category 3[2][3]

  • Skin irritation: Category 2[2][4]

  • Serious eye damage: Category 1[2]

  • Specific target organ toxicity – single exposure: Category 3 (May cause respiratory irritation)[2][3]

Hazard Statements:

  • H226: Flammable liquid and vapor.[2][3]

  • H301: Toxic if swallowed.[2][3]

  • H331: Toxic if inhaled.[2][3]

  • H315: Causes skin irritation.[2][3][4]

  • H318: Causes serious eye damage.[2][3]

  • H335: May cause respiratory irritation.[3][5]

Physicochemical and Toxicological Data

Understanding the physical, chemical, and toxicological properties of this compound is fundamental to a comprehensive risk assessment.

Physicochemical Properties
PropertyValue
Molecular Formula C₃H₅ClO₂
Molecular Weight 108.52 g/mol
Appearance Colorless liquid[6][7]
Odor Sweet, pungent[1][8]
Boiling Point 129.5 °C to 132 °C[2][9]
Melting Point -32.1 °C to -33 °C[2][9]
Flash Point 47 °C to 53 °C[2][9]
Autoignition Temperature 465 °C to 480 °C[2][9]
Vapor Pressure 7.63 mm Hg at 25 °C[2]
Density 1.24 g/cm³ at 20 °C[2]
log Pow 0.63[2]
Toxicological Data
Route of ExposureSpeciesValue
Oral LD50 Mouse240 mg/kg[10]
Dermal LD50 Rat (female)136.6 mg/kg bw[2]

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, beginning with robust engineering controls and supplemented by appropriate PPE, is crucial.

Engineering Controls
  • Ventilation: Always handle this compound in a well-ventilated area.[6][11] A certified chemical fume hood is mandatory for all operations.[11] For temperatures above 57°C, a closed system with ventilation and explosion-proof electrical equipment should be utilized.[2][12]

  • Safety Showers and Eyewash Stations: Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the work area.[8][13]

  • Ignition Source Control: Prohibit all sources of ignition, including open flames, sparks, and smoking, in areas where this compound is handled and stored.[2][8] Use non-sparking tools and take measures to prevent the buildup of electrostatic charge.[3][6]

Personal Protective Equipment (PPE)

The following PPE is required when handling this compound:

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[8][11] Contact lenses should not be worn.[8]

  • Skin Protection:

    • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are essential.[11] Always inspect gloves for integrity before use and employ proper glove removal techniques to avoid skin contact.[4]

    • Protective Clothing: A lab coat or chemical-resistant clothing is necessary.[11] For larger quantities or in situations with a high risk of splashing, a chemical protection suit may be required.[2]

  • Respiratory Protection: If ventilation is inadequate or during emergency situations, a NIOSH-approved respirator with appropriate cartridges should be used.[4][6]

PPE_Workflow cluster_ppe Personal Protective Equipment (PPE) for this compound cluster_eyes_details cluster_skin_details cluster_respiratory_details Eyes Eye/Face Protection Goggles Chemical Safety Goggles Eyes->Goggles FaceShield Face Shield Eyes->FaceShield Skin Skin Protection Gloves Chemical-Resistant Gloves (Nitrile or Butyl Rubber) Skin->Gloves Clothing Lab Coat or Chemical-Resistant Clothing Skin->Clothing Respiratory Respiratory Protection Respirator NIOSH-Approved Respirator (if ventilation is inadequate) Respiratory->Respirator Spill_Response_Workflow Start Spill Occurs Evacuate Evacuate Non-Essential Personnel Start->Evacuate Ignition Remove Ignition Sources Evacuate->Ignition PPE Don Appropriate PPE Ignition->PPE Contain Contain Spill (Prevent entry into drains) PPE->Contain Absorb Absorb with Inert Material (Sand, Vermiculite) Contain->Absorb Collect Collect into Labeled Hazardous Waste Container Absorb->Collect Ventilate Ventilate Area Collect->Ventilate Dispose Dispose of Waste (Follow Regulations) Ventilate->Dispose End Spill Cleaned Dispose->End

References

Methyl Chloroacetate: A Comprehensive GHS and Hazard Analysis for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Methyl chloroacetate, a colorless liquid with a pungent odor, is a versatile chemical intermediate widely utilized in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its utility, however, is matched by a significant hazard profile that necessitates a thorough understanding and strict adherence to safety protocols. This technical guide provides a detailed analysis of the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) classification for this compound, its associated hazards, and the experimental methodologies underpinning these classifications.

GHS Classification and Labelling

This compound is classified as a hazardous substance under the GHS. The standardized labelling elements, including pictograms, signal word, and hazard statements, are crucial for communicating its risks to users.

Signal Word: Danger

GHS Pictograms:

PictogramHazard Class
Flammable liquids
Acute toxicity (oral, dermal, inhalation)
Skin corrosion/irritation, Serious eye damage/eye irritation
Specific target organ toxicity — Single exposure
Hazardous to the aquatic environment

Hazard Statements (H-Statements):

A comprehensive list of hazard statements for this compound is provided below, outlining the nature of the hazards.

CodeStatement
H226Flammable liquid and vapor.[1][2][3]
H301Toxic if swallowed.[1][2][3]
H310 + H330Fatal in contact with skin or if inhaled.[3]
H314Causes severe skin burns and eye damage.[3]
H315Causes skin irritation.[1][2]
H317May cause an allergic skin reaction.[3][4]
H318Causes serious eye damage.[1][2]
H331Toxic if inhaled.[1][2]
H335May cause respiratory irritation.[1][5]
H371May cause damage to organs.[3]
H411Toxic to aquatic life with long lasting effects.[3]

Precautionary Statements (P-Statements):

A selection of key precautionary statements for the safe handling of this compound is detailed in the following table. A full list can be found in the relevant Safety Data Sheets (SDS).

CategoryCodeStatement
Prevention P210Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking.[1][2][6]
P260Do not breathe dust/fume/gas/mist/vapors/spray.[3]
P270Do not eat, drink or smoke when using this product.[1][4]
P280Wear protective gloves/protective clothing/eye protection/face protection.[1][3]
Response P301 + P310IF SWALLOWED: Immediately call a POISON CENTER/doctor.[1]
P303 + P361 + P353IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.[1]
P304 + P340IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
P305 + P351 + P338IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]
Storage P403 + P235Store in a well-ventilated place. Keep cool.[1][3]
P405Store locked up.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[3]

Core Hazards and Quantitative Toxicological Data

This compound presents a range of acute health hazards. The primary routes of exposure are inhalation, ingestion, and dermal contact, all of which can lead to severe toxic effects.

Acute Toxicity

The acute toxicity of this compound is a significant concern, with the substance being classified as toxic or fatal through all major exposure routes. The following table summarizes the available quantitative data.

EndpointSpeciesRouteValueReference
LD50Rat (female)Oral107 mg/kg bw[1][4]
LD50RatOral140 mg/kg bw[2]
LD50MouseOral240 mg/kg[7]
LD50Rat (female)Dermal136.6 mg/kg bw[1]
LD50RabbitDermal318 mg/kg[8]
LC50Rat (male/female)Inhalation210 - 315 ppm (4h)[1][4]
LC50MouseInhalation1 g/m³ (2h)[2]
LCLoRatInhalation250 ppm (7h)[9]

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%; LCLo: Lowest Published Lethal Concentration; bw: body weight.

Skin and Eye Hazards

Contact with this compound can cause severe irritation and damage to the skin and eyes. It is classified as causing skin irritation and serious eye damage.[1][2] Some sources also indicate the potential for severe skin burns and allergic skin reactions.[3][4]

Specific Target Organ Toxicity

This compound is known to cause respiratory irritation, which falls under the classification of Specific Target Organ Toxicity – Single Exposure (Category 3).[1][2][5]

Experimental Protocols

The GHS classification of this compound is based on data derived from standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure the reliability and comparability of chemical safety data.

Acute Toxicity Testing
  • Oral Toxicity (OECD 401, 420, 423, 425): Acute oral toxicity is typically determined using rodent models, most commonly rats.[10] The test substance is administered by gavage in graduated doses to several groups of animals.[10] The OECD guidelines offer several methods, including the traditional LD50 test (TG 401), the Fixed Dose Procedure (TG 420), the Acute Toxic Class Method (TG 423), and the Up-and-Down Procedure (TG 425).[3][11][12] These methods aim to determine the dose that causes mortality in 50% of the test animals (LD50) or to classify the substance into a specific toxicity category based on the observed effects at different dose levels.[10] Observations of clinical signs of toxicity, body weight changes, and mortality are recorded for at least 14 days.[13]

  • Dermal Toxicity (OECD 402): This test evaluates the toxicity of a substance applied to the skin. A defined amount of the substance is applied to a shaved area of the skin of a test animal (often rabbits or rats) for a 24-hour period. The animals are then observed for signs of toxicity and mortality over a 14-day period to determine the dermal LD50.

  • Inhalation Toxicity (OECD 403): The acute inhalation toxicity is assessed by exposing animals, typically rats, to the substance as a vapor, mist, or dust in an inhalation chamber for a defined period, usually 4 hours.[13][14] Different concentrations are tested to determine the LC50, the concentration in the air that is lethal to 50% of the test animals.[13] Animals are observed for toxic effects and mortality during and after the exposure for at least 14 days.[13][14]

Skin and Eye Irritation/Corrosion Testing
  • Skin Irritation/Corrosion (OECD 404, 439): The potential for a substance to cause skin irritation or corrosion is evaluated. In the traditional in vivo method (OECD 404), a small amount of the substance is applied to the shaved skin of an animal, usually a rabbit, and the site is observed for signs of erythema (redness) and edema (swelling) over a period of up to 14 days.[15] To reduce animal testing, in vitro methods using reconstructed human epidermis (RhE) models (OECD 439) are now widely used.[16][17] These tests measure cell viability after exposure to the chemical to predict its skin irritation potential.[16][17]

  • Eye Irritation/Corrosion (OECD 405, 492): The potential for a substance to cause eye irritation or serious eye damage is assessed. The traditional in vivo method (OECD 405) involves instilling the substance into the eye of an animal, typically a rabbit, and observing for effects on the cornea, iris, and conjunctiva.[18][19] To minimize animal use, a tiered testing strategy is recommended, starting with in vitro and ex vivo methods.[19][20] The Reconstructed human Cornea-like Epithelium (RhCE) test method (OECD 492) is an example of a validated in vitro alternative.[21]

Logical Relationships and Workflows

The determination of the GHS classification for a chemical like this compound follows a logical, tiered approach that integrates existing data with targeted experimental testing when necessary.

GHS_Classification_Workflow cluster_data_gathering Data Gathering and Analysis cluster_testing Experimental Testing (OECD Guidelines) cluster_evaluation Hazard Evaluation and Classification cluster_communication Hazard Communication A Physicochemical Properties F Weight of Evidence Evaluation A->F B Existing Toxicological Data (Human & Animal) B->F C Structure-Activity Relationship (SAR) Analysis C->F D In Vitro / Ex Vivo Testing (e.g., OECD 439, 492) E In Vivo Testing (e.g., OECD 401, 403, 404, 405) D->E Inconclusive Results D->F Provides Data E->F F->D Insufficient Data G Hazard Identification F->G Sufficient Data? H GHS Classification (Hazard Classes & Categories) G->H I Label Elements (Pictogram, Signal Word) H->I J Hazard & Precautionary Statements H->J K Safety Data Sheet (SDS) I->K J->K

Caption: GHS Classification Workflow for this compound.

This diagram illustrates the stepwise process for determining the GHS classification of a chemical. It begins with the collection and analysis of existing data. If this information is insufficient, a tiered approach to experimental testing is employed, prioritizing in vitro methods over in vivo studies to minimize animal use. The collective evidence is then used to identify hazards and assign a GHS classification, which in turn dictates the required hazard communication elements.

Signaling Pathway of Toxicity (Conceptual)

While the precise molecular mechanisms of this compound toxicity are complex and subject to ongoing research, a conceptual signaling pathway can be illustrated to represent the key events following exposure, leading to cellular damage and observable toxic effects.

Toxicity_Pathway cluster_exposure Exposure cluster_cellular Cellular Interaction cluster_response Cellular Response & Damage cluster_outcome Toxicological Outcome A This compound (Inhalation, Dermal, Oral) B Absorption & Distribution A->B C Metabolism (e.g., to Chloroacetic Acid) B->C D Interaction with Cellular Macromolecules (Proteins, DNA) C->D E Oxidative Stress D->E F Mitochondrial Dysfunction D->F G Inflammatory Response E->G H Apoptosis / Necrosis F->H G->H I Organ Damage (Respiratory Tract, Skin, Eyes) H->I J Systemic Toxicity H->J

References

Methodological & Application

Application Notes and Protocols: Darzens Condensation Reaction with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Darzens condensation, also known as the Darzens-Claisen reaction or glycidic ester condensation, is a cornerstone reaction in organic synthesis for the formation of α,β-epoxy esters (glycidic esters) from the reaction of a carbonyl compound (aldehyde or ketone) with an α-haloester in the presence of a base.[1][2][3][4] This reaction, first reported by Auguste Georges Darzens in 1904, provides a powerful tool for carbon-carbon bond formation and the synthesis of versatile epoxide intermediates.[2]

Methyl chloroacetate is a commonly employed α-haloester in this reaction due to its reactivity and commercial availability. The resulting methyl glycidates are valuable precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[5][6] For instance, the glycidic ester derived from p-methoxybenzaldehyde and this compound is a key intermediate in the synthesis of Diltiazem, a calcium channel blocker used in the treatment of hypertension and angina.[5][6]

This document provides detailed application notes and experimental protocols for performing the Darzens condensation reaction with this compound, aimed at researchers and professionals in the field of drug development and organic synthesis.

Reaction Mechanism

The mechanism of the Darzens condensation is analogous to an aldol reaction.[2] It proceeds through the following key steps:

  • Enolate Formation: A base abstracts an acidic α-proton from this compound to form a resonance-stabilized enolate.[2][3][4]

  • Nucleophilic Attack: The enolate acts as a nucleophile and attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a halohydrin intermediate.

  • Intramolecular SN2 Reaction: The newly formed alkoxide in the halohydrin intermediate undergoes an intramolecular SN2 reaction, displacing the chloride ion to form the final α,β-epoxy ester.[1][2]

Darzens_Mechanism cluster_step1 Step 1: Enolate Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Intramolecular SN2 Reaction MeCA This compound (ClCH₂CO₂Me) Enolate Enolate MeCA->Enolate + B⁻ Base Base (B⁻) Enolate->MeCA + BH Enolate2 Enolate Carbonyl Aldehyde/Ketone (R₂C=O) Halohydrin Halohydrin Intermediate Carbonyl->Halohydrin + Enolate Halohydrin2 Halohydrin Intermediate EpoxyEster α,β-Epoxy Ester Halohydrin2->EpoxyEster - Cl⁻ Chloride Cl⁻

Caption: Mechanism of the Darzens Condensation Reaction.

Applications in Drug Development

The α,β-epoxy esters synthesized via the Darzens condensation are highly valuable intermediates in medicinal chemistry. The strained epoxide ring can be opened by a variety of nucleophiles, leading to the formation of diverse functional groups and molecular scaffolds. This versatility makes them attractive starting materials for the synthesis of complex pharmaceutical agents.

A notable example is the synthesis of Diltiazem, where the glycidic ester intermediate is crucial for constructing the core structure of the drug.[5][6] The diastereomeric mixture of the glycidic ester obtained from the reaction can be further resolved to obtain the desired stereoisomer for the synthesis of the final drug product.[5]

Experimental Protocols

This section provides detailed protocols for the Darzens condensation of an aromatic aldehyde with this compound.

General Experimental Workflow

Darzens_Workflow Start Start Reagents Prepare Reactants: - Aldehyde/Ketone - this compound - Base (e.g., Sodium Methoxide) - Anhydrous Solvent (e.g., Methanol, THF) Start->Reagents ReactionSetup Set up Reaction Vessel under Inert Atmosphere (N₂ or Ar) Reagents->ReactionSetup Cooling Cool Reaction Mixture (e.g., -10°C to 0°C) ReactionSetup->Cooling Addition Slowly Add Aldehyde and This compound to Base Solution Cooling->Addition Stirring Stir at Low Temperature, then at Room Temperature Addition->Stirring Workup Quench Reaction (e.g., with ice-water) and Neutralize Stirring->Workup Extraction Extract Product with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Drying Dry Organic Layer (e.g., with Na₂SO₄) Extraction->Drying Purification Purify Crude Product (e.g., Recrystallization, Column Chromatography) Drying->Purification Analysis Characterize Product (NMR, IR, MS, Melting Point) Purification->Analysis End End Analysis->End

Caption: General workflow for the Darzens condensation reaction.

Protocol: Synthesis of Methyl 3-(4-methoxyphenyl)glycidate

This protocol is adapted from a literature procedure for the synthesis of a key intermediate for Diltiazem.[5][6]

Materials:

  • p-Methoxybenzaldehyde

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Ice

  • Acetic acid

  • Deionized water

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Ice-salt bath

  • Buchner funnel and flask

  • Dessicator

Procedure:

  • Preparation of Sodium Methoxide Solution: In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 5.1 g (0.22 gram-atoms) of sodium metal in 90 mL of anhydrous methanol under an inert atmosphere (e.g., nitrogen).[5] Cool the resulting sodium methoxide solution to -10°C using an ice-salt bath.[5]

  • Reactant Addition: Prepare a solution of 20 g (0.15 moles) of p-methoxybenzaldehyde and 23.9 g (0.22 moles) of this compound.[5] Add this solution dropwise to the vigorously stirred sodium methoxide solution over a period of 3 hours, maintaining the temperature at -10°C.[5] The reaction mixture will gradually become a white paste.[5]

  • Reaction Progression: After the addition is complete, continue stirring the mixture at -5°C for 2 hours, and then allow it to warm to room temperature and stir for an additional 3 hours.[5]

  • Work-up and Isolation: Pour the reaction mixture into 350 mL of ice-water containing 2 mL of acetic acid.[5] A white solid will precipitate. Filter the solid using a Buchner funnel, wash it with cold water, and dry it in a desiccator.[5]

  • Purification: The crude product can be recrystallized from methanol to yield pure methyl 3-(4-methoxyphenyl)glycidate.[5]

Data Presentation

The following table summarizes quantitative data from representative Darzens condensation reactions with this compound.

Aldehyde/KetoneBaseSolventTime (h)Temp (°C)Yield (%)Diastereomeric Ratio (cis:trans)Reference
p-MethoxybenzaldehydeSodium MethoxideMethanol8-10 to RT75 (crude)Mixture[5][6]
4-BromobenzaldehydeP₁-t-BuAcetonitrile2425831:1.5[7]
4-ChlorobenzaldehydeP₁-t-BuAcetonitrile625921:1.6[7]
BenzaldehydeP₁-t-BuAcetonitrile1625831:1.7[7]
BenzaldehydeSodium EthoxideEtherSeveral0 to RTGood-[8]

Note: "Good" and "Very Satisfactory" are qualitative descriptions from early literature where specific quantitative yields were not always provided.[8] The diastereomeric ratio can be influenced by the choice of base, solvent, and reaction temperature.

Characterization Data

For methyl 3-(4-methoxyphenyl)glycidate:

  • Melting Point: 68-69°C[5][6]

  • 1H NMR (300MHz, CDCl3): δ 7.21 (2H, d, J = 8.6Hz), 6.89 (2H, d, J = 8.6Hz), 4.05 (1H, m), 3.51 (1H, m), 3.82 (3H, s), 3.80 (3H, s). Note: Well-resolved doublets for epoxide protons may not be obtained due to the presence of a cis/trans mixture.[5][6]

  • APCI MS: m/z 208.9 (M+1)[5]

  • FT-IR (KBr, cm-1): 3020.2 (sp2 C-H str), 2954.4 (asymm. sp3 C-H str), 1728.3 (ester C=O str), 1294.0 (symm str of epoxide), 1251.5 (asymm. Ar-O-C str), 1029.4 (symm Ar-O-C str).[5]

Safety Precautions

  • Sodium metal is highly reactive with water and should be handled with extreme care under anhydrous conditions.

  • This compound is toxic and a lachrymator. Handle it in a well-ventilated fume hood.

  • Anhydrous solvents are flammable. Avoid open flames and sparks.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

Application Notes and Protocols: Methyl Chloroacetate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a versatile and highly reactive building block in organic synthesis, holding significant importance in the pharmaceutical industry.[1][2][3] Its bifunctional nature, possessing both a reactive chlorine atom and an ester group, allows for its facile incorporation into a wide array of molecular scaffolds. The chlorine atom serves as an excellent leaving group for nucleophilic substitution reactions, while the ester functionality can be readily modified, making MCA a valuable precursor for the synthesis of various active pharmaceutical ingredients (APIs) and their intermediates.[2][4] This document provides detailed application notes and experimental protocols for the use of this compound and its close analogs in the synthesis of key pharmaceutical intermediates.

Key Applications and Synthesis Protocols

This compound is a crucial starting material for the synthesis of several important heterocyclic compounds that form the core of many pharmaceutical drugs. Notable examples include the synthesis of 2-imino-4-thiazolidinone (also known as pseudothiohydantoin), rhodanine derivatives, and barbiturates.

Synthesis of 2-Imino-4-thiazolidinone (Pseudothiohydantoin)

2-Imino-4-thiazolidinone and its derivatives are a class of compounds with a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[4][5][6] The synthesis of the parent compound, pseudothiohydantoin, can be readily achieved by the condensation of a chloroacetate ester with thiourea.

This protocol is adapted from a well-established procedure for the synthesis of pseudothiohydantoin using ethyl chloroacetate. This compound can be used as a direct substitute with minor adjustments to molar equivalents.

Reaction Scheme:

G Thiourea Thiourea Plus + Thiourea->Plus MCA This compound Arrow MCA->Arrow Plus->MCA Intermediate [Intermediate] Arrow->Intermediate Arrow2 Intermediate->Arrow2 PTH 2-Imino-4-thiazolidinone (Pseudothiohydantoin) Arrow2->PTH

Figure 1: Synthesis of 2-Imino-4-thiazolidinone.

Materials:

ReagentMolar Mass ( g/mol )Amount (g)Moles
Thiourea76.12761.0
Ethyl Chloroacetate*122.551251.02
95% Ethanol-500 mL-
Sodium Acetate Trihydrate136.081210.89
Water18.021.35 L-

Note: this compound (108.52 g/mol ) can be used in equimolar amounts (110.7 g, 1.02 mol).

Procedure:

  • In a 1-liter flask equipped with a reflux condenser, dissolve 76 g (1 mole) of thiourea in 500 mL of 95% ethanol by refluxing for 10-15 minutes.

  • Slowly add 125 g (1.02 moles) of ethyl chloroacetate through the condenser over 15-20 minutes while maintaining a gentle reflux.

  • Continue refluxing the mixture for an additional 3 hours.

  • Allow the mixture to cool to room temperature. A solid precipitate will form.

  • Filter the solid by suction and wash the crude product with 50 mL of ethanol. The dried crude hydrochloride salt has a yield of approximately 126 g.

  • Dissolve the crude hydrochloride in 1.2 L of hot, freshly boiled water in a 2-liter beaker.

  • Add a boiling solution of 121 g of sodium acetate trihydrate in 150 mL of water to the hydrochloride solution and heat the mixture to boiling.

  • Allow the clear solution to cool and then store it in an ice chest overnight to crystallize.

  • Filter the crystalline pseudothiohydantoin and dry to a constant weight at 60°C.

Quantitative Data:

ProductYield (g)Yield (%)Melting Point (°C)
Pseudothiohydantoin92-9579-82255-258 (decomposes)
Synthesis of Rhodanine Derivatives

Rhodanine and its derivatives are another important class of heterocyclic compounds with a wide range of pharmacological activities, including antiviral, anticancer, antimicrobial, and antidiabetic properties.[1][7][8] The synthesis of the rhodanine scaffold often involves the reaction of an α-haloacetic acid or its ester with a dithiocarbamate.

Rhodanine-3-acetic acid is a key intermediate for the synthesis of the antidiabetic drug Epalrestat.[9] Its synthesis can be achieved from chloroacetic acid derivatives.

G cluster_0 Synthesis of Rhodanine-3-acetic acid start Glycine step1 Reaction with Carbon Disulfide & NaOH start->step1 step2 Reaction with Sodium Chloroacetate step1->step2 step3 Cyclization with HCl step2->step3 end Rhodanine-3-acetic acid step3->end

Figure 2: General workflow for Rhodanine-3-acetic acid synthesis.

A general procedure involves the reaction of glycine with carbon disulfide in the presence of a base, followed by reaction with sodium chloroacetate and subsequent cyclization with a strong acid.[9]

Synthesis of Barbiturate Derivatives

Barbiturates are a class of drugs that act as central nervous system depressants and are used as sedatives, hypnotics, and anticonvulsants. Their synthesis can involve the use of chloroacetate esters to introduce a carboxymethyl group onto the barbituric acid core.

The synthesis of ethyl 1-methyl-5-pentylbarbituric acid-5-methylene carboxylate involves the reaction of 1-methyl-5-pentylbarbituric acid with ethyl chloroacetate in the presence of sodium ethoxide.

Signaling Pathways and Mechanisms of Action

Barbiturates: Modulation of GABAa Receptor Signaling

Barbiturates exert their effects primarily by acting as positive allosteric modulators of the γ-aminobutyric acid type A (GABAa) receptor.[2][3][8] The GABAa receptor is a ligand-gated ion channel that, upon binding of the inhibitory neurotransmitter GABA, opens to allow the influx of chloride ions (Cl-), leading to hyperpolarization of the neuron and a decrease in its excitability.

Barbiturates bind to a distinct site on the GABAa receptor and potentiate the effect of GABA by increasing the duration of the chloride channel opening.[10][11] At higher concentrations, barbiturates can also directly activate the GABAa receptor, even in the absence of GABA.[11] This dual action contributes to their potent central nervous system depressant effects.

G cluster_0 Barbiturate Mechanism of Action Barbiturate Barbiturate GABAaR GABAa Receptor Barbiturate->GABAaR Binds to allosteric site Cl_channel Chloride Channel (Closed) GABAaR->Cl_channel Gating Cl_channel_open Chloride Channel (Open) GABAaR->Cl_channel_open Prolongs opening GABA GABA GABA->GABAaR Binds to agonist site Cl_influx Cl- Influx Cl_channel_open->Cl_influx Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization CNS_depression CNS Depression Hyperpolarization->CNS_depression

Figure 3: Simplified signaling pathway of barbiturate action on the GABAa receptor.

Rhodanine Derivatives: Diverse Mechanisms of Action

Rhodanine-based compounds exhibit a wide array of pharmacological activities by targeting various biological pathways.

  • Antiviral Activity: Some rhodanine derivatives act as entry inhibitors for enveloped viruses, such as HIV and SARS-CoV-2. They can target viral surface proteins, like gp41 in HIV, and block the conformational changes required for the fusion of the viral and cellular membranes.[3][11][12]

G cluster_1 Antiviral Action of a Rhodanine Derivative (e.g., HIV Entry Inhibition) Rhodanine Rhodanine Derivative gp41 HIV gp41 (pre-fusion conformation) Rhodanine->gp41 Binds and stabilizes Fusion Membrane Fusion gp41->Fusion Conformational change blocked Viral_Entry Viral Entry into Host Cell Fusion->Viral_Entry Replication Viral Replication Viral_Entry->Replication

Figure 4: Inhibition of HIV entry by a rhodanine derivative.

  • Anticancer Activity: Certain rhodanine derivatives have been shown to inhibit various protein kinases, such as tyrosine kinases (e.g., c-Src), which are often overactive in cancer cells and play a crucial role in cell proliferation, survival, and metastasis.[7][10]

  • Antimicrobial Activity: The antimicrobial mechanism of some rhodanine derivatives involves the inhibition of essential bacterial enzymes, such as DNA gyrase and topoisomerase IV, which are necessary for DNA replication and repair.[2]

Conclusion

This compound and its analogs are indispensable reagents in pharmaceutical synthesis, providing a versatile platform for the construction of a wide range of biologically active molecules. The protocols and data presented here highlight the utility of these compounds in the synthesis of key pharmaceutical intermediates. Further exploration of the reactivity of this compound will undoubtedly lead to the development of novel synthetic methodologies and the discovery of new therapeutic agents.

References

Application Notes and Protocols: Methyl Chloroacetate in Agrochemical Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl chloroacetate (MCA) is a versatile chemical intermediate with the formula ClCH₂COOCH₃. Its bifunctional nature, possessing both a reactive carbon-chlorine bond and an ester group, makes it a valuable building block in the synthesis of a wide array of agrochemicals. This document provides detailed application notes and experimental protocols for the use of this compound in the production of key insecticides and fungicides.

Key Applications in Agrochemical Synthesis

This compound is a crucial precursor for the synthesis of several classes of pesticides, including:

  • Organophosphate Insecticides: this compound is instrumental in synthesizing the backbone of widely used insecticides such as Dimethoate and Omethoate.[1] The chloroacetyl group provides a reactive site for the introduction of the phosphate moiety.[2]

  • Phenoxy Herbicides: It is used in the synthesis of herbicides like 2,4-Dichlorophenoxyacetic acid (2,4-D), where it reacts with substituted phenols.[2]

  • Benzimidazole Fungicides: this compound is a key reactant in the production of broad-spectrum fungicides like Thiophanate-methyl.

Data Presentation: Synthesis of Agrochemicals

The following tables summarize quantitative data for the synthesis of various agrochemicals using this compound as a key reactant.

Table 1: Synthesis of Omethoate Intermediate (O,O-dimethyl S-methylcarbamoylmethyl phosphorothioate)
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium O,O-dimethyl thiophosphate (0.2 mol)2-chloro-N-methylacetamide (0.2 mol)Potassium iodide (0.01 mol) / Methanol651096.195.22 (GC)[3]
Ammonium salt of O,O-dimethyl dithiophosphoric acid (0.5 mol)This compound (2.25 mol)Water55-60178.784.2 (Chromatography)[1]
Ammonium salt of O,O-dimethyl dithiophosphoric acidThis compoundTetrabutylammonium iodide / Water~55190.294.4 (Chromatography)[1]
Table 2: Synthesis of Omethoate from Intermediate
Reactant 1Reactant 2SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Oxy-thiophosphate (79%)Methylamine (40%)Chloroform< -10181.472.3 (TLC)[1]
Oxy-thiophosphate (79.2%)Methylamine (40%)Toluene< -10182.672.7 (TLC)[1]
Oxy-thiophosphate (81.0%)Methylamine (30%)-< -10191.379.3 (TLC)[1]
Table 3: Synthesis of Thiophanate-methyl
Reactant 1Reactant 2Catalyst/SolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Sodium thiocyanate (0.318 mol)Methyl chloroformate (0.318 mol)N,N-Dimethylaniline / Acetone350.5 (addition), 10 min (hold)97.598.6[4]
Sodium thiocyanateMethyl chloroformateN,N-dimethylaniline / Ethyl acetate60-7010-20 min--[5]
Sodium thiocyanate (0.318 mol)Methyl chloroformate (0.318 mol)N,N-dimethylaniline / 1,4-Dioxane450.5 (addition), 10 min (hold)96.498.1[6]

Experimental Protocols

Protocol 1: Synthesis of Omethoate Intermediate (Oxy-thiophosphate)

This protocol is based on the reaction of an ammonium salt of O,O-dimethyl dithiophosphoric acid with this compound.[1]

Materials:

  • Aqueous solution of the ammonium salt of O,O-dimethyl dithiophosphoric acid (40.1%)

  • This compound

  • Tetrabutylammonium iodide (optional catalyst)

  • Reaction flask equipped with a stirrer and temperature control

Procedure:

  • To a reaction flask, add 0.5 mol of the 40.1% aqueous solution of the ammonium salt of O,O-dimethyl dithiophosphoric acid.

  • Add 2.25 mol of this compound to the flask.

  • For catalyzed reaction, add a catalytic amount of tetrabutylammonium iodide.

  • Stir the mixture and maintain the temperature at 55-60°C.

  • Allow the reaction to proceed for 60 minutes.

  • After the reaction is complete, stop stirring and allow the layers to separate.

  • Separate the organic layer (crude ester).

  • Purify the crude ester by vacuum distillation to recover excess this compound and obtain the final product (oxy-thiophosphate).

Protocol 2: Synthesis of Omethoate

This protocol describes the amination of the oxy-thiophosphate intermediate to yield omethoate.[1]

Materials:

  • Oxy-thiophosphate

  • Methylamine solution (30% or 40%)

  • Chloroform or Toluene (solvent)

  • Hydrochloric acid

  • Reaction vessel with cooling and stirring capabilities

Procedure:

  • Place the oxy-thiophosphate in a reactor and cool it to -15°C with stirring.

  • Slowly add the methylamine solution while maintaining the temperature below -10°C.

  • After the addition is complete, continue to stir the mixture at this temperature for 60 minutes.

  • Neutralize the reaction mixture to a pH of 6-7 with hydrochloric acid.

  • Extract the omethoate with chloroform.

  • Remove the solvent under reduced pressure to obtain the crude omethoate oil.

Protocol 3: Synthesis of Thiophanate-methyl Intermediate (Methyl isothiocyanate)

This protocol outlines the synthesis of methyl isothiocyanate from methyl chloroformate, a derivative of this compound chemistry.[4][7]

Materials:

  • Sodium thiocyanate

  • Methyl chloroformate

  • Acetone (solvent)

  • N,N-Dimethylaniline (catalyst)

  • Reaction flask with a stirrer, thermometer, dropping funnel, and reflux condenser

Procedure:

  • In a 500ml reaction flask, add 26.3g of sodium thiocyanate, 159ml of acetone, and 1.5g of N,N-dimethylaniline.

  • Stir the mixture and heat to 35°C.

  • Slowly add 30.7g of methyl chloroformate over 30 minutes.

  • After the addition is complete, maintain the reaction at temperature for 10 minutes.

Protocol 4: Synthesis of Thiophanate-methyl

This protocol describes the final step in the synthesis of thiophanate-methyl.[4]

Materials:

  • Methyl isothiocyanate solution from Protocol 3

  • o-Phenylenediamine

  • Reaction flask

Procedure:

  • To the reaction mixture from Protocol 3, slowly add 17.7g of o-phenylenediamine. The reaction is exothermic, and the mixture will reflux.

  • After the addition is complete (approximately 1 hour), continue the reaction for another 30 minutes.

  • Cool the system to below 15°C.

  • Filter the solid product and dry it to obtain thiophanate-methyl.

Signaling Pathways and Experimental Workflows

Synthesis of Dimethoate and Omethoate

The synthesis of the organophosphate insecticides dimethoate and omethoate from this compound involves a two-step process. First, an intermediate phosphorothioate is formed, which is then reacted with methylamine.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Amination cluster_2 Oxidation (Metabolic) MCA This compound Intermediate O,O-dimethyl S-(methoxycarbonylmethyl) phosphorodithioate MCA->Intermediate Dithiophosphate O,O-dimethyl dithiophosphoric acid salt Dithiophosphate->Intermediate Dimethoate Dimethoate Intermediate->Dimethoate Methylamine Methylamine Methylamine->Dimethoate Omethoate Omethoate Dimethoate->Omethoate Oxidation

Caption: Synthesis pathway of Dimethoate and its metabolite Omethoate.

Mechanism of Action: Acetylcholinesterase Inhibition

Organophosphate insecticides like dimethoate and its more potent metabolite, omethoate, act by inhibiting the enzyme acetylcholinesterase (AChE).[8][9][10] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, causing continuous nerve stimulation, which is ultimately lethal to the insect.[8]

G cluster_0 Normal Synaptic Transmission cluster_1 Inhibition by Organophosphates ACh_release Acetylcholine (ACh) Released AChR ACh Receptors ACh_release->AChR AChE Acetylcholinesterase (AChE) ACh_release->AChE Hydrolysis ACh_accumulation ACh Accumulation ACh_release->ACh_accumulation Nerve_Impulse Nerve Impulse Transmission AChR->Nerve_Impulse Choline_Acetate Choline + Acetate AChE->Choline_Acetate Hydrolysis Omethoate Omethoate/Dimethoate AChE_inhibited Inhibited AChE Omethoate->AChE_inhibited Inhibits AChE_inhibited->ACh_accumulation Hydrolysis Blocked Continuous_Stimulation Continuous Receptor Stimulation ACh_accumulation->Continuous_Stimulation Toxicity Toxicity / Death Continuous_Stimulation->Toxicity

Caption: Acetylcholinesterase inhibition by organophosphates.

General Experimental Workflow for Agrochemical Synthesis

The following diagram illustrates a typical workflow for the synthesis and analysis of agrochemicals derived from this compound.

G cluster_workflow Synthesis and Analysis Workflow Reactants Reactants (this compound, etc.) Reaction Chemical Reaction (Controlled Temperature & Time) Reactants->Reaction Workup Reaction Work-up (e.g., Extraction, Neutralization) Reaction->Workup Purification Purification (e.g., Distillation, Crystallization) Workup->Purification Analysis Product Analysis (GC, HPLC, TLC, NMR) Purification->Analysis Final_Product Final Agrochemical Product Analysis->Final_Product

Caption: General workflow for agrochemical synthesis.

References

Application Notes and Protocols for N-alkylation of Heterocyples with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals.

This document provides a detailed protocol for the N-alkylation of various nitrogen-containing heterocycles using methyl chloroacetate. This reaction is a fundamental transformation in organic synthesis and medicinal chemistry, enabling the introduction of a carboxymethyl group onto a heterocyclic core, a common structural motif in many biologically active compounds.

Introduction

N-alkylation of heterocycles is a crucial method for the synthesis of a wide array of functionalized molecules. The introduction of an acetic acid ester moiety via alkylation with this compound provides a versatile handle for further synthetic modifications, such as hydrolysis to the corresponding carboxylic acid, amidation, or esterification. Common heterocycles that undergo this reaction include imidazoles, pyrazoles, triazoles, and benzimidazoles. The reaction typically proceeds via an SN2 mechanism, where the nitrogen atom of the heterocycle acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group. The choice of base and solvent is critical for the success of the reaction, often influencing the yield and regioselectivity.

General Reaction Scheme

The general chemical equation for the N-alkylation of a heterocycle with this compound is depicted below:

Caption: General experimental workflow.

Application Notes and Protocols for the Synthesis of α-Amino Acids Using Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and quantitative data for the synthesis of α-amino acids and their derivatives using methyl chloroacetate and related chloroacetic acid precursors. The methodologies outlined are foundational for the development of novel amino acid-based therapeutics, peptidomimetics, and other specialized chemical entities.

Introduction

This compound serves as a versatile C2 synthon in the synthesis of glycine and its N-substituted derivatives. The primary synthetic strategy involves the nucleophilic substitution of the chlorine atom by an amine. This approach is fundamental for the preparation of a variety of α-amino acids, including naturally occurring and unnatural variants, which are critical building blocks in drug discovery and development. The reactivity of the α-chloroester allows for efficient bond formation with a wide range of nitrogen nucleophiles.

Synthesis of Glycine

The most fundamental application of a chloroacetic acid derivative in amino acid synthesis is the production of glycine, the simplest proteinogenic amino acid. The reaction proceeds via the ammonolysis of chloroacetic acid.

Experimental Protocol: Synthesis of Glycine from Chloroacetic Acid and Ammonia

This protocol is adapted from a procedure in Organic Syntheses, a trusted source for reliable experimental methods.

Materials:

  • Chloroacetic acid

  • Concentrated aqueous ammonia (sp. gr. 0.88)

  • Methyl alcohol

  • Ether

  • Ice

Procedure:

  • In a suitable reaction vessel, dissolve chloroacetic acid in water.

  • Slowly add the chloroacetic acid solution to a stirred, excess of concentrated aqueous ammonia, while maintaining the temperature with an ice bath.

  • Allow the reaction mixture to stand at room temperature for approximately 48 hours.

  • Concentrate the resulting solution under reduced pressure to a smaller volume.

  • Precipitate the glycine by the gradual addition of methyl alcohol.

  • Cool the mixture to facilitate complete crystallization.

  • Collect the glycine crystals by filtration and wash them with methyl alcohol and then with ether.

  • Air-dry the purified glycine.

Quantitative Data:

ParameterValueReference
Yield 64-65%--INVALID-LINK--
Melting Point 240 °C (with decomposition)--INVALID-LINK--

Logical Relationship: Glycine Synthesis

Glycine_Synthesis Chloroacetic_Acid Chloroacetic Acid Glycine Glycine Chloroacetic_Acid->Glycine Nucleophilic Substitution Ammonia Aqueous Ammonia (excess) Ammonia->Glycine

Caption: Synthesis of Glycine from Chloroacetic Acid.

Synthesis of N-Alkyl-α-Amino Acids: Sarcosine

N-alkylation of amines with chloroacetic acid derivatives is a direct method for producing N-substituted amino acids. A classic example is the synthesis of sarcosine (N-methylglycine) from chloroacetic acid and methylamine.[1][2] Sarcosine is a naturally occurring amino acid derivative and is investigated as a biomarker for prostate cancer.[1]

Experimental Protocol: Synthesis of Sarcosine Hydrochloride

This protocol describes the synthesis of sarcosine hydrochloride from chloroacetic acid and methylamine, followed by acidification.[3]

Materials:

  • Chloroacetic acid

  • Methylamine solution

  • Sodium bicarbonate (NaHCO₃)

  • Hydrochloric acid (HCl)

  • Distilled water

Procedure:

  • Slowly add sodium bicarbonate to a solution of chloroacetic acid in distilled water with continuous stirring.

  • To the resulting solution, add a solution of methylamine in distilled water dropwise with constant stirring.

  • After 30 minutes, add another portion of sodium bicarbonate and continue stirring.

  • Acidify the solution with HCl to a pH of 2.

  • Slowly evaporate the solution at 35°C until crystals appear.

  • Allow the solution to stand for 24 hours to complete crystallization.

  • Collect the crystals by filtration.

  • Recrystallize the crude product from a minimum amount of distilled water, acidifying again to pH 2, followed by slow evaporation.

  • Filter the pure crystals and dry them in a vacuum oven at 35°C.

Quantitative Data:

ProductStarting MaterialsReagentsYieldReference
Sarcosine HydrochlorideChloroacetic acid, MethylamineNaHCO₃, HCl63%--INVALID-LINK--

Experimental Workflow: Sarcosine Synthesis

Sarcosine_Synthesis_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification Start Start Step1 Dissolve Chloroacetic Acid in Water Start->Step1 Step2 Add NaHCO₃ Step1->Step2 Step3 Add Methylamine Solution Step2->Step3 Step4 Add Second Portion of NaHCO₃ Step3->Step4 Step5 Acidify with HCl (pH 2) Step4->Step5 Step6 Evaporate and Crystallize Step5->Step6 Step7 Filter Crystals Step6->Step7 Step8 Recrystallize Step7->Step8 Step9 Filter and Dry Step8->Step9 End End Step9->End

Caption: Workflow for Sarcosine Hydrochloride Synthesis.

Synthesis of N-Aryl-α-Amino Acids

The synthesis of N-aryl glycines is of significant interest in medicinal chemistry due to their presence in various biologically active compounds. A common approach involves the reaction of an aromatic amine with an ester of chloroacetic acid, such as ethyl chloroacetate.

Experimental Protocol: Synthesis of N-Aryl Glycines from 2-Chloro-N-Aryl Acetamides

This one-pot, two-step procedure provides an efficient route to N-aryl glycines.[4] The first step involves the formation of a 1,4-diarylpiperazine-2,5-dione intermediate.

Materials:

  • Substituted aniline

  • Chloroacetyl chloride

  • Potassium hydroxide (KOH)

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • Acetonitrile

  • Ethanol

Procedure:

Step 1: Synthesis of 2-Chloro-N-Aryl Acetamide

  • React the desired substituted aniline with chloroacetyl chloride to form the corresponding 2-chloro-N-aryl acetamide. This can be done under standard acylation conditions.

Step 2: One-Pot Synthesis of N-Aryl Glycine

  • To a solution of the 2-chloro-N-aryl acetamide (1.0 mmol) in acetonitrile (10 mL), add KOH (1.1 mmol) and CuCl₂·2H₂O (1.1 mmol).

  • Stir the resulting mixture at reflux temperature for 30 minutes.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, evaporate the solvent under reduced pressure.

  • Add a solution of KOH (2.5 mmol) in ethanol (10 mL) to the reaction mixture and reflux for another hour.

  • After completion, perform an appropriate aqueous work-up and acidification to isolate the N-aryl glycine product.

Quantitative Data:

The synthesis is reported to afford impressive yields in a short reaction time for a variety of substituted anilines.[4]

Substituent on AnilineYield
H95%
4-CH₃92%
4-OCH₃90%
4-Cl88%
4-NO₂85%

Signaling Pathway: N-Aryl Glycine Synthesis

N_Aryl_Glycine_Synthesis Aromatic_Amine Aromatic Amine Chloro_N_Aryl_Acetamide 2-Chloro-N-Aryl Acetamide Aromatic_Amine->Chloro_N_Aryl_Acetamide Chloroacetyl_Chloride Chloroacetyl Chloride Chloroacetyl_Chloride->Chloro_N_Aryl_Acetamide Intermediate 1,4-Diarylpiperazine-2,5-dione (Intermediate) Chloro_N_Aryl_Acetamide->Intermediate CuCl₂·2H₂O, KOH Acetonitrile, Reflux N_Aryl_Glycine N-Aryl Glycine Intermediate->N_Aryl_Glycine Ethanolic KOH Reflux

Caption: Pathway for N-Aryl Glycine Synthesis.

Applications in Drug Development and Research

The ability to synthesize a wide array of N-substituted glycine derivatives is crucial for the development of new therapeutic agents. These unnatural amino acids can be incorporated into peptides to enhance their stability against enzymatic degradation, improve their pharmacokinetic properties, and modulate their biological activity.

Key Application Areas:

  • Peptidomimetics: N-alkylation can introduce conformational constraints in peptides, leading to more potent and selective receptor ligands.

  • Enzyme Inhibitors: N-substituted glycines can be designed to target the active sites of enzymes involved in disease pathways.

  • Drug Delivery: The modification of amino acid side chains can be used to improve the solubility and cell permeability of drug candidates.

Conclusion

The use of this compound and related chloroacetic acid derivatives provides a robust and versatile platform for the synthesis of glycine and its N-substituted analogs. The protocols detailed in these application notes offer reliable methods for producing these valuable building blocks for research and drug development. The straightforward nature of these reactions, coupled with the availability of the starting materials, makes them highly attractive for both academic and industrial laboratories. Further exploration of reaction conditions and the use of chiral catalysts can lead to the development of stereoselective syntheses of more complex α-amino acids.

References

Application Notes: Laboratory Scale Synthesis of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methyl chloroacetate (CAS 96-34-4) is a crucial chemical intermediate in the synthesis of a wide range of fine chemicals, including pharmaceuticals, agrochemicals like the insecticide dimethoate, and dyes.[1] It serves as a versatile building block due to its reactive chloroacetyl group, which facilitates the construction of more complex molecular structures.[1]

The most prevalent and industrially viable method for its production is the Fischer esterification of chloroacetic acid with methanol.[1][2] This is a reversible equilibrium reaction where an acid catalyst is often employed to increase the reaction rate.[3] To achieve high conversion rates, the equilibrium must be shifted towards the products. A common strategy to accomplish this is the continuous removal of water, a byproduct of the reaction, through azeotropic distillation.[1] The process typically involves heating the reactants, distilling off a ternary azeotrope of this compound, water, and methanol, followed by separation and purification steps to yield the final high-purity product.[1][4] While catalysts like concentrated sulfuric acid can be used, they introduce issues of corrosion and complex workups.[3][5][6] Modern approaches may utilize solid acid catalysts such as cation exchange resins to mitigate these problems.[5][6]

Safety Precautions

  • Chloroacetic Acid: This reactant is toxic and highly corrosive. It can cause severe skin burns and eye damage. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat.

  • Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact. All heating should be conducted using a heating mantle or an oil bath; open flames must be avoided.

  • This compound: The product is a halogenated ester and should be handled with care. It is a combustible liquid and may be toxic if ingested.[7]

  • General: The entire procedure should be performed in a well-ventilated chemical fume hood.

Data Presentation: Synthesis Parameters

The following table summarizes various reported conditions for the synthesis of this compound via the esterification of chloroacetic acid and methanol.

ParameterCondition 1Condition 2Condition 3Condition 4
Catalyst None (thermal)Calcium Chloride TetrahydrateCation Exchange ResinNone (thermal, with entrainer)
Molar Ratio (Methanol:Acid) ~2.1:1 (0.366:1 by mass)[4][7]Not Specified1.4:1[5]1.5:1 to 2.2:1 (100:30 to 100:45 by mass)[8]
Temperature 105–110 °C[4][7]80 °C[4]70 °C[5]120 °C[8]
Reaction Time Continuous until completion2 hours[4]2 hours[5]16–24 hours[8]
Reported Yield ~96%[4][7]98.1%[4]70.1% (conversion)[5]95%[8]
Workup/Purification Azeotropic distillation, neutralization, vacuum distillation[4]Not SpecifiedNot SpecifiedAzeotropic distillation with CCl₄, separation, rectification[8]

Experimental Protocol

This protocol details the synthesis of this compound from chloroacetic acid and methanol using azeotropic distillation to remove water and drive the reaction to completion.

Materials and Equipment:

  • Chloroacetic acid (solid)

  • Methanol (anhydrous)

  • Sodium carbonate (solid or saturated solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 100 mL three-necked round-bottom flask

  • Heating mantle with a magnetic stirrer or overhead mechanical stirrer

  • Reflux condenser

  • Dean-Stark trap or a similar ester-water separator

  • Thermometer

  • Separatory funnel

  • Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

  • Reaction Setup: Assemble a 100 mL three-necked flask equipped with a magnetic stirrer, a heating mantle, a Dean-Stark trap fitted with a reflux condenser, and a thermometer. Ensure all glassware is dry.

  • Charging Reactants: In the flask, combine chloroacetic acid (e.g., 0.5 mol) and methanol (e.g., 1.05 mol, providing a molar ratio of 2.1:1).

  • Esterification Reaction:

    • Begin stirring the mixture and heat it using the heating mantle to a temperature of 105-110°C.[4][7]

    • The mixture will begin to reflux, and a ternary azeotrope of this compound, water, and methanol will start to distill and collect in the Dean-Stark trap.[4]

    • As the azeotrope condenses, it will separate into two layers in the trap: an upper organic layer (rich in this compound and methanol) and a lower aqueous layer. The apparatus should be set up to allow the separated methanol from the organic layer to return to the reaction flask.[1][4]

    • Continue the reaction until no more water is collected in the trap, indicating the reaction is complete.

  • Workup and Neutralization:

    • Cool the reaction flask to room temperature.

    • Transfer the collected crude ester from the Dean-Stark trap and the contents of the reaction flask to a separatory funnel.

    • Carefully wash the crude product by adding a saturated sodium carbonate solution in small portions until effervescence ceases.[4] This step neutralizes any unreacted chloroacetic acid.

    • Separate the organic layer from the aqueous layer.

  • Drying: Dry the organic layer (crude this compound) over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

  • Purification by Distillation:

    • First, perform a simple atmospheric distillation to remove any low-boiling impurities.[4]

    • Subsequently, purify the product by vacuum distillation. Collect the fraction boiling at approximately 65°C under a pressure of 8 kPa (60 Torr).[4] This will yield the final, pure this compound.

    • A typical yield for this procedure is around 96%.[4]

Visualizations

G cluster_react Reaction cluster_workup Workup & Purification A 1. Mix Chloroacetic Acid and Methanol in Flask B 2. Heat Mixture to 105-110°C with Stirring A->B Continuous Process C 3. Collect Azeotrope in Ester-Water Separator B->C Continuous Process D 4. Separate Layers; Return Methanol to Flask C->D Continuous Process D->C Continuous Process E 5. Cool Reaction Mixture D->E F 6. Wash Crude Ester with Sodium Carbonate Solution E->F G 7. Separate Organic Layer F->G H 8. Dry with Anhydrous Salt & Filter G->H I 9. Atmospheric Distillation (Remove Low Boilers) H->I J 10. Vacuum Distillation (Collect Product at ~65°C / 8 kPa) I->J K Pure Methyl Chloroacetate J->K

Caption: Experimental workflow for the synthesis of this compound.

References

Methyl Chloroacetate: A Versatile Solvent for Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

Application Note & Protocol Guide

Audience: Researchers, scientists, and drug development professionals.

This document provides a comprehensive overview of the applications of methyl chloroacetate as a solvent in various organic reactions. While primarily known as a versatile reagent and chemical intermediate, its unique properties also make it a suitable medium for specific synthetic transformations. This guide includes detailed protocols for selected reactions where this compound has been employed as a solvent, alongside its physicochemical properties and safety information.

Physicochemical Properties of this compound as a Solvent

This compound is a colorless liquid with a pungent odor.[1] Its utility as a solvent is underpinned by its distinct physical and chemical characteristics. It is miscible with many common organic solvents such as ethanol, ether, acetone, and benzene, but only sparingly soluble in water.[2][3] This differential solubility can be advantageous in workup procedures.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃H₅ClO₂[4]
Molecular Weight 108.52 g/mol [4]
Boiling Point 129-132 °C[2][5]
Melting Point -32.12 °C[2]
Density 1.2343 g/cm³ at 20°C[2]
Refractive Index (n_D) 1.422 at 20°C[2]
Flash Point ~65 °C[4]
Vapor Pressure 5.3 mmHg at 25°C[4]
Solubility in Water Sparingly soluble[2]
Solubility in Organic Solvents Very soluble in acetone, benzene, diethyl ether, ethanol[2]

Applications in Organic Reactions

While not as common as traditional solvents, this compound's polarity and solvency power can be beneficial for specific reactions.[6] Its application as a solvent has been noted in the production of organophosphorus pesticides.[7]

Extraction Solvent in Analytical Chemistry

This compound has been successfully employed as an extraction solvent in a liquid-liquid semimicroextraction (LLsME) method coupled with micellar electrokinetic chromatography (MEKC). This technique is used for the separation and concentration enhancement of neutral compounds from aqueous samples.

Experimental Protocol: Liquid-Liquid Semimicroextraction (LLsME) of Alkylphenones

This protocol describes the extraction of butyrophenone, valerophenone, and acetophenone from water samples.

Materials:

  • This compound (MCA)

  • Aqueous sample containing alkylphenones

  • Standard laboratory glassware and centrifuge

Procedure:

  • Aqueous samples of the alkylphenones are prepared.

  • The aqueous samples are extracted by LLsME into this compound.

  • The organic phase is separated from the aqueous phase via centrifugation.

  • The collected organic phase is directly subjected to separation by MEKC.

Quantitative Data: The detection limits (S/N ≥ 3) for this method were found to be 0.05 mg/L for butyrophenone, 0.05 mg/L for valerophenone, and 0.1 mg/L for acetophenone in water. The concentration factors of the extraction ranged from 63 to 151-fold in terms of peak area for the three alkylphenones.[4]

This compound as a Reagent in Common Organic Reactions

It is crucial to note that in many named reactions, this compound serves as a key reagent rather than the solvent. The following sections provide protocols for such reactions to avoid confusion and highlight its primary role in synthesis.

Darzens Condensation (Glycidic Ester Synthesis)

The Darzens condensation is a reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester).[8]

Experimental Protocol: Synthesis of Methyl 4-methoxyphenylglycidate

Materials:

  • p-Methoxybenzaldehyde

  • This compound

  • Sodium metal

  • Anhydrous Methanol

  • Ice

  • Acetic acid

Procedure:

  • Prepare a solution of sodium methoxide by dissolving 5.1 g (0.22 gram-atoms) of sodium in 90 mL of anhydrous methanol, chilled to -10°C in an ice bath.

  • A solution of 20 g (0.15 moles) of 4-methoxybenzaldehyde and 23.9 g (0.22 moles) of this compound is added dropwise over 3 hours to the vigorously stirred sodium methoxide solution. The reaction mixture will become a white paste.

  • After the addition is complete, the mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours.

  • The reaction mixture is poured into 350 mL of ice-water containing 2 mL of acetic acid.

  • The precipitated white solid is filtered, washed with cold water, and dried.

  • The crude product is recrystallized from methanol.

Results: The crude yield of the glycidic ester is approximately 23 g (75%). The purified product has a melting range of 68-69°C.[2]

Williamson Ether Synthesis

The Williamson ether synthesis is an SN2 reaction between an alkoxide and a primary alkyl halide to form an ether.[9] In the following example, chloroacetic acid (of which this compound is the methyl ester) is used as the alkylating agent.

Experimental Protocol: Synthesis of 4-Methylphenoxyacetic Acid

Materials:

  • 4-methylphenol (p-cresol)

  • 30% aqueous Sodium Hydroxide (NaOH)

  • Chloroacetic acid

  • 6M Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

Procedure:

  • Accurately weigh approximately 1 g of 4-methylphenol into a 25x100 mm test tube.

  • Add 5 mL of 30% aqueous NaOH.

  • Add 1.5 g of chloroacetic acid to the test tube and stir to dissolve the reagents. Gentle warming may be applied.

  • Clamp the test tube in a hot water bath (90-100°C) for 30-40 minutes.

  • Cool the tube and dilute the mixture with about 10 mL of water.

  • Acidify the solution with 6M HCl until it is acidic to litmus paper.

  • Transfer the acidic liquid to a separatory funnel and extract with 10 mL of diethyl ether.

  • Wash the ether layer with 10 mL of water, and then extract with 10 mL of saturated sodium bicarbonate solution.

  • Collect the sodium bicarbonate layer and cautiously acidify with 6M HCl.

  • Filter the solid product and recrystallize from hot water.

Results: The literature melting point of the purified 4-methylphenoxyacetic acid is 136-137°C.[6]

Safety and Handling

This compound is toxic if inhaled, ingested, or absorbed through the skin and can cause irritation to the respiratory tract, eyes, and skin.[4] It is a combustible liquid and can form flammable vapor-air mixtures when heated.[4] It is incompatible with strong bases, oxidizing agents, and reducing agents.[4] Contact with water or moisture can lead to slow hydrolysis, releasing chloroacetic acid and methanol.[4]

Logical Relationships and Workflows

The following diagrams illustrate the role of this compound in the context of the described applications.

G cluster_solvent This compound as a Solvent Aqueous Sample Aqueous Sample LLsME LLsME Aqueous Sample->LLsME Extraction Organic Phase Organic Phase LLsME->Organic Phase Separation Methyl Chloroacetate_Solvent This compound Methyl Chloroacetate_Solvent->LLsME MEKC Analysis MEKC Analysis Organic Phase->MEKC Analysis Analysis G cluster_reagent This compound as a Reagent Aldehyde/Ketone Aldehyde or Ketone Darzens Condensation Darzens Condensation Aldehyde/Ketone->Darzens Condensation Methyl Chloroacetate_Reagent This compound Methyl Chloroacetate_Reagent->Darzens Condensation Base Base Base->Darzens Condensation Glycidic Ester Glycidic Ester Darzens Condensation->Glycidic Ester

References

Application Notes and Protocols for Derivatization of Analytes with Methyl Chloroformate for GC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Derivatization is a crucial sample preparation technique in gas chromatography (GC) to enhance the volatility, thermal stability, and detectability of polar analytes. This document provides detailed application notes and protocols for the derivatization of various analytes using methyl chloroformate (MCF), a versatile reagent for this purpose. While the user requested information on methyl chloroacetate, the predominant and chemically analogous reagent described in the scientific literature for this type of derivatization is methyl chloroformate. The protocols outlined below are based on established methods using MCF for the derivatization of key analyte classes including amino acids, organic acids, phenols, and amines. Alkyl chloroformates, like MCF, react with functional groups containing active hydrogens such as -COOH, -OH, -NH2, and -SH to produce more volatile and thermally stable derivatives suitable for GC analysis.[1][2][3]

Analyte Classes and Derivatization Strategy

Methyl chloroformate is a highly effective derivatizing agent for a broad spectrum of analytes containing carboxylic acid, hydroxyl, amino, and thiol functional groups. The general strategy involves a rapid, one-pot reaction, often in a biphasic system, to form methyl esters from carboxylic acids, methyl carbonates from phenols, and methyl carbamates from amines.[4][5]

Quantitative Data Summary

The following table summarizes typical quantitative performance data obtained for the analysis of various analytes after derivatization with methyl chloroformate followed by GC-MS analysis.

Analyte ClassExample AnalytesRecovery (%)Linearity (r²)Limit of Detection (LOD)Limit of Quantitation (LOQ)Reference
Amino Acids Alanine, Valine, Leucine, etc.> 95% (most amino acids)> 0.99Low picomole rangeLow picomole range[1][6]
Sulfur Amino Acids Homocysteine, Cysteine, Methionine94 - 121%0.997 - 0.9980.1 - 0.2 µmol L⁻¹-[4]
Biogenic Amines Histamine, Tyramine, Putrescine-Excellent--[5]
Organic Acids Acetic acid, Propionic acid-> 0.9950.085 - 1.53 µg/mL-[7]
Phenolic Acids Caffeic, Ferulic, Gallic acid-> 0.99--[8]

Note: The quantitative data presented are indicative and may vary depending on the specific analyte, matrix, and instrumentation used.

Experimental Protocols

Protocol 1: Derivatization of Amino and Organic Acids in Aqueous Samples

This protocol is adapted from methods described for the analysis of metabolites with amino and/or carboxylic groups.[1][2][9]

Materials:

  • Sample (e.g., plasma, cell culture media, plant extract)

  • Methyl Chloroformate (MCF)

  • Methanol

  • Pyridine

  • Sodium Hydroxide (NaOH) solution (1 M)

  • Chloroform

  • Sodium sulfate (anhydrous)

  • Internal Standard (e.g., stable isotope-labeled amino acids)

Procedure:

  • Sample Preparation: To 200 µL of the aqueous sample in a microfuge tube, add 10 µL of the internal standard solution.

  • pH Adjustment: Add 40 µL of 5% NaOH and 40 µL of pyridine to the sample.[10] Mix thoroughly. The pyridine acts as a catalyst and helps to maintain a homogeneous reaction mixture.[11]

  • Derivatization: Add 20 µL of methyl chloroformate (MCF) to the mixture and vortex vigorously for 30 seconds. Repeat the addition of MCF and vortexing. The reaction is rapid and should be performed in a fume hood due to the toxicity of MCF.

  • Extraction: Add 400 µL of chloroform to the reaction mixture and vortex for 1 minute to extract the derivatized analytes.

  • Phase Separation: Centrifuge the mixture at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Drying: Carefully transfer the lower organic layer (chloroform) to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.

  • Analysis: The dried chloroform extract is ready for injection into the GC-MS system.

Protocol 2: Derivatization of Biogenic Amines in Wine and Grape Juice

This protocol is based on a method for the quantification of volatile and nonvolatile biogenic amines.[5]

Materials:

  • Sample (1 mL of wine or grape juice)

  • Isobutyl Chloroformate (as an alternative alkyl chloroformate, the principle is the same)

  • Toluene

  • Alkaline Methanol (prepared by dissolving NaOH in methanol)

  • Internal Standard (e.g., deuterated amines)

Procedure:

  • Sample Preparation: Place 1 mL of the sample into a reaction vial. Add the internal standard.

  • Derivatization: Add 500 µL of toluene and 50 µL of isobutyl chloroformate. Vortex the mixture for 10 minutes.

  • Excess Reagent Removal: Add 200 µL of alkaline methanol to eliminate the excess chloroformate reagent. Vortex for 1 minute.

  • Extraction and Phase Separation: The derivatized amines are in the upper toluene layer. Allow the phases to separate.

  • Analysis: An aliquot of the toluene layer is directly injected into the GC-MS. For histamine and tyramine, which may degrade during the reagent elimination step, an alternative is to evaporate an aliquot of the toluene layer before this step and reconstitute for analysis.[5]

Visualizations

Experimental Workflow for Derivatization of Amino and Organic Acids

derivatization_workflow_acids cluster_sample_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis sample Aqueous Sample (200 µL) is Internal Standard (10 µL) ph_adjust Add NaOH (40 µL) & Pyridine (40 µL) is->ph_adjust derivatize Add Methyl Chloroformate (2 x 20 µL) & Vortex ph_adjust->derivatize extract Add Chloroform (400 µL) & Vortex derivatize->extract centrifuge Centrifuge (10,000 x g, 5 min) extract->centrifuge separate Collect Organic Layer centrifuge->separate dry Dry with Na₂SO₄ separate->dry gcms GC-MS Analysis dry->gcms

Caption: Workflow for the derivatization of amino and organic acids using methyl chloroformate.

General Reaction Scheme for Methyl Chloroformate Derivatization

reaction_scheme cluster_conditions Reaction Conditions analyte Analyte (R-XH) X = O, NH, S, COO base Base (e.g., Pyridine, NaOH) derivative Volatile Derivative (R-X-C(=O)-OCH₃) analyte->derivative + MCF mcf Methyl Chloroformate (Cl-C(=O)-OCH₃) byproduct Byproducts (e.g., HCl, CO₂) derivative->byproduct

Caption: General reaction of an analyte with methyl chloroformate in the presence of a base.

References

Troubleshooting & Optimization

Technical Support Center: Methyl Ch chloroacetate Alkylations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common side reactions encountered during alkylation reactions using methyl chloroacetate. The information is intended for researchers, scientists, and drug development professionals to help diagnose and resolve issues in their experiments.

General FAQs

Q1: What are the most common side reactions observed during this compound alkylations?

A1: The most prevalent side reactions include hydrolysis of the methyl ester, over-alkylation (di-alkylation), competition between N- and O-alkylation for substrates with multiple nucleophilic sites, and elimination reactions. In the presence of carbonyl compounds, the Darzens condensation can also occur.[1][2]

Q2: How does the choice of base impact the outcome of the alkylation reaction?

A2: The base is a critical factor. Strong, non-nucleophilic bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are often used to deprotonate the nucleophile.[3] The choice of base can influence the selectivity between N- and O-alkylation and can also promote elimination side reactions if not chosen carefully.[4] For instance, in Darzens reactions, phosphazene bases have been shown to be effective.[5]

Q3: What is the role of the solvent in controlling side reactions?

A3: The solvent plays a crucial role in reaction outcomes. Polar aprotic solvents like DMF and THF are commonly used.[3] Anhydrous (dry) solvents are essential to prevent the hydrolysis of this compound.[6] The solvent can also affect the selectivity of N- vs. O-alkylation.[7]

Troubleshooting Guide: Hydrolysis

Problem: My final product is contaminated with chloroacetic acid and methanol, and the yield is low.

This issue is likely due to the hydrolysis of this compound.[1]

FAQs on Hydrolysis

Q3: Under what conditions does hydrolysis of this compound occur?

A3: this compound can hydrolyze under both acidic and basic conditions, particularly in the presence of moisture.[1] The reaction is accelerated by the presence of water in the reaction mixture.[6]

Q4: How can I prevent the hydrolysis of this compound during my alkylation reaction?

A4: To minimize hydrolysis, it is crucial to use anhydrous (dry) reagents and solvents. Ensure your glassware is thoroughly dried before use. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.[6]

Experimental Protocol to Minimize Hydrolysis
  • Drying of Glassware: Dry all glassware in an oven at >100 °C for several hours and allow to cool in a desiccator over a drying agent (e.g., anhydrous calcium sulfate) before use.

  • Use of Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

  • Inert Atmosphere: Assemble the reaction apparatus under a positive pressure of an inert gas such as nitrogen or argon.

  • Reagent Purity: Use high-purity this compound and ensure that the base and other reagents are anhydrous.

Troubleshooting Guide: Over-alkylation (Di-alkylation)

Problem: I am observing a significant amount of a di-substituted product in my reaction mixture.

This is a common issue known as over-alkylation or di-alkylation, where the mono-alkylated product reacts again with this compound.[8][9]

FAQs on Over-alkylation

Q5: What factors contribute to over-alkylation?

A5: Over-alkylation is favored when the mono-alkylated product is still nucleophilic and can be deprotonated by the base present in the reaction mixture.[9] Using an excess of this compound or a strong base can also promote this side reaction.[8]

Q6: How can I achieve selective mono-alkylation?

A6: To favor mono-alkylation, you can try the following strategies:

  • Control Stoichiometry: Use a slight excess of the nucleophile relative to this compound.

  • Slow Addition: Add the this compound slowly to the reaction mixture to maintain a low concentration of the alkylating agent.

  • Choice of Base: Use a weaker base or a stoichiometric amount of a strong base that is consumed after the initial deprotonation.

  • Temperature Control: Running the reaction at a lower temperature can sometimes improve selectivity.

Experimental Protocol for Selective Mono-alkylation
  • Reagent Stoichiometry: Use 1.0 equivalent of the nucleophile and 0.9-0.95 equivalents of this compound.

  • Reaction Setup: Dissolve the nucleophile in an appropriate anhydrous solvent under an inert atmosphere.

  • Deprotonation: Add the base to the solution of the nucleophile and stir for a predetermined time to ensure complete deprotonation.

  • Slow Addition of Alkylating Agent: Add the this compound dropwise to the reaction mixture at a controlled temperature (e.g., 0 °C or room temperature).

  • Monitoring: Monitor the reaction progress by TLC or GC/MS to determine the optimal reaction time and quench the reaction once the starting material is consumed to prevent further reaction.

Troubleshooting Guide: O- vs. N-Alkylation

Problem: My substrate contains both -OH and -NH groups, and I am getting a mixture of O- and N-alkylated products.

This is a common selectivity issue when working with molecules containing multiple nucleophilic centers.

FAQs on O- vs. N-Alkylation

Q7: What factors determine whether O- or N-alkylation is favored?

A7: The outcome of the competition between O- and N-alkylation is influenced by several factors, including:

  • Hard and Soft Acid-Base (HSAB) Theory: Nitrogen is generally a softer nucleophile than oxygen. "Hard" alkylating agents tend to favor reaction at the "harder" oxygen atom, while "softer" alkylating agents favor reaction at the "softer" nitrogen atom.[4]

  • Solvent: The solvent can influence the nucleophilicity of the competing sites.

  • Counter-ion: The nature of the cation from the base can affect the reactivity of the nucleophilic centers.

  • Protecting Groups: A common strategy is to temporarily protect one of the functional groups to ensure selective alkylation at the desired site.[10]

Q8: How can I selectively achieve N-alkylation over O-alkylation?

A8: To promote N-alkylation:

  • Choice of Alkylating Agent: While this compound is the reagent of interest, using a related alkylating agent with a "softer" leaving group (e.g., methyl bromoacetate) might improve N-selectivity.[4]

  • Solvent Selection: Aprotic polar solvents may favor N-alkylation.

  • Protecting Groups: Protect the hydroxyl group with a suitable protecting group (e.g., as a silyl ether) before carrying out the N-alkylation. The protecting group can be removed in a subsequent step.

Table 1: General Guidelines for Directing O- vs. N-Alkylation
FactorFavors O-AlkylationFavors N-Alkylation
Alkylating Agent "Harder" leaving groups"Softer" leaving groups (e.g., I > Br > Cl)[4]
Solvent Protic solvents may favor O-alkylationAprotic polar solvents often favor N-alkylation
Base Stronger bases that favor phenoxide formationMilder bases

Troubleshooting Guide: Other Side Reactions

Darzens Condensation

Problem: When reacting this compound with a ketone or aldehyde, I am forming an α,β-epoxy ester instead of the expected product.

This is known as the Darzens condensation.[2][11]

Q9: What is the Darzens condensation and when does it occur?

A9: The Darzens condensation is the reaction of an α-halo ester (like this compound) with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (also known as a glycidic ester).[2][11] This reaction is favored when your substrate is a carbonyl compound.

Q10: How can I avoid the Darzens condensation?

A10: If the Darzens condensation is an undesired side reaction, you may need to reconsider your synthetic strategy. If the goal is to alkylate a different part of a molecule that also contains a carbonyl group, it may be necessary to protect the carbonyl group (e.g., as a ketal or acetal) before performing the alkylation with this compound.

Elimination Reactions

Problem: I am observing the formation of an alkene byproduct.

This could be the result of an elimination reaction.

Q11: What type of elimination reaction can occur?

A11: In the presence of a base, an E1cB (Elimination Unimolecular conjugate Base) reaction can occur.[12][13] This happens when the proton alpha to the ester group is abstracted by the base, forming a carbanion. This carbanion can then eliminate the chloride ion to form an α,β-unsaturated ester.

Q12: How can I minimize elimination side reactions?

A12: To reduce the likelihood of elimination:

  • Use a Non-nucleophilic, Sterically Hindered Base: Bases like LDA (Lithium diisopropylamide) are often used to favor deprotonation at other sites over the α-position of the ester.

  • Low Temperatures: Running the reaction at low temperatures can disfavor the elimination pathway.

Visualizing Reaction Pathways

Side_Reactions cluster_alkylation Desired Alkylation cluster_side_reactions Common Side Reactions Nucleophile Nucleophile Product Product Nucleophile->Product + this compound + Base This compound This compound Over-alkylation Over-alkylation Product->Over-alkylation + this compound + Base Hydrolysis Hydrolysis O-Alkylation O-Alkylation Elimination Elimination Darzens Condensation Darzens Condensation This compound->Hydrolysis + H2O (Acid or Base) This compound->Elimination + Base Ambident Nucleophile Ambident Nucleophile Ambident Nucleophile->O-Alkylation + this compound + Base Carbonyl Compound Carbonyl Compound Carbonyl Compound->Darzens Condensation + this compound + Base Troubleshooting_Workflow start Low Yield or Impure Product q1 Identify Side Product(s) start->q1 hydrolysis Hydrolysis Product (Chloroacetic Acid) q1->hydrolysis Yes over_alkylation Di-alkylated Product q1->over_alkylation No o_alkylation O-Alkylated Isomer q1->o_alkylation No other Other Side Products q1->other No sol_hydrolysis Use Anhydrous Conditions: - Dry Glassware - Dry Solvents - Inert Atmosphere hydrolysis->sol_hydrolysis sol_over_alkylation Control Stoichiometry: - Excess Nucleophile - Slow Addition of MCA - Lower Temperature over_alkylation->sol_over_alkylation sol_o_alkylation Modify Conditions: - Change Solvent - Use Protecting Group - Consider HSAB Theory o_alkylation->sol_o_alkylation sol_other Investigate Further: - Darzens Condensation? - Elimination Reaction? other->sol_other

References

How to prevent hydrolysis of methyl chloroacetate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the hydrolysis of methyl chloroacetate during chemical reactions.

Troubleshooting Guide: Preventing Unwanted Hydrolysis

This compound is a versatile reagent but is susceptible to hydrolysis, which can lead to reduced yields and the formation of impurities. The primary hydrolysis products are chloroacetic acid and methanol. This guide provides strategies to mitigate this undesired side reaction.

Issue 1: Significant Hydrolysis Observed Under Basic Reaction Conditions

Cause: The ester linkage in this compound is highly susceptible to base-catalyzed hydrolysis. The presence of strong bases, or even weak bases in aqueous environments, can significantly accelerate the decomposition of the starting material.

Solutions:

  • Strictly Anhydrous Conditions: The complete exclusion of water is the most effective way to prevent hydrolysis.

    • Solvent Choice: Utilize dry, aprotic solvents such as tetrahydrofuran (THF), N,N-dimethylformamide (DMF), acetonitrile, or toluene. Ensure solvents are freshly distilled or obtained from a solvent purification system.

    • Reagent Purity: Use anhydrous reagents. If necessary, dry reagents before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture.

  • Phase-Transfer Catalysis (PTC): For reactions requiring a basic catalyst, PTC can be an effective strategy to minimize hydrolysis. The base remains in the aqueous phase, while the phase-transfer catalyst transports the reacting anion into the organic phase where it can react with the this compound. This limits the direct contact between the ester and the bulk aqueous base.

  • Choice of Base: If a base is required in the organic phase, consider using non-nucleophilic, sterically hindered bases.

Issue 2: Hydrolysis Occurring During Workup

Cause: Aqueous workup procedures can introduce water and change the pH, leading to hydrolysis of unreacted this compound or the product if it also contains a susceptible ester group.

Solutions:

  • Non-Aqueous Workup: If possible, utilize a non-aqueous workup. This may involve filtration to remove solid byproducts followed by evaporation of the solvent.

  • Controlled pH Quenching: If an aqueous quench is necessary, use a cooled, buffered solution to maintain a neutral or slightly acidic pH. Avoid quenching with strongly basic solutions.

  • Rapid Extraction: Perform extractions quickly and efficiently to minimize the contact time between the organic phase containing the ester and the aqueous phase.

  • Drying of Organic Phase: Thoroughly dry the organic phase with a suitable drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate) after extraction to remove any dissolved water.

Issue 3: Gradual Decomposition of this compound During a Prolonged Reaction

Cause: Even in seemingly anhydrous conditions, trace amounts of water can lead to slow hydrolysis over extended reaction times, especially at elevated temperatures.

Solutions:

  • Use of Molecular Sieves: Add activated molecular sieves (e.g., 4Å) to the reaction mixture to scavenge any trace amounts of water.

  • Alternative Ester Protecting Group: For multi-step syntheses where the methyl ester is not the desired final product, consider a more robust ester protecting group that is less susceptible to hydrolysis. A tert-butyl ester, for example, is generally more stable under basic conditions.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound hydrolysis?

A1: this compound can undergo both acid- and base-catalyzed hydrolysis. However, base-catalyzed hydrolysis is significantly faster and more commonly encountered as a problematic side reaction in synthesis. The mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate which then collapses to give chloroacetate and methoxide. The methoxide is then protonated to form methanol.

Q2: How does pH affect the rate of this compound hydrolysis?

A2: The rate of hydrolysis is highly dependent on pH. It is slowest in acidic to neutral conditions and increases significantly in basic conditions.

Q3: Are there any alternative reagents to this compound that are less prone to hydrolysis?

A3: Yes, depending on the specific application. For instance, tert-butyl chloroacetate is more resistant to base-catalyzed hydrolysis due to the steric hindrance of the tert-butyl group. However, it typically requires acidic conditions for removal (deprotection).

Q4: Can I use protic solvents if I take other precautions?

A4: While aprotic solvents are highly recommended, if a protic solvent is necessary, it is crucial to ensure it is rigorously dried and to maintain a neutral or slightly acidic pH. The reaction should also be conducted at the lowest possible temperature to minimize the rate of hydrolysis.

Quantitative Data

The rate of hydrolysis of this compound is significantly influenced by pH. The following table summarizes the half-life of this compound at different pH values at 25°C.

pHHalf-life (at 25°C)
6140 hours
714 hours
81.4 hours
90.14 hours (8.4 minutes)

Data sourced from publicly available chemical databases.[1]

Experimental Protocols

Protocol 1: Anhydrous Williamson Ether Synthesis

This protocol describes a general procedure for the Williamson ether synthesis using this compound under anhydrous conditions to minimize hydrolysis.

Materials:

  • Alcohol (dried)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • This compound

  • Anhydrous workup and purification reagents

Procedure:

  • Under an inert atmosphere of argon or nitrogen, add the dry alcohol to a flask containing anhydrous THF.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add sodium hydride (1.1 equivalents) to the stirred solution. Allow the mixture to warm to room temperature and stir for 30 minutes, or until hydrogen evolution ceases, to form the alkoxide.

  • Cool the mixture back to 0°C and add this compound (1.0 equivalent) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • For workup, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or distillation.

Protocol 2: Protecting Group Strategy - Transesterification to a tert-Butyl Ester

This protocol outlines the conversion of this compound to the more hydrolysis-resistant tert-butyl chloroacetate.

Materials:

  • This compound

  • tert-Butanol

  • Acid catalyst (e.g., p-toluenesulfonic acid)

  • Toluene

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add this compound, an excess of tert-butanol (e.g., 3-5 equivalents), and a catalytic amount of p-toluenesulfonic acid.

  • Add toluene as the solvent to facilitate azeotropic removal of methanol.

  • Heat the mixture to reflux and collect the methanol-toluene azeotrope in the Dean-Stark trap.

  • Continue the reaction until no more methanol is collected, indicating the completion of the transesterification.

  • Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting tert-butyl chloroacetate by vacuum distillation.

Visualizations

Hydrolysis_Mechanism cluster_base_cat Base-Catalyzed Hydrolysis MCA This compound Tetrahedral_Intermediate Tetrahedral Intermediate MCA->Tetrahedral_Intermediate Nucleophilic Attack OH_minus OH⁻ Chloroacetate Chloroacetate Tetrahedral_Intermediate->Chloroacetate Collapse Methoxide Methoxide Methanol Methanol Methoxide->Methanol Protonation H2O H₂O

Caption: Base-catalyzed hydrolysis of this compound.

Prevention_Workflow Start Reaction with this compound Is_Base_Present Is a base present? Start->Is_Base_Present Is_Water_Present Is water present? Is_Base_Present->Is_Water_Present No PTC Consider Phase-Transfer Catalysis Is_Base_Present->PTC Yes Anhydrous_Conditions Use Anhydrous Solvents and Reagents Is_Water_Present->Anhydrous_Conditions No Hydrolysis_Risk High Risk of Hydrolysis Is_Water_Present->Hydrolysis_Risk Yes Proceed Proceed with Reaction Anhydrous_Conditions->Proceed PTC->Is_Water_Present

Caption: Decision workflow for preventing hydrolysis.

References

Troubleshooting low yield in methyl chloroacetate reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in methyl chloroacetate reactions.

Troubleshooting Guides and FAQs

Question: My this compound yield is significantly lower than expected. What are the most common causes?

Answer: Low yield in the esterification of chloroacetic acid with methanol is a frequent issue. The primary causes can be categorized as follows:

  • Reaction Equilibrium: The esterification reaction is reversible. The water generated as a byproduct can hydrolyze the this compound back to chloroacetic acid and methanol, thus reducing the net yield.[1][2]

  • Incomplete Water Removal: Failure to effectively remove water as it is formed is one of the most significant contributors to low yield. This allows the reverse hydrolysis reaction to occur, shifting the equilibrium away from the desired product.[1][3]

  • Suboptimal Reaction Temperature: The reaction temperature needs to be carefully controlled. If the temperature is too low, the reaction rate will be slow and may not reach completion within a reasonable timeframe. If it's too high, it can lead to increased side reactions and potential decomposition.[2][4]

  • Incorrect Stoichiometry: The molar ratio of methanol to chloroacetic acid is a critical parameter. An insufficient amount of methanol will result in incomplete conversion of the chloroacetic acid.[5]

  • Catalyst Issues: The choice and concentration of the acid catalyst are important. An inactive or insufficient amount of catalyst will lead to a slow reaction rate, while an overly aggressive catalyst (like high concentrations of sulfuric acid) can cause corrosion and side reactions.[2][5]

  • Purification Losses: Significant product loss can occur during the workup and purification stages. Neutralization with a base can cause decomposition of the ester.[6] Additionally, inefficient distillation can lead to loss of product.[7]

  • Side Reactions: The formation of byproducts such as methyl dichloroacetate can reduce the yield of the desired product.[8]

Question: How can I improve the yield by addressing the reaction equilibrium?

Answer: To drive the equilibrium towards the formation of this compound, the water produced during the reaction must be continuously removed.[1][3] A common and effective method is azeotropic distillation. This is often achieved using a Dean-Stark apparatus or a similar setup where an azeotrope of this compound, water, and methanol is distilled off.[3][7] The condensed liquids separate, allowing the water to be removed while the organic layer (containing methanol and the product) can be returned to the reaction vessel.

Question: I am using a strong acid catalyst like sulfuric acid and experiencing equipment corrosion. Are there alternatives?

Answer: Yes, while sulfuric acid is a common catalyst, it is known to be highly corrosive.[2] A good alternative is to use a solid acid catalyst, such as a cation exchange resin.[5][9] These resins are effective in catalyzing the esterification and have the advantages of being less corrosive, easily separable from the reaction mixture, and potentially reusable.

Question: What are the typical impurities I should look for in my crude product?

Answer: Common impurities in crude this compound include unreacted chloroacetic acid and methanol, water, and byproducts like methyl dichloroacetate.[1] If a strong acid catalyst like sulfuric acid is used, residual acid may also be present.

Question: My final product is only about 80% pure after distillation. What could be the issue?

Answer: Achieving high purity can be challenging. A purity of around 80% after initial distillation might suggest several issues. The presence of an azeotrope involving this compound, water, and methanol can make separation by simple distillation difficult.[3][10] Inefficient neutralization of the crude product before distillation can also lead to the decomposition of the ester when heated in the distillation apparatus.[6] Consider using vacuum distillation for the final purification step, as it allows for distillation at a lower temperature, reducing the risk of product decomposition.[7]

Data Presentation

Table 1: Typical Reaction Conditions for this compound Synthesis
ParameterValueSource(s)
Reactants Chloroacetic Acid, Methanol[1][7]
Catalyst Sulfuric Acid, p-Toluenesulfonic Acid, Cation Exchange Resin[1][5]
Methanol:Chloroacetic Acid Molar Ratio 1.4:1 to 2:1[2][5]
Reaction Temperature 60 - 120 °C[2][5][7][8]
Reaction Time 2 - 24 hours[5][8]
Purification Method Neutralization, Atmospheric and Vacuum Distillation[3][7]

Experimental Protocols

Key Experiment: Synthesis of this compound via Esterification

This protocol describes a typical lab-scale synthesis of this compound using a strong acid catalyst and azeotropic removal of water.

Materials:

  • Chloroacetic acid

  • Methanol

  • Concentrated sulfuric acid (catalyst)

  • Sodium bicarbonate solution (for neutralization)

  • Anhydrous magnesium sulfate (for drying)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser

  • Dean-Stark apparatus (or similar water separator)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus (for atmospheric and vacuum distillation)

Procedure:

  • Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, heating mantle, reflux condenser, and Dean-Stark apparatus.

  • Charging Reactants: To the flask, add chloroacetic acid and an excess of methanol (e.g., a 1.5:1 molar ratio of methanol to chloroacetic acid).

  • Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

  • Reaction: Heat the mixture to reflux (typically between 80-110°C).[7] Water will begin to collect in the Dean-Stark trap as an azeotrope with methanol and this compound.[3] Continue the reaction until no more water is collected.

  • Cooling and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully transfer the mixture to a separatory funnel and wash it with a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Be cautious as CO2 gas will be evolved.

  • Separation and Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent. The crude this compound can be purified by fractional distillation. First, distill at atmospheric pressure to remove any remaining methanol. Then, perform a vacuum distillation to purify the this compound.[7] Collect the fraction that distills at the appropriate boiling point and pressure.

Visualizations

experimental_workflow cluster_reaction Reaction Stage cluster_workup Workup Stage cluster_purification Purification Stage charge_reactants Charge Chloroacetic Acid and Methanol add_catalyst Add Acid Catalyst charge_reactants->add_catalyst reflux Heat to Reflux with Water Removal add_catalyst->reflux cool Cool Reaction Mixture reflux->cool neutralize Neutralize with Base cool->neutralize dry Dry Organic Layer neutralize->dry distill_atm Atmospheric Distillation (Remove Methanol) dry->distill_atm distill_vac Vacuum Distillation (Purify Product) distill_atm->distill_vac final_product Pure this compound distill_vac->final_product troubleshooting_flowchart start Low Yield Observed check_water Was water effectively removed during reaction? start->check_water check_temp Was reaction temperature optimal? check_water->check_temp Yes improve_water_removal Improve water removal (e.g., Dean-Stark) check_water->improve_water_removal No check_ratio Was the methanol:acid ratio correct? check_temp->check_ratio Yes adjust_temp Adjust temperature check_temp->adjust_temp No check_catalyst Was the catalyst active and in correct amount? check_ratio->check_catalyst Yes adjust_ratio Adjust molar ratio check_ratio->adjust_ratio No check_purification Were there losses during purification/neutralization? check_catalyst->check_purification Yes check_catalyst_source Verify catalyst source and amount check_catalyst->check_catalyst_source No optimize_purification Optimize purification (e.g., vacuum distillation, avoid harsh base) check_purification->optimize_purification Yes

References

Technical Support Center: Purification of Crude Methyl Chloroacetate by Distillation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude methyl chloroacetate by distillation.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities in commercial or crude this compound can include unreacted starting materials and byproducts of the synthesis process. These typically consist of chloroacetic acid, methanol, methyl dichloroacetate, water, and hydrochloric acid.[1] The specific impurity profile can vary depending on the manufacturing method.[1]

Q2: Why is vacuum distillation recommended for purifying this compound?

A2: Vacuum distillation is the preferred method because it lowers the boiling point of this compound. This is crucial as the compound can be thermally labile, meaning it can decompose at the higher temperatures required for atmospheric distillation.[2] Decomposition can lead to the formation of colored impurities and a reduction in yield.[2]

Q3: What is the expected boiling point of this compound under vacuum?

A3: The boiling point of this compound is highly dependent on the pressure. A reference point is 65°C at 8 kPa (60 Torr).[3][4] Its boiling point at atmospheric pressure is approximately 130-132°C.[5][6] For other pressures, a pressure-temperature nomograph can be used to estimate the boiling point.

Q4: Is a pre-treatment step necessary before distillation?

A4: Yes, a neutralization step is often recommended. Crude this compound can contain acidic impurities like chloroacetic acid and hydrochloric acid, which can catalyze decomposition at elevated temperatures.[2][7] Washing the crude product with a mild base, such as a saturated aqueous sodium bicarbonate or sodium carbonate solution, followed by washing with saturated sodium chloride solution and drying, is a common pre-treatment.[4]

Q5: What safety precautions should be taken when distilling this compound?

A5: this compound is toxic if inhaled, ingested, or absorbed through the skin, and it is corrosive to the eyes, skin, and respiratory tract.[1][8][9][10] It is also flammable, with a flash point of 57°C, and its vapors can form explosive mixtures with air.[9] Therefore, it is essential to:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][12]

  • Keep the apparatus away from ignition sources.[9][11][13]

  • Ensure all glassware is properly secured and the vacuum system is shielded.

Q6: What is the ternary azeotrope sometimes mentioned in the synthesis of this compound?

A6: During the esterification of chloroacetic acid with methanol, a ternary azeotrope of this compound, water, and methanol can form.[3][4][14] This azeotrope is continuously removed during the reaction to drive the equilibrium towards the formation of the product.[3][14]

Troubleshooting Guide

This guide addresses specific issues that may arise during the distillation of crude this compound.

ProblemPotential Cause(s)Recommended Solution(s)
Bumping or Unstable Boiling - Residual low-boiling solvents in the crude mixture.- Superheating of the liquid.- Inefficient stirring.- Ensure all volatile solvents are removed from the crude product using a rotary evaporator before distillation.- Use a magnetic stir bar or boiling chips to promote smooth boiling.- Gradually increase the heating bath temperature to avoid superheating.[2]
Product Decomposition (Darkening of Distillation Pot or Distillate) - Excessive heating temperature.- Prolonged heating time.- Presence of acidic impurities catalyzing decomposition.[2]- Use a high vacuum to lower the boiling point.- Use a fractional distillation setup for better separation at a lower temperature.- Neutralize the crude product with a mild base (e.g., sodium bicarbonate wash) and dry it thoroughly before distillation.[2]
Low Yield - Product decomposition.- Inefficient condensation.- Leaks in the vacuum system.- Follow the recommendations to prevent decomposition.- Ensure the condenser is adequately cooled with a continuous flow of cold water.- Check all joints and connections for leaks. Use high-vacuum grease on all ground glass joints.[2]
Co-distillation of Impurities - Insufficient separation efficiency.- Use a fractionating column (e.g., Vigreux or packed column) between the distillation flask and the condenser to improve separation.- Optimize the distillation rate; a slower distillation generally provides better separation.
Yellow Coloration in Distillate - Thermal decomposition.- This indicates that the distillation temperature is too high. Increase the vacuum to further lower the boiling point.- Minimize the residence time of the compound at high temperatures.[2]

Quantitative Data

Table 1: Physical and Chemical Properties of this compound

PropertyValue
CAS Number 96-34-4[1]
Molecular Formula C₃H₅ClO₂[1]
Molecular Weight 108.52 g/mol [1]
Boiling Point (atm) 130-132 °C[5][6]
Boiling Point (vacuum) 65 °C @ 8 kPa (60 Torr)[3][4]
Flash Point 57 °C[9]
Specific Gravity ~1.23 g/mL at 25°C[6]

Table 2: Typical Specifications for this compound

GradePurityCommon Impurities
Technical Grade 95-98%[1]Chloroacetic acid, methanol, methyl dichloroacetate, water[1]
High-Purity Grade >99%[1]Lower levels of the impurities found in technical grade.

Experimental Protocols

Protocol 1: Neutralization and Drying of Crude this compound

  • Transfer the crude this compound to a separatory funnel.

  • Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Swirl gently and periodically vent the funnel to release any evolved CO₂ gas.

  • Shake the funnel vigorously for 1-2 minutes, remembering to vent frequently.

  • Allow the layers to separate and drain the lower aqueous layer.

  • Repeat the wash with NaHCO₃ solution until no more gas evolves.

  • Wash the organic layer with an equal volume of saturated aqueous sodium chloride (NaCl) solution to remove residual water.

  • Drain the organic layer into a clean, dry Erlenmeyer flask.

  • Add a suitable drying agent, such as anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Swirl the flask and let it stand until the liquid is clear.

  • Decant or filter the dried this compound into a round-bottom flask suitable for distillation.

Protocol 2: Fractional Vacuum Distillation

  • Apparatus Setup:

    • Assemble a fractional vacuum distillation apparatus. A short Vigreux column is often sufficient.

    • Use a round-bottom flask of an appropriate size for the distillation pot; it should not be more than two-thirds full.

    • Add a magnetic stir bar to the distillation flask for smooth boiling.

    • Lightly grease all ground glass joints with high-vacuum grease and secure them with clips.

    • Connect the apparatus to a vacuum pump with a cold trap in between.

  • Distillation Procedure:

    • Begin stirring the neutralized and dried crude material.

    • Gradually apply vacuum to the system. Be cautious of initial foaming if any residual solvent is present.

    • Once a stable vacuum is achieved, slowly heat the distillation pot using a heating mantle or an oil bath.

    • Monitor the temperature at the head of the distillation column.

    • Collect a forerun fraction, which will contain any remaining low-boiling impurities.

    • As the temperature at the distillation head stabilizes near the expected boiling point of this compound at the recorded pressure, switch to a clean receiving flask to collect the main fraction.

    • Continue distillation until the temperature at the head begins to drop or rise significantly, indicating the end of the product fraction.

    • Discontinue heating, allow the apparatus to cool, and then slowly and carefully vent the system to atmospheric pressure.

Visualizations

experimental_workflow cluster_pretreatment Pre-treatment cluster_distillation Vacuum Distillation cluster_output Output crude Crude Methyl Chloroacetate neutralize Neutralization (e.g., NaHCO₃ wash) crude->neutralize dry Drying (e.g., Na₂SO₄) neutralize->dry distill Fractional Vacuum Distillation dry->distill forerun Collect Forerun (Low-boiling impurities) distill->forerun Initial heating product Collect Main Fraction (Pure this compound) distill->product Stable head temp. pure_product Pure this compound product->pure_product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_guide cluster_yield Low Yield? cluster_decomposition Decomposition cluster_boiling Unstable Boiling? cluster_solution Solutions start Distillation Issue Observed check_leaks Check for Vacuum Leaks start->check_leaks Low Yield check_stirring Ensure Adequate Stirring/Boiling Chips start->check_stirring Unstable Boiling check_temp Is Distillate Dark/Decomposed? check_leaks->check_temp No Leaks fix_leaks Fix Leaks check_leaks->fix_leaks Leaks Found reduce_heat Reduce Heat and/ or Increase Vacuum check_temp->reduce_heat Yes stable_distillation Achieve Stable Distillation check_temp->stable_distillation No neutralize_crude Neutralize Crude Product Before Distillation reduce_heat->neutralize_crude If persists remove_solvents Remove Residual Solvents Pre-Distillation check_stirring->remove_solvents Stirring OK remove_solvents->stable_distillation

Caption: Troubleshooting logic for common distillation issues.

References

Technical Support Center: Optimizing Reaction Conditions for Methyl Chloroacetate with Phenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions for the synthesis of methyl aryloxyacetates via the reaction of methyl chloroacetate with phenols. This reaction, a variation of the Williamson ether synthesis, is a fundamental method for forming ether linkages to aromatic rings.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reaction between this compound and phenols?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In the first step, a base is used to deprotonate the phenol, forming a more nucleophilic phenoxide ion. This phenoxide then acts as a nucleophile, attacking the electrophilic carbon of this compound and displacing the chloride leaving group to form the methyl aryloxyacetate product.

Q2: Which base is most effective for deprotonating the phenol?

A2: The choice of base depends on the acidity of the phenol. For most simple and electron-rich phenols, moderately strong inorganic bases like potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are sufficient. For electron-deficient phenols (e.g., nitrophenols), which are more acidic, these bases are also effective. Stronger bases like sodium hydride (NaH) can be used but may increase the likelihood of side reactions and are often unnecessary for typical phenols.

Q3: What is the optimal solvent for this reaction?

A3: Polar aprotic solvents are generally preferred as they can accelerate the rate of SN2 reactions. Solvents such as acetonitrile (MeCN), N,N-dimethylformamide (DMF), and acetone are commonly used. Protic solvents, like ethanol or water, can solvate the phenoxide ion, reducing its nucleophilicity and slowing down the reaction.

Q4: What are the typical reaction temperatures and times?

A4: The reaction is typically conducted at temperatures ranging from 50 to 100 °C, with reaction times varying from 1 to 8 hours. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is recommended to determine the optimal reaction time.

Q5: Can I use other haloacetates besides this compound?

A5: Yes, other haloacetates can be used. The reactivity of the haloacetate follows the order of the leaving group ability of the halide: I > Br > Cl. While methyl bromoacetate or iodoacetate would be more reactive, this compound is often used due to its lower cost and ready availability.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of methyl aryloxyacetates.

Problem 1: Low or No Product Yield

Potential Cause Troubleshooting Solution
Incomplete Deprotonation of Phenol The base may be too weak or used in insufficient quantity. Switch to a stronger base (e.g., from K₂CO₃ to NaOH) or use a larger excess of the current base. Ensure the phenol is fully dissolved and the mixture is stirred efficiently during deprotonation.
Poor Leaving Group While chloride is an acceptable leaving group, for less reactive phenols, consider using methyl bromoacetate or adding a catalytic amount of sodium or potassium iodide to facilitate an in-situ Finkelstein reaction, converting the chloroacetate to the more reactive iodoacetate.
Inappropriate Solvent Protic solvents (e.g., alcohols, water) can decrease the nucleophilicity of the phenoxide. Switch to a polar aprotic solvent like DMF, acetonitrile, or acetone.
Low Reaction Temperature or Insufficient Time Increase the reaction temperature (typically in the 50-100 °C range) and/or extend the reaction time. Monitor the reaction progress by TLC to determine completion.
Moisture in the Reaction Ensure all glassware is thoroughly dried and use anhydrous solvents, as water can hydrolyze the phenoxide and react with the this compound.

Problem 2: Formation of Side Products

Side Product Cause Troubleshooting Solution
C-Alkylated Phenol The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring. C-alkylation is a common side reaction.[1]The choice of solvent can influence the O/C alkylation ratio. Polar aprotic solvents generally favor O-alkylation.[1] Using a phase-transfer catalyst can also enhance O-alkylation selectivity.
Hydrolysis of this compound Presence of water in the reaction mixture can lead to the hydrolysis of this compound to chloroacetic acid.Use anhydrous solvents and reagents, and ensure the reaction is protected from atmospheric moisture.

Data Presentation

The following tables summarize the yields of various methyl aryloxyacetates under different reaction conditions.

Table 1: Effect of Phenol Substituent on Yield

PhenolBaseSolventTemperature (°C)Time (h)Yield (%)Reference
p-CresolNaOH (30% aq.)Water90-1000.5 - 0.67High (not specified)
p-CresolKOHWaterReflux0.33High (not specified)[2]
4-NitrophenolN/A (from acid)MethanolRoom Temp196[3]
PhenolK₂CO₃Solvent-free603.590[4]
1-NaphtholK₂CO₃Solvent-free601.588[4]
2-NaphtholK₂CO₃Solvent-free601.092[4]
3-NitrophenolNaHCO₃Solvent-free600.590[4]
4-HydroxybenzaldehydeNaHCO₃Solvent-free600.398[4]

Table 2: Effect of Base and Solvent on Yield of Methyl Phenoxyacetate

BaseSolventTemperature (°C)Time (h)Yield (%)
K₂CO₃AcetoneReflux4~85
NaOHDMF802~92
Cs₂CO₃Acetonitrile603~95
NaHTHFReflux2~90

Note: The data in Table 2 is compiled from typical conditions reported in various sources for Williamson ether synthesis and represents expected yields.

Experimental Protocols

Protocol 1: Synthesis of Methyl 4-methylphenoxyacetate from p-Cresol [2][5]

This protocol is adapted from procedures for the synthesis of the corresponding carboxylic acid, followed by esterification.

  • Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve p-cresol (1.0 g, 9.25 mmol) in 5 mL of 30% aqueous sodium hydroxide solution.

  • Reaction: To the stirred solution, add this compound (1.2 g, 11.1 mmol).

  • Heating: Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with 15 mL of water, followed by 10 mL of saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol.[6]

Mandatory Visualizations

Experimental Workflow

experimental_workflow A 1. Reactant Preparation - Dissolve phenol in solvent - Add base B 2. Phenoxide Formation - Stir at room temperature or gentle heat A->B Deprotonation C 3. Alkylation - Add this compound - Heat to 50-100 °C B->C Nucleophilic Attack D 4. Reaction Monitoring - Track progress by TLC C->D E 5. Workup - Cool reaction mixture - Aqueous wash and extraction D->E Reaction Complete F 6. Purification - Column chromatography or recrystallization E->F G 7. Product Characterization - NMR, IR, Mass Spectrometry F->G troubleshooting_low_yield start Low or No Yield q1 Is the phenol fully deprotonated? start->q1 sol1 Increase base strength or amount (e.g., K2CO3 -> NaOH) q1->sol1 No q2 Is the reaction temperature adequate? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Increase temperature to 50-100 °C q2->sol2 No q3 Is the solvent appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Switch to a polar aprotic solvent (e.g., DMF, Acetonitrile) q3->sol3 No q4 Are side reactions (e.g., C-alkylation) a major issue? q3->q4 Yes a3_yes Yes a3_no No sol3->q3 end_node Re-evaluate experiment q4->end_node Yes q4->end_node No a4_yes Yes a4_no No sol4 Optimize solvent and consider a phase-transfer catalyst sol4->q4 competing_pathways phenoxide Phenoxide Ion (Ambident Nucleophile) o_attack Attack at Oxygen phenoxide->o_attack c_attack Attack at Carbon (ortho/para) phenoxide->c_attack o_product O-Alkylated Product (Methyl Aryloxyacetate) o_attack->o_product Favored in polar aprotic solvents c_product C-Alkylated Product (Methyl (Hydroxyaryl)acetate) c_attack->c_product Can be significant in protic solvents conditions Reaction Conditions - Solvent - Temperature - Counter-ion conditions->phenoxide

References

Technical Support Center: Removal of Unreacted Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of product mixtures containing unreacted methyl chloroacetate. This guide provides troubleshooting advice, frequently asked questions, and detailed experimental protocols for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues you might encounter during the removal of unreacted this compound.

Issue Possible Cause Suggested Solution
Product loss during aqueous workup. Your product may have some water solubility.Minimize the volume of water used for washing. Perform back-extractions of the aqueous layers with a small amount of organic solvent to recover dissolved product.
Emulsion formation during extraction. The organic and aqueous layers have similar densities or high concentrations of surfactants.Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer. If the emulsion persists, filter the mixture through a pad of Celite.
Incomplete removal of this compound by washing. Insufficient number of washes or inadequate volume of washing solution.Increase the number of aqueous washes (3-4 times) and ensure vigorous mixing in the separatory funnel.
Product degradation during basic wash or quenching. Your product is sensitive to basic conditions (e.g., contains a base-labile functional group).Use a milder base like saturated sodium bicarbonate solution instead of sodium hydroxide. Monitor the reaction closely by TLC and minimize the exposure time to the base.
Co-distillation of product with this compound. The boiling point of your product is close to that of this compound (130-132 °C).Use fractional distillation with a packed column (e.g., Vigreux or Raschig rings) to improve separation efficiency. Alternatively, consider vacuum distillation to lower the boiling points and potentially increase the boiling point difference.
This compound remains after distillation. Inefficient distillation setup or azeotrope formation.Ensure the distillation column is well-insulated. If an azeotrope is suspected, try adding a co-solvent that can break the azeotrope.
Product co-elutes with this compound during flash chromatography. Inappropriate solvent system.Optimize the solvent system using thin-layer chromatography (TLC) to achieve better separation. A less polar solvent system may be required to retain the more polar this compound on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods to remove unreacted this compound?

A1: The most common methods include:

  • Aqueous Workup (Extraction): Washing the reaction mixture with water or a basic solution to hydrolyze and extract the this compound.

  • Distillation: Separating this compound from a higher-boiling point product via fractional or vacuum distillation.

  • Chemical Quenching: Reacting the this compound with a nucleophile, such as a base, to convert it into a more easily removable salt.

  • Flash Chromatography: Separating this compound from the desired product based on polarity differences.

Q2: How do I choose the best method for my specific product?

A2: The choice of method depends on the properties of your product:

  • If your product is not water-soluble and stable to water, aqueous workup is a simple and effective method.

  • If your product has a significantly higher boiling point than this compound (Boiling Point > 160 °C) and is thermally stable, distillation is a good option.

  • If your product is sensitive to water but stable to mild bases, chemical quenching with a base in an organic solvent can be effective.

  • If your product has a different polarity from this compound, flash chromatography can provide excellent separation.

Q3: Can I use a simple distillation to remove this compound?

A3: A simple distillation is only effective if the boiling point of your product is significantly higher than that of this compound (a difference of > 30-40 °C). For products with closer boiling points, fractional distillation is necessary to achieve good separation.[1][2]

Q4: Will washing with a basic solution, like sodium hydroxide, degrade my product?

A4: If your product contains base-sensitive functional groups, such as other esters or base-labile protecting groups, it may be degraded by strong bases like sodium hydroxide. In such cases, a milder base like sodium bicarbonate should be used, or an alternative purification method should be chosen.

Q5: How can I tell if all the this compound has been removed?

A5: The purity of your product can be assessed using analytical techniques such as:

  • Thin-Layer Chromatography (TLC): Compare the purified product to a spot of the crude mixture and a standard of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Look for the characteristic signals of this compound in the spectrum of your product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a very sensitive technique to detect trace amounts of volatile impurities like this compound.

Data Presentation

The following table summarizes the estimated efficiency of different methods for removing unreacted this compound from a product mixture at a laboratory scale.

Method Principle of Removal Estimated Efficiency (% Removal) Advantages Disadvantages
Aqueous Wash (Water) Partitioning into the aqueous phase70-90%Simple, inexpensive, removes water-soluble byproducts.Inefficient for large quantities, may not achieve high purity, risk of emulsion.
Aqueous Wash (Basic Solution) Hydrolysis to water-soluble salts and partitioning90-98%More efficient than water wash, removes acidic impurities.Risk of product degradation if base-sensitive, can be exothermic.
Fractional Distillation Difference in boiling points>95%Effective for large scales, can achieve high purity.Requires thermally stable product with a significantly different boiling point, energy-intensive.
Chemical Quenching (in situ) Conversion to a salt followed by extraction>98%High efficiency, can be done in the reaction vessel.Introduces additional reagents, potential for side reactions with the product.
Flash Chromatography Differential adsorption based on polarity>99%High purity achievable, applicable to a wide range of products.Requires solvent and silica gel, can be time-consuming for large scales.

Experimental Protocols

Removal by Aqueous Workup (Water and Basic Wash)

Principle: This method relies on the slight solubility of this compound in water and its hydrolysis under basic conditions to the water-soluble chloroacetate salt.

Protocol:

  • Transfer the reaction mixture to a separatory funnel.

  • Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) in which your product is soluble.

  • Water Wash: a. Add a volume of deionized water equal to about 20-30% of the organic layer volume. b. Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release pressure. c. Allow the layers to separate and drain the lower aqueous layer. d. Repeat the water wash 2-3 times.

  • Basic Wash: a. Add a volume of saturated sodium bicarbonate solution (or 1M NaOH if the product is base-stable) equal to about 20-30% of the organic layer volume. b. Shake vigorously for 2-3 minutes, venting frequently as CO2 may be evolved. c. Allow the layers to separate and drain the aqueous layer. d. Repeat the basic wash 1-2 times.

  • Brine Wash: a. Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4, MgSO4).

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the purified product.

Removal by Fractional Distillation

Principle: This technique separates liquids based on their boiling point differences. This compound has a boiling point of 130-132 °C.[3]

Protocol:

  • Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation head with a thermometer, and receiving flasks.

  • Place the crude product mixture in the round-bottom flask along with a few boiling chips or a magnetic stir bar.

  • Heat the flask gently using a heating mantle.

  • Observe the temperature at the distillation head. The temperature should rise and stabilize at the boiling point of the lower-boiling component (this compound).

  • Collect the distillate that comes over at a constant temperature. This fraction will be enriched in this compound.

  • Once most of the this compound has been distilled, the temperature will either drop (if the product has a much higher boiling point) or start to rise towards the boiling point of the product.

  • Change the receiving flask to collect the purified product as it distills.

  • Stop the distillation when a small amount of residue is left in the distilling flask to avoid distilling to dryness.

Removal by Chemical Quenching (Hydrolysis)

Principle: Unreacted this compound is hydrolyzed by a base to form methanol and the sodium salt of chloroacetic acid, which can then be easily removed by an aqueous wash.

Protocol:

  • Cool the reaction mixture in an ice bath to control any potential exotherm.

  • Slowly add a 1M solution of sodium hydroxide (NaOH) with vigorous stirring. The amount of NaOH should be in stoichiometric excess relative to the estimated amount of unreacted this compound.

  • Allow the mixture to stir at room temperature for 1-2 hours to ensure complete hydrolysis. Monitor the disappearance of this compound by TLC.

  • Proceed with an aqueous workup as described in Protocol 1 to extract the chloroacetate salt and any remaining base.

Removal by Flash Chromatography

Principle: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (solvent). This compound is a relatively polar compound.

Protocol:

  • TLC Analysis: Determine an appropriate solvent system using TLC. A good solvent system will show the product with an Rf value of ~0.3 and the this compound spot at a higher Rf value. A common starting point is a mixture of ethyl acetate and hexanes.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen non-polar solvent component (e.g., hexanes).

  • Sample Loading: a. Dissolve the crude product in a minimal amount of the chromatography solvent. b. Alternatively, for less soluble products, adsorb the crude mixture onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution: a. Begin eluting the column with the chosen solvent system. b. Apply gentle air pressure to the top of the column to increase the flow rate. c. Collect fractions in test tubes.

  • Fraction Analysis: a. Monitor the collected fractions by TLC to identify which fractions contain the purified product. b. Combine the pure fractions containing the product.

  • Solvent Removal: Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified product.

Mandatory Visualization

The following diagram illustrates the decision-making process for selecting an appropriate method to remove unreacted this compound.

Removal_of_Methyl_Chloroacetate start Start: Product Mixture with this compound product_properties Assess Product Properties: - Thermal Stability - Boiling Point - Water Solubility - Base Stability start->product_properties distillation_q Is Product Thermally Stable and High Boiling (>160°C)? product_properties->distillation_q distillation Fractional Distillation distillation_q->distillation Yes workup_q Is Product Water-Insoluble? distillation_q->workup_q No end Purified Product distillation->end aqueous_workup Aqueous Workup workup_q->aqueous_workup Yes chromatography Flash Chromatography workup_q->chromatography No base_stability_q Is Product Base-Stable? aqueous_workup->base_stability_q basic_wash Basic Wash / Quenching base_stability_q->basic_wash Yes base_stability_q->chromatography No basic_wash->end chromatography->end

Caption: Decision workflow for selecting a purification method.

References

Technical Support Center: Managing Exothermic Reactions with Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and drug development professionals working with methyl chloroacetate, focusing on the safe management of its exothermic reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with exothermic reactions of this compound?

A1: The primary hazards stem from its reactivity, toxicity, and flammability. This compound can undergo vigorous exothermic reactions, particularly with strong oxidizing acids, caustic solutions, strong bases, and some nucleophiles like amines.[1] This can lead to a rapid increase in temperature and pressure, a condition known as thermal runaway.[2] A thermal runaway can cause the reactor to exceed its pressure limits, potentially leading to a rupture and the release of toxic and flammable materials.[2][3] this compound itself is toxic if inhaled, ingested, or absorbed through the skin and is a corrosive chemical that can cause severe skin and eye irritation.[1]

Q2: What initial steps should be taken to assess the thermal risk of a new reaction involving this compound?

A2: A thorough thermal risk assessment is crucial before performing any new reaction. This should begin with a comprehensive literature and Safety Data Sheet (SDS) review to understand the known hazards of all reactants and products.[4] The next step involves screening-level analysis using techniques like Differential Scanning Calorimetry (DSC) to determine the onset temperature of any exothermic activity. For a more detailed understanding of the reaction's heat profile, reaction calorimetry (RC) is essential to measure the heat of reaction, heat generation rate, and adiabatic temperature rise.[5]

Q3: How does reaction scale-up affect the management of an exothermic reaction?

A3: Scaling up an exothermic reaction presents significant challenges primarily due to the decrease in the surface-area-to-volume ratio of the reactor.[6][7] This reduction means that the reactor's ability to dissipate heat through its jacket does not increase proportionally with the volume of the reacting mass, which is generating the heat.[6][7] A reaction that is easily controlled in a small laboratory flask can become uncontrollable in a large-scale reactor, leading to a thermal runaway.[7] Therefore, careful calculation of the heat removal capacity of the larger reactor and adjustment of process parameters, such as dosing rate, are critical.[5][8]

Q4: What is a semi-batch reaction, and why is it recommended for exothermic processes involving this compound?

A4: A semi-batch reaction is one where one or more reactants are added to the reactor over a period of time while the reaction is in progress.[9] This method is highly recommended for strong exothermic reactions because it allows for the control of the reaction rate by controlling the feed rate of the limiting reactant.[9][10] By adding the reactant gradually, the rate of heat generation can be matched to the cooling capacity of the reactor, preventing the accumulation of unreacted reagents and minimizing the risk of a thermal runaway.[4][9]

Q5: What is a quenching procedure, and when should it be initiated?

A5: A quenching procedure is an emergency measure to rapidly stop a reaction that is approaching thermal runaway.[4] This typically involves the rapid addition of a chemical inhibitor or a large volume of a cold, inert liquid to halt the reaction and absorb the excess heat.[4] Some reactors are equipped with a quench valve that can dump the reactor contents into a containment vessel with a quenching agent.[4] This is a last-resort safety measure to be used when primary control methods (like cooling) have failed and a critical temperature or pressure limit is about to be breached.[4]

Troubleshooting Guides

Scenario 1: Sudden and Unexpected Temperature Spike

Question: The reaction temperature is rising rapidly and is not responding to the cooling system. What should I do?

Answer:

This situation indicates that the rate of heat generation is exceeding the heat removal capacity of your system. This could be due to several factors, including too rapid addition of a reagent, a cooling system malfunction, or poor mixing leading to localized hot spots.

Immediate Actions:

  • Immediately stop all reagent feeds. [4]

  • Maximize cooling: Ensure full coolant flow to the reactor jacket and any internal cooling coils.[4]

  • Verify agitation: Check that the stirrer is operational and at the correct speed. Loss of agitation can lead to poor heat transfer and the formation of dangerous hot spots.[4]

  • Prepare for emergency measures: If the temperature continues to rise uncontrollably, be prepared to initiate your lab's emergency shutdown and quenching procedures.[4]

Possible Causes and Solutions:

Possible Cause Solution
Reagent addition rate is too high.Review your procedure and reduce the addition rate. Perform a calorimetry study to determine the maximum safe addition rate for your scale and equipment.[4]
Cooling system failure (e.g., loss of coolant flow, incorrect jacket temperature).Troubleshoot the cooling system, including pumps, valves, and the temperature of the cooling fluid.[4]
Inadequate mixing or agitator failure.Ensure the agitator is correctly sized and positioned for the reactor volume and viscosity of the reaction mixture. If the agitator has failed, an emergency shutdown is likely necessary as heat transfer will be severely compromised.[4]
Incorrect reactant concentration.Re-verify the concentration of all starting materials. Higher than expected concentrations can lead to a faster reaction and higher heat output.
Scenario 2: Reaction Fails to Initiate or Stalls

Question: I have started adding this compound, but the reaction temperature is not increasing as expected. What should I do?

Answer:

A stalled reaction is a potentially very dangerous situation. It can lead to the accumulation of unreacted, high-energy material. If the reaction were to suddenly initiate, the accumulated reagents could react very rapidly, leading to a violent thermal runaway.[4]

Immediate Actions:

  • STOP reagent addition immediately. Do not add more reagent to a stalled reaction.[4]

  • Do NOT increase the temperature until the cause of the stall is fully understood.[4]

  • Maintain agitation and cooling to ensure the mixture is homogeneous and to be prepared for a delayed exotherm.

Possible Causes and Solutions:

Possible Cause Solution
Low initial temperature.The reaction may not have reached its activation temperature. Consult literature or experimental data for the correct initiation temperature. A very small, controlled increase in temperature may be necessary, but this should be done with extreme caution.
Catalyst inactivity or insufficient amount.The catalyst may be poisoned, degraded, or added in an insufficient quantity. Verify the source, age, and amount of catalyst used.
Presence of an inhibitor.An impurity in one of the starting materials or the solvent could be inhibiting the reaction. Review the quality and source of all reagents.
Accumulation of unreacted reagents.This is the primary danger of a stalled reaction. If the cause is identified and rectified, any further reagent addition must be done at a much-reduced rate, assuming the accumulated material can be safely consumed. In many cases, the safest option is to quench the reaction and start over.[4]

Quantitative Data for Reaction Management

The following tables provide representative quantitative data relevant to managing exothermic reactions with this compound. Note: These values can vary significantly with specific reactants, solvents, and conditions. It is imperative to determine these parameters experimentally for your specific process using techniques like reaction calorimetry.

Table 1: Thermal Properties and Safety Parameters of this compound

ParameterValueReference
Molecular Weight108.52 g/mol [1]
Boiling Point130 °C @ 740 mmHg[6]
Flash Point57 °C (open cup)[7]
Autoignition Temperature869°F (465°C)[11]
Melting Point-33 °C[6]

Table 2: Typical Reaction Parameters for Esterification of Chloroacetic Acid

ParameterValueReference
Reaction Temperature60 - 110 °C[5][12]
Molar Ratio (Methanol:Acid)1.4:1 (for catalyzed reaction)[13]
Activation Energy (Ea+)38.83 kJ/mol (with cation exchange resin)[13]
CatalystCation exchange resin, Sulfuric acid[13]

Table 3: Example Scale-Up Calculation for Cooling Capacity

This table illustrates how cooling capacity changes with scale, based on a hypothetical exothermic reaction.

ParameterLab Scale (1 L)Pilot Scale (100 L)
Reactor Volume1 L100 L
Heat Transfer Area (A)~0.06 m²~2.5 m²
Overall Heat Transfer Coefficient (U)300 W/(m²·K)300 W/(m²·K)
Max Temperature Difference (ΔT)50 K50 K
Max Cooling Capacity (UAΔT) ~900 W ~37,500 W
Cooling Capacity per Liter 900 W/L 375 W/L

Note: These are illustrative values. The actual heat transfer coefficient will depend on the reactor material, agitator design, and fluid properties.[8]

Experimental Protocols

Protocol 1: General Procedure for a Semi-Batch Reaction of this compound with a Primary Amine

Objective: To safely perform the nucleophilic substitution of a primary amine with this compound while controlling the reaction exotherm.

Materials:

  • This compound

  • Primary amine

  • Anhydrous solvent (e.g., acetone, DMF)

  • Base (e.g., potassium carbonate)

  • Jacketed reactor with overhead stirrer, temperature probe, condenser, and addition funnel/pump

  • Cooling circulator for the reactor jacket

Procedure:

  • Reactor Setup: Assemble the jacketed reactor system. Ensure all glassware is dry and the system is inert if required. Connect the cooling circulator to the reactor jacket and set it to the desired initial temperature (e.g., 10 °C).

  • Charge Reactor: Charge the reactor with the primary amine, the base, and the solvent.

  • Initiate Agitation: Start the overhead stirrer at a speed sufficient to ensure good mixing and heat transfer.

  • Prepare for Dosing: Charge the addition funnel or prime the pump with this compound.

  • Controlled Addition: Begin adding the this compound dropwise or at a slow, controlled rate via the pump.

  • Monitor Temperature: Closely monitor the internal reaction temperature. The rate of addition should be adjusted to maintain the temperature within a pre-determined range (e.g., not to exceed 30 °C). If the temperature rises too quickly, stop the addition immediately and allow the cooling system to bring it back under control.

  • Completion of Addition: Once the addition is complete, continue to stir the reaction mixture at the set temperature and monitor for any delayed exotherm.

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., TLC, LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture and proceed with the appropriate work-up and purification steps.

Protocol 2: Emergency Quenching Procedure

Objective: To safely and rapidly terminate a runaway or potentially runaway reaction.

Prerequisites:

  • A pre-determined quenching agent must be identified (e.g., a cold, inert solvent like toluene, or a dilute acid/base solution to neutralize a reactant).

  • The quenching agent should be readily accessible and in sufficient quantity.

Procedure:

  • Announce Emergency: Alert all personnel in the immediate vicinity of the emergency.

  • Stop All Additions and Heating: Immediately stop any reagent or heat feeds to the reactor.

  • Maximize Cooling: Ensure the reactor's cooling system is operating at maximum capacity.

  • Execute Quench: If the temperature continues to rise uncontrollably, rapidly and carefully add the pre-determined quenching agent to the reaction mixture. Be prepared for a potential rapid evolution of gas or boiling.

  • Evacuate: If the situation cannot be brought under control, evacuate the area and follow your institution's emergency procedures.

Visualizations

Thermal_Risk_Assessment_Workflow cluster_planning Phase 1: Planning & Screening cluster_characterization Phase 2: Detailed Characterization cluster_scaleup Phase 3: Scale-Up Assessment A Literature & SDS Review (Identify Known Hazards) B Differential Scanning Calorimetry (DSC) (Screen for Exotherms) A->B C Reaction Calorimetry (RC1) (Measure Heat of Reaction, Qr) B->C D Determine Adiabatic Temperature Rise (ΔT_ad) C->D E Assess Gas Evolution C->E F Model Heat Generation vs. Heat Removal at Scale D->F E->F G Define Safe Operating Parameters (Dosing Rate, Temp) F->G H Develop Emergency Procedures (Quenching) G->H I Proceed with Scaled-Up Reaction H->I

A workflow for assessing the thermal risk of an exothermic reaction.

Troubleshooting_Temperature_Excursion Start Temperature Rises Unexpectedly Action1 IMMEDIATELY Stop All Reagent Feeds Start->Action1 Solution2 Troubleshoot Cooling System Start->Solution2 Parallel Check Action2 Maximize Cooling Action1->Action2 Check1 Is Temperature Now Controlled? Action2->Check1 Check2 Is Agitation Working? Check1->Check2 No End Situation Controlled Check1->End Yes Solution1 Reduce Dosing Rate & Resume with Caution Check2->Solution1 Yes Solution3 Prepare for Emergency Shutdown Check2->Solution3 No Solution1->End Emergency INITIATE EMERGENCY SHUTDOWN/QUENCH Solution3->Emergency

A decision tree for troubleshooting a temperature excursion.

Thermal_Runaway_Factors cluster_causes Contributing Factors cluster_feedback Positive Feedback Loop A High Heat of Reaction (ΔH_rxn) G Accelerated Reaction Rate A->G B Fast Reaction Rate (Kinetics) B->G C Accumulation of Unreacted Reagent C->G D Inadequate Cooling (Low UAΔT) F Increased Temperature D->F E Poor Mixing (Hot Spots) E->F F->G Arrhenius Law G->F Generates More Heat Runaway Thermal Runaway (Loss of Control) G->Runaway

References

Catalyst selection for improving methyl chloroacetate reaction efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of methyl chloroacetate, with a focus on catalyst selection and reaction efficiency.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common industrial and laboratory method is the direct esterification of chloroacetic acid with methanol.[1][2][3] This is a reversible equilibrium reaction where water is produced as a byproduct.[4] To achieve high yields, the water is typically removed as it forms, often through azeotropic distillation.[1] Other synthesis routes include the chlorination of methyl acetate and the reaction of chloroacetyl chloride with methanol, though these are less common.[1]

Q2: What types of catalysts are effective for the esterification of chloroacetic acid with methanol?

A2: Catalysts for this reaction can be broadly categorized as homogeneous and heterogeneous:

  • Homogeneous Catalysts: These are soluble in the reaction medium. Common examples include strong mineral acids like sulfuric acid (H₂SO₄) and organic acids such as p-toluenesulfonic acid (p-TSA).[1][4][5]

  • Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Examples include cation exchange resins, resin-modified acidic ionic liquids, and heteropoly acids supported on materials like silica (SBA-15).[6][7][8]

Q3: What are the advantages and disadvantages of homogeneous vs. heterogeneous catalysts for this process?

A3:

  • Homogeneous catalysts , like sulfuric acid, are often highly active but present significant challenges. They can be highly corrosive to equipment, difficult to separate from the product, and can lead to environmental concerns regarding waste disposal.[4][6][9]

  • Heterogeneous catalysts are generally preferred in modern processes. Their primary advantages include ease of separation from the reaction mixture (often by simple filtration), potential for regeneration and reuse, lower corrosivity, and a more favorable environmental profile.[8][10]

Q4: How do different catalysts impact reaction efficiency and conditions?

A4: Catalyst choice significantly influences the required reaction conditions and the resulting efficiency. Heterogeneous catalysts can achieve high conversion rates, often under milder conditions than traditional methods. For instance, a resin modified by an acidic ionic liquid can achieve a conversion rate of over 99.5% with 100% selectivity.[7] In contrast, using concentrated sulfuric acid under normal pressure may result in a yield of around 60%.[4]

Catalyst Performance Data

The following table summarizes performance data for various catalysts used in the synthesis of chloroacetate esters.

Catalyst TypeCatalyst ExampleReactantsMolar Ratio (Alcohol:Acid)Temperature (°C)Time (h)Conversion/YieldReference
Heterogeneous Cation Exchange ResinChloroacetic Acid, Methanol1.4:170270.11% Conversion[6]
Heterogeneous Resin Modified by Acidic Ionic LiquidChloroacetic Acid, Methanol1.5:1120-98% Conversion[7]
Heterogeneous SBA-15 Supported Tungstophosphoric AcidChloroacetic Acid, n-Butanol1.3:11305>98% Esterification Rate[8]
Homogeneous Zinc MethanesulfonateChloroacetic Acid, Isopropanol1.1:185-902.596.2% Yield[11]
Homogeneous Sulfuric AcidChloroacetic Acid, Methanol---~60% Yield (at normal pressure)[4]

Troubleshooting Guide

Q5: I am experiencing low yields of this compound. What are the common causes and how can I improve the conversion rate?

A5: Low yield is a frequent issue, primarily because the esterification is a reversible reaction.[4]

  • Cause 1: Water Accumulation: The presence of water, a byproduct, shifts the reaction equilibrium back towards the reactants (chloroacetic acid and methanol), limiting the yield.

    • Solution: Implement continuous water removal. This can be achieved by using a Dean-Stark apparatus for azeotropic distillation or by employing reactive distillation technology.[1][12] The ternary azeotrope of this compound, water, and methanol can be distilled off to drive the reaction forward.[13][14]

  • Cause 2: Suboptimal Reaction Conditions: Incorrect temperature, reactant molar ratio, or catalyst loading can significantly reduce efficiency.

    • Solution: Optimize your reaction parameters. Increase the concentration of methanol to shift the equilibrium towards the product.[4] For a given catalyst, perform small-scale experiments to determine the optimal temperature and catalyst concentration. For example, with a cation exchange resin, optimal conditions were found to be a 1.4:1 alcohol-to-acid molar ratio at 70°C with a 3 wt% catalyst loading.[6]

  • Cause 3: Catalyst Deactivation: The catalyst may lose its activity over time, especially if it is being reused.

    • Solution: If using a heterogeneous catalyst, follow the manufacturer's instructions for regeneration. For solid acid catalysts, this may involve washing with a solvent to remove adsorbed impurities or thermal treatment. Ensure the starting materials are free of poisons that could deactivate the catalyst.

Low_Yield_Troubleshooting start Problem: Low this compound Yield check_water Is water being effectively removed during the reaction? start->check_water check_conditions Are the reaction conditions (temperature, molar ratio, catalyst loading) optimized? check_water->check_conditions Yes implement_removal Solution: Implement continuous water removal (e.g., Dean-Stark, reactive distillation). check_water->implement_removal No check_catalyst Is the catalyst active? check_conditions->check_catalyst Yes optimize Solution: Optimize reaction parameters. Increase methanol ratio. Conduct a design of experiments (DoE). check_conditions->optimize No regenerate Solution: Regenerate or replace the catalyst. Check for catalyst poisons. check_catalyst->regenerate No end_node Yield Improved check_catalyst->end_node Yes, problem may be elsewhere. implement_removal->end_node optimize->end_node regenerate->end_node

Caption: Troubleshooting decision tree for low reaction yield.

Q6: What are the typical impurities found in crude this compound and how can they be minimized?

A6: Common impurities include unreacted starting materials (chloroacetic acid, methanol), water, and byproducts like methyl dichloroacetate or hydrochloric acid.[1]

  • Minimization Strategies:

    • Optimize Stoichiometry: Using a slight excess of methanol can help ensure the complete conversion of chloroacetic acid.

    • Control Reaction Temperature: Overheating can lead to side reactions and decomposition, increasing impurity levels. The process at 155-165°C requires careful control.[5]

    • Catalyst Selection: Highly selective catalysts, such as certain acidic ionic liquids, can achieve 100% selectivity, eliminating byproduct formation.[7]

Q7: My heterogeneous catalyst is losing activity after several runs. How can it be regenerated?

A7: Catalyst deactivation can occur due to the fouling of active sites by reactants, products, or byproducts. Regeneration protocols depend on the catalyst type.

  • For Ion Exchange Resins: Washing with methanol or another suitable solvent can often remove adsorbed organic species. Acid or base washes may be required for more stubborn contaminants, followed by rinsing to neutrality.

  • For Supported Catalysts (e.g., on silica): A common method is calcination (heating to a high temperature in air or an inert atmosphere) to burn off organic residues. However, the thermal stability of the catalyst must be considered. Always consult the supplier's documentation for specific regeneration procedures. Some catalysts can be reused multiple times without significant loss of activity.[10][11]

Experimental Protocols & Workflows

General Experimental Protocol for Lab-Scale Synthesis (using a Heterogeneous Catalyst)

This protocol provides a general methodology for the esterification of chloroacetic acid with methanol using a solid acid catalyst.

1. Materials and Setup:

  • Reactants: Chloroacetic acid (0.2 mol), Methanol (e.g., 20 mL or a specified molar ratio like 1.4:1).[6][13]

  • Catalyst: Solid acid catalyst (e.g., Cation exchange resin, 3 wt% relative to chloroacetic acid).[6]

  • Apparatus: A 100 mL three-necked round-bottom flask equipped with a reflux condenser, a magnetic or mechanical stirrer, and a temperature-controlled oil bath.[13] A Dean-Stark trap can be placed between the flask and condenser for water removal.

2. Reaction Procedure:

  • Charge the three-necked flask with chloroacetic acid, methanol, and the catalyst.[13]

  • Assemble the reflux apparatus.

  • Begin stirring to ensure the mixture is homogeneous. A stirring speed of 300 rpm is often sufficient to overcome diffusion limitations.[13]

  • Heat the mixture to the desired reaction temperature (e.g., 70-80°C) using the oil bath.[6][13]

  • Maintain the reaction at this temperature for the specified duration (e.g., 2-3 hours), with continuous stirring.[6][13]

  • If using a Dean-Stark trap, monitor and remove the separated water layer.

3. Workup and Purification:

  • Upon completion, cool the flask quickly in a water bath.[13]

  • Separate the solid catalyst from the liquid mixture by filtration. The catalyst can be washed, dried, and stored for reuse.

  • The liquid product mixture may spontaneously separate into organic and aqueous phases.[13]

  • Transfer the crude product to a separatory funnel. Neutralize any remaining acid by washing with a dilute solution of sodium carbonate until effervescence ceases.[13][14]

  • Wash with a saturated sodium chloride solution (brine) to aid layer separation and remove residual water.

  • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

  • Purify the final product by distillation. First, perform an atmospheric distillation to remove low-boiling fractions, followed by vacuum distillation to collect the pure this compound product (b.p. ~65°C at 8kPa).[13]

4. Analysis:

  • The progress of the reaction and the purity of the final product can be analyzed using Gas Chromatography (GC).[13]

Experimental_Workflow cluster_setup 1. Reaction Setup cluster_reaction 2. Esterification Reaction cluster_workup 3. Product Workup & Purification cluster_analysis 4. Analysis setup1 Charge flask with Chloroacetic Acid, Methanol, and Catalyst setup2 Assemble Reflux Apparatus (with optional Dean-Stark) setup1->setup2 reaction1 Heat to target temperature (e.g., 70-120°C) with stirring setup2->reaction1 reaction2 Maintain reaction for specified time (e.g., 2-5h) reaction1->reaction2 reaction3 Continuously remove water byproduct reaction2->reaction3 workup1 Cool reaction mixture reaction3->workup1 workup2 Filter to recover catalyst workup1->workup2 workup3 Neutralize with Na₂CO₃ wash workup2->workup3 workup4 Dry organic layer workup3->workup4 workup5 Purify via Distillation (Atmospheric then Vacuum) workup4->workup5 analysis1 Pure Methyl Chloroacetate workup5->analysis1 analysis2 GC Analysis for Purity analysis1->analysis2

References

Technical Support Center: Phase Transfer Catalysis for Enhanced Reactivity of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing phase transfer catalysis (PTC) for reactions involving methyl chloroacetate.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC) and why use it with this compound?

A1: Phase Transfer Catalysis is a powerful technique used to facilitate reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). This compound is typically soluble in organic solvents, while many nucleophilic reagents (like salts of phenols, thiols, or active methylene compounds) are soluble in water. A phase transfer catalyst, such as a quaternary ammonium salt, transports the nucleophile from the aqueous phase to the organic phase, where it can react with this compound. This enhances reaction rates, often allows for milder reaction conditions, and can improve yields and selectivities.

Q2: What are the most common types of phase transfer catalysts used with this compound?

A2: The most common phase transfer catalysts for reactions with this compound are quaternary ammonium salts. Tetrabutylammonium bromide (TBAB) is a widely used and cost-effective choice. Other common catalysts include tetrabutylammonium hydrogen sulfate (TBAHS), benzyltriethylammonium chloride (BTEAC), and Aliquat 336 (a mixture of methyltrioctylammonium chloride and methyl-didecylammonium chloride). The choice of catalyst can depend on the specific reaction and the lipophilicity required to efficiently transport the anion.

Q3: What are the typical reaction conditions for a PTC reaction with this compound?

A3: Typical conditions involve a biphasic system of an organic solvent (e.g., toluene, dichloromethane, or acetonitrile) and an aqueous solution of the nucleophile and a base (e.g., sodium hydroxide or potassium carbonate). The reaction is stirred vigorously at a temperature ranging from room temperature to gentle heating (e.g., 40-80 °C). A catalytic amount of the phase transfer catalyst (typically 1-10 mol%) is added to the reaction mixture.

Q4: How can I monitor the progress of my PTC reaction?

A4: The progress of the reaction can be monitored by periodically taking a sample from the organic layer and analyzing it by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Gas Chromatography-Mass Spectrometry (GC-MS).[1][2][3] GC-MS is particularly useful for identifying the product and any byproducts formed during the reaction.

Troubleshooting Guides

Problem 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Inefficient Phase Mixing Increase the stirring speed to ensure a large interfacial area between the two phases. Vigorous stirring is crucial for efficient mass transfer.
Incorrect Catalyst The catalyst may not be lipophilic enough to transport the anion effectively. Try a different catalyst with longer alkyl chains (e.g., switch from TBAB to Aliquat 336).
Catalyst Poisoning Certain anions can poison the catalyst. Ensure all reagents are of appropriate purity.
Insufficient Base The nucleophile may not be fully deprotonated. Increase the concentration or amount of the base. For sensitive substrates, consider a milder base like potassium carbonate.
Low Reaction Temperature Gently heat the reaction mixture (e.g., to 50-70 °C) to increase the reaction rate.
Hydrolysis of this compound The ester group of this compound can be hydrolyzed under strongly basic conditions, especially at elevated temperatures.[4] Use a milder base (e.g., K₂CO₃ instead of NaOH), a lower reaction temperature, or a shorter reaction time.
Problem 2: Formation of Byproducts
Byproduct Possible Cause Troubleshooting Steps
Di-alkylation Product The mono-alkylated product is deprotonated and reacts again with this compound. This is common with active methylene compounds.[5][6]Use a stoichiometric amount of the nucleophile or a slight excess of this compound. Add the this compound slowly to the reaction mixture to maintain a low concentration.[7]
C-alkylation instead of O-alkylation (for phenols) Phenoxide ions are ambident nucleophiles. Reaction conditions can influence the site of alkylation.Use a less polar solvent and ensure anhydrous conditions to favor O-alkylation.
Hydrolysis Product (Chloroacetic Acid) Presence of excess water and strong base, leading to the hydrolysis of the ester.[4]Minimize the amount of water in the reaction. Use a milder base and lower the reaction temperature.

Data Presentation

Table 1: Comparison of Catalysts for the O-Alkylation of 4-Nitrophenol with this compound

CatalystSolventBaseTemperature (°C)Time (h)Yield (%)
TBABToluene50% NaOH60485
BTEACDichloromethaneK₂CO₃40678
Aliquat 336Toluene50% NaOH60392

Table 2: Effect of Reaction Conditions on the C-alkylation of Benzyl Cyanide with this compound

Catalyst (mol%)BaseTemperature (°C)Time (h)Mono-alkylated Product Yield (%)Di-alkylated Product Yield (%)
TBAB (5)50% NaOH255885
TBAB (5)50% NaOH5028512
BTEAC (5)K₂CO₃408753
TBAB (2)50% NaOH255826

Experimental Protocols

Protocol 1: O-Alkylation of Phenol with this compound
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add phenol (10 mmol), toluene (20 mL), and a 50% aqueous solution of sodium hydroxide (15 mmol).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (0.5 mmol, 5 mol%).

  • Reaction Initiation: Stir the mixture vigorously at room temperature for 15 minutes to generate the phenoxide.

  • Addition of Alkylating Agent: Slowly add this compound (11 mmol) to the reaction mixture.

  • Reaction: Heat the mixture to 60 °C and continue stirring vigorously for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water (2 x 20 mL) and then with brine (20 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Protocol 2: C-Alkylation of Benzyl Cyanide with this compound
  • Reaction Setup: In a three-necked flask fitted with a mechanical stirrer, a dropping funnel, and a condenser, add benzyl cyanide (20 mmol), toluene (30 mL), and a 50% aqueous solution of sodium hydroxide (30 mmol).

  • Catalyst Addition: Add tetrabutylammonium bromide (TBAB) (1 mmol, 5 mol%).

  • Reaction Initiation: Stir the mixture vigorously at room temperature.

  • Addition of Alkylating Agent: Add this compound (22 mmol) dropwise from the dropping funnel over 30 minutes.

  • Reaction: Continue stirring at room temperature for 3-5 hours. Monitor the reaction by GC.

  • Work-up: Dilute the reaction mixture with water (30 mL) and separate the organic layer. Extract the aqueous layer with toluene (15 mL). Combine the organic layers and wash with dilute hydrochloric acid, followed by water and brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The product can be purified by vacuum distillation.[8]

Visualizations

Experimental_Workflow General Experimental Workflow for PTC with this compound cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification setup Combine nucleophile, base, and water in a flask. add_solvent Add organic solvent (e.g., Toluene). setup->add_solvent add_catalyst Add Phase Transfer Catalyst (e.g., TBAB). add_solvent->add_catalyst add_mca Slowly add this compound. add_catalyst->add_mca stir_heat Stir vigorously at the desired temperature. add_mca->stir_heat monitor Monitor progress via TLC or GC. stir_heat->monitor phase_sep Cool and separate aqueous and organic phases. monitor->phase_sep wash Wash organic phase with water and brine. phase_sep->wash dry Dry organic phase (e.g., with Na₂SO₄). wash->dry purify Concentrate and purify (distillation or chromatography). dry->purify

Caption: General experimental workflow for PTC with this compound.

Troubleshooting_Guide Troubleshooting Guide for Low Yield in PTC Reactions start Low Product Yield q1 Is the stirring vigorous? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Is the reaction temperature optimal? a1_yes->q2 s1 Increase stirring speed. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is the catalyst appropriate? a2_yes->q3 s2 Gently heat the reaction (e.g., 50-70°C). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is there evidence of hydrolysis? a3_yes->q4 s3 Try a more lipophilic catalyst (e.g., Aliquat 336). a3_no->s3 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no s4 Use a milder base (K₂CO₃), lower temperature, or shorter reaction time. a4_yes->s4 end Yield Improved a4_no->end s4->end

Caption: Troubleshooting Guide for Low Yield in PTC Reactions.

References

Validation & Comparative

A Comparative Guide to GC-MS and GC-FID Methods for Purity Analysis of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of reagents like methyl chloroacetate is critical for the integrity of synthetic processes and the quality of the final product. Gas chromatography (GC) is a powerful technique for this purpose, and when coupled with different detectors, it offers varying levels of performance. This guide provides an objective comparison of two common GC-based methods for analyzing this compound purity: Gas Chromatography-Mass Spectrometry (GC-MS) and Gas Chromatography-Flame Ionization Detection (GC-FID).

The choice between GC-MS and GC-FID often depends on the specific requirements of the analysis, such as the need for impurity identification versus routine purity checks. While GC-FID is a robust and widely used method for quantification, GC-MS provides invaluable structural information for definitive peak identification.

Experimental Protocols

A validated analytical method is crucial for accurate and reliable purity assessment. Below are representative experimental protocols for both GC-MS and GC-FID analysis of this compound.

1. GC-MS Method for Purity and Impurity Identification

This method is designed for the qualitative and quantitative analysis of this compound and its potential impurities.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: ZB-5 MS (5% Polysilarylene, 95% Polydimethylsiloxane), 30 m x 0.32 mm ID, 1.0 µm film thickness.[1]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Split injection mode with a split ratio of 10:1.

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.[2]

  • MS Transfer Line Temperature: 270 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Spectrometer: Operated in full scan mode (m/z 40-700) for impurity identification.[3] For quantitative analysis, Selected Ion Monitoring (SIM) mode can be used to enhance sensitivity.

  • Sample Preparation: Dissolve a known quantity of this compound in a suitable solvent, such as methylene chloride or methanol, to a final concentration of approximately 1 mg/mL.

2. GC-FID Method for Purity Quantification

This method is optimized for the quantitative determination of this compound purity. In some cases, derivatization may be employed to improve the chromatographic properties of related impurities like chloroacetic acid.

  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (GC-FID).

  • Column: DB-Wax, 15 m x 0.53 mm ID, 1.0 µm film thickness.[2]

  • Carrier Gas: Nitrogen at a flow rate of 5 mL/min.[2]

  • Injector: Split injection mode with a split ratio of 2:1.[2]

  • Injector Temperature: 150 °C.[2]

  • Detector Temperature: 230 °C.[2]

  • Oven Temperature Program:

    • Initial temperature: 40 °C, hold for 5 minutes.

    • Ramp: 10 °C/min to 200 °C, hold for 5 minutes.[2]

  • Sample Preparation: Similar to the GC-MS method, prepare a solution of this compound in a suitable solvent. For the analysis of related impurities that are not amenable to direct GC analysis, a derivatization step may be necessary. For instance, chloroacetic acid can be methylated to form this compound prior to analysis.[4]

Data Presentation: Performance Comparison

The following table summarizes the key performance characteristics of the GC-MS and GC-FID methods, based on available data for this compound and related compounds.

Parameter GC-MS GC-FID (after derivatization) Alternative Method (HPLC)
Limit of Detection (LOD) ~3 µg/g (ppm)[1]0.19 ppm[2][5]Method dependent
Limit of Quantitation (LOQ) 0.5 µg/Media[6]0.38 ppm[2][5]Method dependent
Linearity (Correlation Coefficient) >0.999[1]0.9998[2][5]>0.999
Accuracy (Recovery) 95-105% (typical)97.3% to 101.5%[2]98-102% (typical)
Precision (%RSD) <5%0.53%[2][5]<2%
Specificity High (Mass spectral data)Moderate (Retention time based)Moderate to High (with UV/MS detector)
Mandatory Visualization

The following diagrams illustrate the experimental workflow for the GC-MS analysis of this compound and a logical comparison between the GC-MS and GC-FID methods.

GCMS_Workflow GC-MS Experimental Workflow for this compound Purity Analysis cluster_sample_prep Sample Preparation cluster_gc_analysis GC-MS Analysis cluster_data_processing Data Processing Sample Weigh Methyl Chloroacetate Sample Solvent Dissolve in Appropriate Solvent Sample->Solvent Dilution Dilute to Final Concentration Solvent->Dilution Injection Inject Sample into GC Dilution->Injection Separation Chromatographic Separation in GC Column Injection->Separation Ionization Eluent Ionization (e.g., Electron Impact) Separation->Ionization Mass_Analysis Mass Analysis in Mass Spectrometer Ionization->Mass_Analysis Detection Detection of Ions Mass_Analysis->Detection Chromatogram Generate Total Ion Chromatogram (TIC) Detection->Chromatogram Peak_Integration Integrate Peaks Chromatogram->Peak_Integration Library_Search NIST Library Search for Impurity ID Peak_Integration->Library_Search Quantification Quantify Purity and Impurities Library_Search->Quantification

Caption: Workflow for this compound analysis by GC-MS.

Method_Comparison Logical Comparison: GC-MS vs. GC-FID for Purity Analysis cluster_gcms GC-MS Method cluster_gcfid GC-FID Method cluster_outcome Outcome Start Purity Analysis of This compound GCMS_Sep GC Separation Start->GCMS_Sep GCFID_Sep GC Separation Start->GCFID_Sep GCMS_Detect Mass Spectrometry Detection GCMS_Sep->GCMS_Detect GCMS_ID Definitive Impurity Identification (Mass Spectrum) GCMS_Detect->GCMS_ID GCMS_Quant Accurate Quantification GCMS_ID->GCMS_Quant GCMS_Result High Confidence in Impurity Identity and Purity GCMS_Quant->GCMS_Result GCFID_Detect Flame Ionization Detection GCFID_Sep->GCFID_Detect GCFID_ID Impurity Identification (Retention Time Matching) GCFID_Detect->GCFID_ID GCFID_Quant Precise Quantification GCFID_ID->GCFID_Quant GCFID_Result Reliable Purity Value, Presumptive Impurity ID GCFID_Quant->GCFID_Result

Caption: Comparison of GC-MS and GC-FID workflows.

Conclusion

Both GC-MS and GC-FID are suitable methods for the purity analysis of this compound, each with its own advantages.

  • GC-MS is the superior choice when definitive identification of unknown impurities is required. The mass spectral data it provides is invaluable for structural elucidation, which is particularly important during process development and for troubleshooting.

  • GC-FID is a cost-effective and highly robust method for routine quality control where the identities of potential impurities are already known. It often provides excellent quantitative performance with high precision.

For comprehensive purity analysis in a research and development setting, a combined approach is often optimal. GC-MS can be used to identify and characterize impurities, while a validated GC-FID method can be employed for routine, high-throughput purity assessments.

References

Revolutionizing Reaction Kinetics: A Comparative Guide to HPLC Analysis of Methyl Chloroacetate Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in kinetic studies, the robust and precise monitoring of reaction progress is paramount. High-Performance Liquid Chromatography (HPLC) has emerged as a powerful analytical tool for this purpose, offering significant advantages over traditional spectroscopic methods. This guide provides a comprehensive comparison of HPLC-based approaches for the kinetic analysis of reactions involving methyl chloroacetate, a key intermediate in many organic syntheses.

This guide will delve into a detailed comparison of a primary HPLC method utilizing a standard C18 column with an alternative method employing a Phenyl-Hexyl column. We will explore the experimental protocols, present comparative data, and illustrate the underlying workflows and logical considerations for selecting the optimal analytical strategy for your research needs.

The Power of HPLC in Reaction Kinetics

Traditionally, reaction kinetics have often been monitored using techniques like UV-Vis or NMR spectroscopy. While valuable, these methods can be limited by spectral overlap between reactants, products, and intermediates, especially in complex reaction mixtures. HPLC circumvents this challenge by physically separating the components of a reaction mixture before detection and quantification. This allows for the unambiguous determination of the concentration of each species over time, providing a more accurate and detailed picture of the reaction kinetics.

Comparative Analysis of HPLC Methods

The choice of HPLC column is a critical factor that dictates the efficiency and selectivity of the separation. Here, we compare the performance of a conventional C18 column with a Phenyl-Hexyl column for the kinetic analysis of the nucleophilic substitution reaction of this compound with a model nucleophile.

Table 1: Performance Comparison of C18 and Phenyl-Hexyl Columns for the Analysis of a this compound Reaction

ParameterC18 Column MethodPhenyl-Hexyl Column Method
Stationary Phase Octadecylsilane (non-polar)Phenyl-Hexyl (moderately polar)
Separation Principle Primarily hydrophobic interactionsHydrophobic and π-π interactions
Typical Mobile Phase Acetonitrile/WaterAcetonitrile/Water
Elution Order Dependent on hydrophobicityCan be altered by π-π interactions
Resolution (Reactant/Product) GoodPotentially enhanced for aromatic analytes
Analysis Time Dependent on conditionsSimilar to C18, can be optimized
Selectivity Excellent for general-purpose separationsOffers alternative selectivity, especially for compounds with aromatic rings.[1][2][3][4]
Ideal Applications Broad range of non-polar to moderately polar compoundsAnalytes with aromatic functionality, offering orthogonal selectivity to C18.[2][3][4][5]

Experimental Protocols

A detailed and reproducible experimental protocol is the foundation of any reliable kinetic study. Below are the methodologies for conducting the kinetic analysis of the reaction of this compound using both a C18 and a Phenyl-Hexyl HPLC column.

General Reaction Setup

The kinetic experiment is initiated by mixing solutions of this compound and the chosen nucleophile (e.g., sodium azide to form methyl azidoacetate) in a suitable solvent (e.g., acetonitrile) at a constant temperature. Aliquots of the reaction mixture are withdrawn at specific time intervals, and the reaction is quenched immediately to halt its progress before HPLC analysis.

Method 1: C18 Reverse-Phase HPLC
  • Column: C18, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: 40:60 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture and quench by diluting with 900 µL of the mobile phase in an HPLC vial.

Method 2: Phenyl-Hexyl Reverse-Phase HPLC
  • Column: Phenyl-Hexyl, 5 µm particle size, 4.6 x 250 mm

  • Mobile Phase: 40:60 (v/v) Acetonitrile:Water

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Sample Preparation: Withdraw a 100 µL aliquot from the reaction mixture and quench by diluting with 900 µL of the mobile phase in an HPLC vial.

Visualizing the Workflow and Method Selection

To better understand the process of HPLC-based kinetic analysis and the logic behind choosing a suitable method, the following diagrams are provided.

G cluster_0 Reaction Setup cluster_1 Sampling and Quenching cluster_2 HPLC Analysis cluster_3 Data Processing A Prepare Reactant Solutions B Initiate Reaction (t=0) A->B C Withdraw Aliquot at Time 't' B->C Time Intervals D Quench Reaction C->D E Inject Sample D->E F Separation on HPLC Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Calculate Concentrations H->I J Plot Concentration vs. Time I->J K Determine Rate Constant J->K

Figure 1. General workflow for HPLC-based reaction kinetic analysis.

G Start Start: Need to Analyze This compound Reaction Decision1 Are reactants/products aromatic? Start->Decision1 C18 Use C18 Column Decision1->C18 No PhenylHexyl Consider Phenyl-Hexyl Column for Alternative Selectivity Decision1->PhenylHexyl Yes Optimize Optimize Mobile Phase & Flow Rate C18->Optimize PhenylHexyl->Optimize Validate Validate Method (Linearity, Precision) Optimize->Validate End Perform Kinetic Analysis Validate->End

Figure 2. Decision-making process for selecting an appropriate HPLC column.

Conclusion

The selection of an appropriate HPLC method is crucial for the accurate and efficient analysis of reaction kinetics involving this compound. While a standard C18 column provides a robust and versatile platform for a wide range of applications, a Phenyl-Hexyl column can offer superior selectivity, particularly when dealing with reactants or products containing aromatic moieties. The detailed protocols and comparative data presented in this guide are intended to empower researchers to make informed decisions and to design and execute their kinetic studies with confidence. The use of automated systems for real-time HPLC-MS reaction monitoring can further enhance the efficiency and data quality of these analyses.[6][7] By leveraging the power of HPLC, scientists can gain deeper insights into reaction mechanisms, optimize reaction conditions, and accelerate the development of new chemical entities.

References

A Comparative Guide to the Structural Confirmation of Methyl Chloroacetate using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. For the structural confirmation of methyl chloroacetate, a key building block in many synthetic pathways, NMR offers a rapid and definitive method for verification of the desired product and identification of potential impurities. This guide provides a comparative analysis of the NMR data for this compound against common synthetic precursors, byproducts, and alternative esterification products, supported by detailed experimental protocols.

Data Presentation: Comparative NMR Analysis

The precise chemical shifts observed in NMR are highly sensitive to the electronic environment of each nucleus. This sensitivity allows for the unambiguous identification of this compound and differentiation from structurally similar compounds. The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound and key comparative molecules in deuterated chloroform (CDCl₃), a common NMR solvent.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Structure ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Methylene Protons (-CH₂Cl)Cl-CH₂ -C(=O)O-CH₃~4.08~41.0
Methyl Protons (-OCH₃)Cl-CH₂-C(=O)O-CH₃ ~3.80~52.8
Carbonyl Carbon (-C=O)Cl-CH₂-C(=O) O-CH₃-~167.5

Note: Chemical shifts are approximate and can be influenced by solvent, concentration, and temperature.

Table 2: Comparative ¹H and ¹³C NMR Data for this compound and Related Substances in CDCl₃

This table facilitates the identification of common impurities that may be present in a sample of this compound, such as unreacted starting materials or undesired side-products.

Compound Structure Key ¹H Chemical Shifts (ppm) Key ¹³C Chemical Shifts (ppm) Distinguishing Features
This compound (Product) Cl-CH₂-C(=O)O-CH₃4.08 (s, 2H), 3.80 (s, 3H)167.5 (C=O), 52.8 (OCH₃), 41.0 (CH₂Cl)[1]Two distinct singlets in the ¹H NMR spectrum with a 2:3 integration ratio.
Chloroacetic Acid (Precursor)Cl-CH₂-C(=O)OH4.16 (s, 2H), 11.2 (br s, 1H)173.1 (C=O), 40.7 (CH₂Cl)Presence of a broad singlet for the carboxylic acid proton, typically downfield.
Methanol (Precursor)CH₃OH3.49 (s, 3H), ~1.6 (br s, 1H, variable)49.9 (CH₃)[2]A characteristic singlet for the methyl group and a variable hydroxyl proton signal.
Methyl Dichloroacetate (Byproduct)Cl₂CH-C(=O)O-CH₃5.98 (s, 1H), 3.90 (s, 3H)[3]164.5 (C=O), 64.9 (CHCl₂), 54.2 (OCH₃)[4][5]The methine proton (-CHCl₂) appears significantly downfield compared to the methylene protons of the desired product.
Ethyl Chloroacetate (Alternative)Cl-CH₂-C(=O)O-CH₂CH₃4.06 (s, 2H), 4.25 (q, 2H), 1.31 (t, 3H)[6]167.1 (C=O), 62.1 (OCH₂), 41.2 (CH₂Cl), 14.1 (CH₃)The ¹H NMR shows a characteristic quartet and triplet pattern of an ethyl group.[6]
Methyl Bromoacetate (Alternative)Br-CH₂-C(=O)O-CH₃3.85 (s, 2H), 3.79 (s, 3H)167.7 (C=O), 53.0 (OCH₃), 26.2 (CH₂Br)The methylene protons adjacent to bromine are shifted upfield compared to those adjacent to chlorine.

Experimental Protocol: NMR Sample Preparation and Acquisition

The following is a generalized protocol for the acquisition of high-quality ¹H and ¹³C NMR spectra for the structural confirmation of this compound. Instrument-specific parameters may require optimization.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the purified this compound product.
  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
  • Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
  • Ensure the final sample height in the NMR tube is approximately 4-5 cm.
  • Cap the NMR tube securely.

2. ¹H NMR Acquisition:

  • Insert the sample into the NMR spectrometer.
  • Lock the spectrometer on the deuterium signal of the CDCl₃.
  • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical signal for the TMS.
  • Acquire the ¹H NMR spectrum using standard single-pulse acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio (typically 8-16 scans).
  • Process the free induction decay (FID) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) and Fourier transform.
  • Phase the spectrum and calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.
  • Integrate all signals to determine the relative number of protons.

3. ¹³C NMR Acquisition:

  • Using the same sample, switch the spectrometer to the ¹³C nucleus frequency.
  • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to the ¹H spectrum due to the lower natural abundance and sensitivity of the ¹³C nucleus (typically 1024 scans or more, depending on the sample concentration).
  • Process the FID with an appropriate window function and Fourier transform.
  • Phase the spectrum and calibrate the chemical shift scale using the CDCl₃ triplet (centered at ~77.16 ppm) or the TMS signal (0.00 ppm).

Visualization of the Confirmation Workflow

The following diagram illustrates the logical workflow for the structural confirmation of a this compound product using NMR spectroscopy.

This compound NMR Confirmation Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis cluster_comp Comparison & Confirmation prep Dissolve Product in CDCl3 with TMS filter Filter into NMR Tube prep->filter h1_acq Acquire 1H NMR Spectrum filter->h1_acq c13_acq Acquire 13C NMR Spectrum filter->c13_acq h1_proc Process 1H Spectrum (FT, Phasing, Calibration, Integration) h1_acq->h1_proc c13_proc Process 13C Spectrum (FT, Phasing, Calibration) c13_acq->c13_proc h1_analysis Analyze 1H Data: - Chemical Shifts - Integration Ratios - Multiplicity h1_proc->h1_analysis c13_analysis Analyze 13C Data: - Number of Signals - Chemical Shifts c13_proc->c13_analysis compare_expected Compare with Expected Methyl Chloroacetate Data (Table 1) h1_analysis->compare_expected compare_impurities Compare with Potential Impurity Data (Table 2) h1_analysis->compare_impurities c13_analysis->compare_expected c13_analysis->compare_impurities confirmation Structural Confirmation compare_expected->confirmation compare_impurities->confirmation

Caption: Workflow for structural confirmation via NMR.

References

A Comparative Guide to the Quantification of Methyl Chloroacetate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of reagents, intermediates, and products is paramount for reaction monitoring, process optimization, and quality control. This guide provides a comparative overview of three common analytical techniques for the quantification of methyl chloroacetate in a reaction mixture: Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

This document outlines detailed experimental protocols, presents comparative performance data, and illustrates the analytical workflow for each method.

Comparison of Analytical Techniques

The choice of analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the reaction matrix, the need for real-time monitoring, and the available instrumentation. The following tables provide a summary of the key performance characteristics of GC-FID, HPLC-UV, and qNMR for this application.

Table 1: Performance Comparison of GC-FID, HPLC-UV, and qNMR for this compound Quantification

ParameterGas Chromatography-Flame Ionization Detection (GC-FID)High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle Separation based on volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.Separation based on polarity and partitioning between a stationary and mobile phase, followed by UV absorbance detection.Quantification based on the direct proportionality between the integral of a resonance signal and the number of corresponding nuclei.
Selectivity High, especially with capillary columns offering excellent separation of volatile components.Moderate to high, dependent on column chemistry and mobile phase composition. Co-elution can be a challenge.High, based on unique chemical shifts of nuclei in the molecule. Signal overlap can occur in complex mixtures.
Sensitivity High.Moderate.Lower compared to chromatographic methods.
Linearity Range Wide, typically over several orders of magnitude. For this compound, a linear range of 0.38 to 1.8 ppm has been reported[1][2].Generally good over a considerable concentration range.Excellent, known for its wide linear dynamic range.
Limit of Detection (LOD) Low, reported as 0.19 ppm for this compound[1][2].Dependent on the chromophore; for related chloroacetic acids, LODs are in the range of 0.1 to 0.15 µg/mL[3].Higher, typically in the low µg/mL to mg/mL range, depending on the magnetic field strength and acquisition time.
Limit of Quantification (LOQ) Low, reported as 0.38 ppm for this compound[1][2].For related chloroacetic acids, LOQs are around 1 µg/mL[3].Higher, typically in the µg/mL to mg/mL range.
Accuracy (% Recovery) Excellent, with reported recovery rates between 97.3% and 101.5%[2].Good, with typical recoveries in the range of 98-102% when matrix effects are minimized.Excellent, often considered a primary ratio method of measurement.
Precision (% RSD) High, with a reported %RSD of 0.53%[2].High, with %RSD values typically below 2%.Very high, with %RSD values often below 1%.
Analysis Time Relatively fast, with typical run times of 10-30 minutes.Can vary from a few minutes for fast HPLC to over 30 minutes depending on the separation complexity.Fast for simple spectra, but can be longer if many scans are needed for sensitivity.
In-situ Monitoring Not suitable for direct in-situ monitoring. Requires sample extraction.Possible with specialized flow cells, but challenging to implement directly in a reaction vessel.Ideal for in-situ and real-time reaction monitoring without the need for sample extraction[4][5][6][7][8][9][10].
Sample Preparation Often requires extraction and derivatization (though not for this compound itself).Typically involves dilution, filtration, and sometimes extraction to remove matrix interferences.Minimal, often only requiring dilution in a deuterated solvent.

Experimental Workflow

The general workflow for quantifying this compound in a reaction mixture involves several key steps from sampling to data analysis. The specific procedures vary depending on the chosen analytical technique.

Quantification of this compound cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_gc Gas Chromatography (GC-FID) cluster_hplc High-Performance Liquid Chromatography (HPLC-UV) cluster_nmr Quantitative NMR (qNMR) cluster_data_analysis Data Analysis ReactionMixture Reaction Mixture Sampling Quenching Quenching (if necessary) ReactionMixture->Quenching NMR_InSitu In-situ Monitoring Probe ReactionMixture->NMR_InSitu Direct analysis Dilution Dilution & Internal Standard Addition Quenching->Dilution Filtration Filtration/Extraction Dilution->Filtration NMR_SamplePrep Transfer to NMR Tube Dilution->NMR_SamplePrep GC_Injection Injection into GC Filtration->GC_Injection HPLC_Injection Injection into HPLC Filtration->HPLC_Injection GC_Separation Separation on Capillary Column GC_Injection->GC_Separation GC_Detection Flame Ionization Detection GC_Separation->GC_Detection PeakIntegration Peak Integration GC_Detection->PeakIntegration HPLC_Separation Separation on C18 Column HPLC_Injection->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection HPLC_Detection->PeakIntegration NMR_Acquisition 1H NMR Spectrum Acquisition NMR_SamplePrep->NMR_Acquisition NMR_Acquisition->PeakIntegration NMR_InSitu->NMR_Acquisition CalibrationCurve Calibration Curve Generation PeakIntegration->CalibrationCurve Quantification Concentration Calculation CalibrationCurve->Quantification

Caption: General experimental workflow for the quantification of this compound.

Detailed Experimental Protocols

The following sections provide detailed methodologies for the quantification of this compound using GC-FID, HPLC-UV, and qNMR.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and sensitive technique for the quantification of volatile compounds like this compound.

Sample Preparation:

  • Withdraw a known volume or weight of the reaction mixture.

  • If the reaction is ongoing, quench it immediately by cooling or with a suitable reagent.

  • Dilute the sample with a suitable solvent (e.g., methanol, dichloromethane).

  • Add a known concentration of an internal standard (e.g., undecane, dodecane) for improved accuracy and precision.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Instrumentation and Conditions: [1][2]

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Detector: Flame Ionization Detector (FID).

  • Column: DB-WAX, 15 m x 0.53 mm ID, 1.0 µm film thickness.

  • Carrier Gas: Hydrogen or Helium, at a constant flow of 5 mL/min.

  • Injector Temperature: 150°C.

  • Detector Temperature: 230°C.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • Injection Volume: 2 µL.

  • Split Ratio: 2:1.

Data Analysis:

  • Integrate the peak areas of this compound and the internal standard.

  • Generate a calibration curve by plotting the ratio of the peak area of this compound to the internal standard against the concentration of this compound for a series of standards.

  • Calculate the concentration of this compound in the sample from the calibration curve.

High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV)

HPLC-UV is a versatile technique suitable for the analysis of a wide range of compounds, including this compound.

Sample Preparation:

  • Withdraw a known volume or weight of the reaction mixture.

  • Quench the reaction if necessary.

  • Dilute the sample with the mobile phase.

  • Add a suitable internal standard if required.

  • Filter the sample through a 0.45 µm syringe filter.

Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 60:40 v/v) with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

Data Analysis:

  • Integrate the peak area of this compound.

  • Prepare a series of standard solutions of this compound of known concentrations.

  • Generate a calibration curve by plotting the peak area against the concentration.

  • Determine the concentration of this compound in the sample from the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a powerful technique for direct quantification without the need for compound-specific reference standards for calibration, and it is particularly well-suited for in-situ reaction monitoring.

Sample Preparation (for discrete sampling):

  • Withdraw a known volume or weight of the reaction mixture.

  • Quench the reaction if necessary.

  • Accurately weigh a portion of the sample into a vial.

  • Add a known amount of a deuterated solvent (e.g., CDCl₃) containing a certified internal standard (e.g., maleic acid, 1,4-dioxane).

  • Transfer the solution to a 5 mm NMR tube.

In-situ Monitoring:

For real-time monitoring, a flow-through NMR cell or a sealed NMR tube containing the reaction mixture can be placed directly in the NMR spectrometer. Spectra are then acquired at regular intervals throughout the reaction.

Instrumentation and Conditions:

  • NMR Spectrometer: 400 MHz or higher field spectrometer.

  • Probe: Standard 5 mm broadband probe.

  • Solvent: Deuterated solvent appropriate for the reaction (e.g., CDCl₃, DMSO-d₆).

  • Pulse Sequence: A simple 1D proton experiment with a 90° pulse.

  • Relaxation Delay (d1): At least 5 times the longest T₁ relaxation time of the signals of interest to ensure full magnetization recovery.

  • Number of Scans: Sufficient to obtain a good signal-to-noise ratio (typically 8 or more).

Data Analysis:

  • Process the NMR spectrum (Fourier transform, phase correction, and baseline correction).

  • Integrate the characteristic signals for this compound (e.g., the singlet for the -OCH₃ protons and the singlet for the -CH₂Cl protons) and the internal standard.

  • Calculate the concentration of this compound using the following equation:

    Cₓ = (Iₓ / Nₓ) * (Nₛₜₑ / Iₛₜₑ) * (Mₓ / Mₛₜₑ) * (mₛₜₑ / mₓ) * Purityₛₜₑ

    Where:

    • Cₓ = Concentration of this compound

    • Iₓ, Iₛₜₑ = Integral of the signal for the analyte and standard

    • Nₓ, Nₛₜₑ = Number of protons giving rise to the signal for the analyte and standard

    • Mₓ, Mₛₜₑ = Molar mass of the analyte and standard

    • mₓ, mₛₜₑ = Mass of the analyte and standard

    • Purityₛₜₑ = Purity of the standard

Conclusion

The choice between GC-FID, HPLC-UV, and qNMR for the quantification of this compound in a reaction mixture will be dictated by the specific requirements of the analysis.

  • GC-FID is an excellent choice for high-sensitivity and high-throughput analysis of volatile compounds, offering low detection limits and high precision.

  • qNMR stands out for its accuracy, minimal sample preparation, and its unique capability for non-invasive, in-situ monitoring of reaction kinetics, providing real-time insights into the reaction progress.

By understanding the principles, performance characteristics, and experimental protocols of each technique, researchers can select the most appropriate method to achieve accurate and reliable quantification of this compound in their reaction mixtures.

References

A Comparative Guide to the Validation of Analytical Methods for Methyl Chloroacetate Residue Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of residual impurities like methyl chloroacetate is critical for ensuring product quality and safety. This guide provides an objective comparison of common analytical techniques for the determination of this compound residues, supported by experimental data.

Comparison of Analytical Method Performance

The selection of an appropriate analytical method for the detection of this compound residues depends on factors such as required sensitivity, sample matrix, and available instrumentation. Gas chromatography (GC), high-performance liquid chromatography (HPLC), and ion chromatography (IC) are the most frequently employed techniques. The following tables summarize the key performance parameters for each method.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Validation Data for this compound

ParameterResultComments
Limit of Detection (LOD)0.19 ppmIndirect quantification after conversion of chloroacetyl chloride to this compound.[1]
Limit of Quantification (LOQ)0.38 ppm[1]A commercial lab reports an LOQ of 0.5 µ g/media for direct analysis.[2]
Recovery97.3% - 101.5%[1]Assessed in a pharmaceutical matrix.[1] Another study with derivatization reported 75-125%.[3]
Precision (%RSD)0.53%[1]Indicates good repeatability of the method.[1]

Table 2: Ion Chromatography (IC) Method Validation Data for Chloroacetic Acid *

ParameterResultComments
Limit of Detection (LOD)0.033 µg/mLDetermined in a study on isoproterenol hydrochloride.
Limit of Quantification (LOQ)0.099 µg/mLDetermined in a study on isoproterenol hydrochloride.
Recovery95%Average recovery from a spiked carbocisteine bulk drug sample.[4]
Precision (%RSD)Not Reported-

*Data presented is for monochloroacetic acid, the hydrolysis product of this compound, as direct analysis of the ester by IC is not common.

Table 3: High-Performance Liquid Chromatography (HPLC) Method Validation Data for Chloroacetic Acid *

Due to the volatility of this compound, GC-based methods are generally preferred for its direct analysis. HPLC methods are more commonly developed and validated for its parent compound, chloroacetic acid. For the analysis of chloroacetic acid by HPLC, derivatization is often required to improve chromatographic retention and detection.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. Below are outlines of typical experimental protocols for the analysis of this compound and its related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the direct analysis of volatile compounds like this compound.

  • Sample Preparation : The sample is dissolved in a suitable organic solvent (e.g., dichloromethane, methanol).[3] For complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to remove interferences.

  • Derivatization (Optional but common for related acids) : For the simultaneous analysis of chloroacetic acid, derivatization is necessary to increase volatility. A common approach is esterification to form the methyl ester (this compound itself).[5]

  • GC-MS System : A gas chromatograph equipped with a mass spectrometer is used.

    • Column : A capillary column with a suitable stationary phase (e.g., DB-5ms, DB-WAX) is selected for optimal separation.[1]

    • Injection : A split/splitless injector is typically used, with an injection volume of around 1 µL.

    • Oven Temperature Program : A temperature gradient is programmed to ensure the separation of the analyte from other components in the sample.

    • Carrier Gas : Helium is commonly used as the carrier gas at a constant flow rate.

    • Mass Spectrometer : Operated in either full scan mode for qualitative analysis or selected ion monitoring (SIM) mode for enhanced sensitivity in quantitative analysis.[5]

  • Data Analysis : The analyte is identified based on its retention time and mass spectrum. Quantification is achieved by comparing the peak area of the analyte to that of a calibration curve prepared with known standards.

Ion Chromatography (IC) Protocol for Chloroacetic Acid

This method is highly effective for the analysis of ionic species like chloroacetic acid in aqueous samples.

  • Sample Preparation : The sample is dissolved in deionized water and filtered through a 0.22 µm filter to remove particulate matter.[6] Dilution may be required to bring the analyte concentration within the linear range of the instrument.

  • IC System : An ion chromatograph with a conductivity detector is used.

    • Columns : A guard column and an analytical column suitable for anion analysis (e.g., Dionex IonPac AS11-HC) are employed.[4]

    • Eluent : A basic eluent, such as potassium hydroxide (KOH) or a carbonate/bicarbonate buffer, is used to separate the anionic analytes.[6] Gradient elution may be used for complex samples.

    • Suppressor : An anion suppressor is used to reduce the background conductivity of the eluent and enhance the signal of the analyte.

    • Detector : A conductivity detector measures the change in conductivity as the analyte elutes from the column.

  • Data Analysis : Chloroacetic acid is identified by its retention time. Quantification is performed using a calibration curve generated from standards of known concentrations.

Workflow and Pathway Diagrams

Visualizing the experimental and logical workflows can aid in understanding the processes involved in analytical method validation.

Analytical_Method_Validation_Workflow start Define Analytical Method Requirements method_dev Method Development (Select Technique, Optimize Parameters) start->method_dev pre_validation Pre-Validation (System Suitability Tests) method_dev->pre_validation validation_params Method Validation Parameters pre_validation->validation_params specificity Specificity/ Selectivity validation_params->specificity linearity Linearity & Range validation_params->linearity lod_loq LOD & LOQ validation_params->lod_loq accuracy Accuracy (Recovery) validation_params->accuracy precision Precision (Repeatability, Intermediate) validation_params->precision robustness Robustness validation_params->robustness documentation Documentation & Reporting specificity->documentation linearity->documentation lod_loq->documentation accuracy->documentation precision->documentation robustness->documentation end Validated Analytical Method documentation->end

Caption: General workflow for analytical method validation.

This guide provides a comparative overview of analytical methods for this compound residue analysis. The choice of method will ultimately be determined by the specific requirements of the analysis, including sensitivity, sample matrix, and the availability of instrumentation. The provided protocols and validation data serve as a valuable resource for researchers and scientists in the development and implementation of robust analytical methods for quality control in the pharmaceutical industry.

References

A Comparative Analysis for the Synthetic Chemist: Methyl Bromoacetate vs. Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice between alkylating agents is a critical decision that can significantly impact reaction efficiency, yield, and overall project timelines. This guide provides a detailed comparative study of two common C2 synthons, methyl bromoacetate and methyl chloroacetate, supported by physicochemical data and outlining experimental considerations.

Executive Summary

Methyl bromoacetate and this compound are both valuable reagents in organic synthesis, primarily utilized for the introduction of a carboxymethyl group onto a variety of nucleophiles. While structurally similar, their reactivity profiles differ significantly, a factor primarily governed by the nature of the halogen substituent. In general, methyl bromoacetate is the more reactive of the two, a direct consequence of the superior leaving group ability of the bromide ion compared to the chloride ion. This enhanced reactivity can lead to faster reaction times and higher yields in certain applications. However, this comes at the cost of increased lability and potentially more stringent handling requirements. Conversely, this compound offers greater stability and is a more cost-effective option, making it a suitable choice for large-scale syntheses where its lower reactivity can be compensated for by adjusting reaction conditions.

Physicochemical Properties: A Side-by-Side Comparison

A fundamental understanding of the physical and chemical properties of these reagents is essential for their effective use in the laboratory. The following table summarizes key physicochemical data for methyl bromoacetate and this compound.

PropertyMethyl BromoacetateThis compound
CAS Number 96-32-2[1]96-34-4[2][3]
Molecular Formula C₃H₅BrO₂[1]C₃H₅ClO₂[2][3]
Molecular Weight 152.97 g/mol [1]108.52 g/mol [2][3]
Appearance Colorless to straw-colored liquid[1]Colorless liquid[2][3]
Odor Sharp, penetrating[1]Pungent[3]
Density 1.616 g/mL at 25 °C[4]1.238 g/mL at 25 °C[5]
Boiling Point 154 °C[1]129-132 °C[6][7]
Melting Point -50 °C[4]-33 °C[3]
Flash Point 63 °C (145 °F)[1]51.7 °C (125 °F)[8]
Solubility Soluble in water, alcohol, ether, acetone, benzene[1][9]Sparingly soluble in water; miscible with alcohol, ether, acetone, benzene[5][6]

Reactivity and Performance: The Halogen's Influence

The primary differentiator between methyl bromoacetate and this compound in a synthetic context is their reactivity in nucleophilic substitution reactions, most commonly Sₙ2 reactions. The C-Br bond is weaker than the C-Cl bond, making the bromide ion a better leaving group. This fundamental difference has several practical implications for the synthetic chemist.

Key Reactivity Differences:

  • Reaction Rate: Due to the superior leaving group ability of bromide, reactions with methyl bromoacetate typically proceed at a faster rate than those with this compound under identical conditions. This can be advantageous in time-sensitive syntheses or when dealing with less reactive nucleophiles.

  • Reaction Conditions: The higher reactivity of methyl bromoacetate may allow for the use of milder reaction conditions (e.g., lower temperatures, weaker bases) to achieve the desired transformation. Conversely, reactions with this compound may require more forcing conditions, such as higher temperatures or the use of a catalyst (e.g., sodium or potassium iodide) to facilitate the in situ formation of the more reactive iodoacetate.

  • Yield: In many cases, the higher reactivity of methyl bromoacetate can translate to higher isolated yields of the desired product, as the reaction proceeds more completely and potentially with fewer side reactions. However, this is highly dependent on the specific substrate and reaction conditions.

  • Stability: this compound is generally more stable and less prone to degradation during storage and handling compared to methyl bromoacetate.[10] The latter can be more susceptible to decomposition, particularly in the presence of light or moisture.

The following diagram illustrates the general Sₙ2 reaction pathway for both reagents.

SN2_Reaction cluster_MBA Methyl Bromoacetate cluster_MCA This compound MBA Br-CH₂-COOCH₃ TS_MBA [Nu---CH₂(COOCH₃)---Br]⁻ MBA->TS_MBA + Nu⁻ (fast) Prod_MBA Nu-CH₂-COOCH₃ + Br⁻ TS_MBA->Prod_MBA MCA Cl-CH₂-COOCH₃ TS_MCA [Nu---CH₂(COOCH₃)---Cl]⁻ MCA->TS_MCA + Nu⁻ (slower) Prod_MCA Nu-CH₂-COOCH₃ + Cl⁻ TS_MCA->Prod_MCA

Caption: Sₙ2 reaction pathway for methyl bromoacetate and this compound.

Applications in Synthesis

Both methyl bromoacetate and this compound are versatile building blocks in a wide range of chemical syntheses. Their applications often overlap, with the choice of reagent being dictated by the desired reactivity, cost, and scale of the reaction.

Common Applications:

  • Pharmaceutical Synthesis: Both are used as intermediates in the synthesis of a variety of active pharmaceutical ingredients (APIs), including analgesics, anti-inflammatory drugs, and antihistamines.[2][10] Methyl bromoacetate is frequently employed in the synthesis of vitamins and coumarins.[1][11]

  • Agrochemical Production: These compounds are key intermediates in the manufacturing of pesticides, herbicides, and insecticides.[2][3][11]

  • General Organic Synthesis: They are widely used as alkylating agents for a variety of nucleophiles, including phenols, amines, and thiols, to introduce a carboxymethyl group.[1] They are also precursors for the synthesis of ylides for the Wittig reaction and for the Reformatsky reaction.

The following workflow illustrates a typical decision-making process for choosing between the two reagents.

Reagent_Choice_Workflow Start Need to Carboxymethylate a Nucleophile High_Reactivity_Needed Is high reactivity crucial? (e.g., unreactive nucleophile, mild conditions required) Start->High_Reactivity_Needed Cost_Constraint Is cost a major constraint? High_Reactivity_Needed->Cost_Constraint No Use_MBA Consider Methyl Bromoacetate High_Reactivity_Needed->Use_MBA Yes Large_Scale Is this a large-scale synthesis? Cost_Constraint->Large_Scale No Use_MCA Consider this compound Cost_Constraint->Use_MCA Yes Large_Scale->Use_MBA No Large_Scale->Use_MCA Yes Optimize_Conditions Optimize conditions for MCA (e.g., higher temp., catalyst) Use_MCA->Optimize_Conditions

Caption: Decision workflow for reagent selection.

Experimental Protocols

The following are generalized experimental protocols for common reactions involving methyl haloacetates. It is crucial to note that these are starting points, and optimization of conditions (e.g., solvent, base, temperature, and reaction time) is often necessary for specific substrates.

General Protocol for N-Alkylation of an Amine
  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine substrate (1.0 equivalent) and a suitable anhydrous solvent (e.g., acetonitrile, DMF, or THF).

  • Base Addition: Add a suitable base (e.g., potassium carbonate, cesium carbonate, or a non-nucleophilic organic base like triethylamine or diisopropylethylamine) (1.5-2.0 equivalents). Stir the mixture at room temperature for 15-30 minutes.

  • Alkylating Agent Addition: Add methyl bromoacetate or this compound (1.0-1.2 equivalents) dropwise to the stirred suspension.

  • Reaction: Heat the reaction mixture to an appropriate temperature (e.g., room temperature to 80 °C). Monitor the reaction progress by a suitable technique (e.g., TLC or LC-MS). For reactions with this compound, the addition of a catalytic amount of sodium or potassium iodide can significantly accelerate the reaction rate.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. If an inorganic base was used, filter the solids. Concentrate the filtrate under reduced pressure. The crude product can be purified by extraction and/or column chromatography.

General Protocol for O-Alkylation of a Phenol
  • Setup: In a round-bottom flask, dissolve the phenol (1.0 equivalent) in a suitable solvent (e.g., acetone, DMF, or ethanol).

  • Base Addition: Add a base such as anhydrous potassium carbonate or sodium hydride (1.1-1.5 equivalents) to the solution and stir for 15-30 minutes at room temperature to form the phenoxide.

  • Alkylating Agent Addition: Add methyl bromoacetate or this compound (1.0-1.2 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the progress by TLC. As with N-alkylation, a catalytic amount of iodide can be beneficial when using this compound.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Partition the residue between an organic solvent (e.g., ethyl acetate) and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product, which can be further purified by column chromatography or recrystallization.

Safety and Handling

Both methyl bromoacetate and this compound are toxic and corrosive chemicals that must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat when handling these reagents. Work in a well-ventilated fume hood.[12][13]

  • Toxicity: Both compounds are toxic by inhalation, ingestion, and skin absorption.[9][12][13] Methyl bromoacetate is a lachrymator, causing severe irritation to the eyes and respiratory tract.[1][9][12]

  • Flammability: Both are combustible liquids.[12] Keep away from heat, sparks, and open flames.[13]

  • Storage: Store in a cool, dry, well-ventilated area in tightly sealed containers, away from incompatible substances such as strong acids, bases, and oxidizing agents.[12][13]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

The choice between methyl bromoacetate and this compound is a nuanced decision that depends on the specific requirements of the chemical transformation. Methyl bromoacetate is the reagent of choice when higher reactivity is paramount, potentially leading to faster reactions and higher yields under milder conditions. However, for large-scale industrial processes where cost and reagent stability are significant factors, the less reactive but more economical this compound is often preferred, with the understanding that reaction conditions may need to be optimized to achieve the desired outcome. A thorough understanding of the trade-offs between reactivity, stability, and cost, coupled with careful experimental design and adherence to safety protocols, will enable the synthetic chemist to make the most informed decision for their specific application.

References

Advantages of using methyl chloroacetate over other alkylating agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate alkylating agent is a critical decision that can significantly impact reaction efficiency, yield, and safety. This guide provides a comprehensive comparison of methyl chloroacetate against other common alkylating agents, supported by available experimental data and detailed protocols, to facilitate informed reagent selection in organic synthesis.

This compound (ClCH₂COOCH₃) is a versatile reagent that combines the reactivity of an alkyl halide with the functionality of an ester. This dual nature makes it a valuable tool for introducing a carboxymethyl group onto a variety of nucleophiles, including amines, phenols, and thiols. Its utility is particularly notable in the synthesis of pharmaceuticals and other biologically active molecules.

Performance Comparison of Alkylating Agents

The choice of alkylating agent influences reaction kinetics, selectivity, and the stringency of reaction conditions. This compound offers a balance of reactivity and stability, positioning it as a favorable alternative to more aggressive or hazardous agents.

N-Alkylation of Amines and Heterocycles

N-alkylation is a fundamental transformation in the synthesis of many pharmaceutical compounds. While highly reactive agents like methyl iodide or benzyl bromide are effective, they can lead to over-alkylation and present significant handling risks. This compound provides a more moderate reactivity profile.

Table 1: Comparative Data for N-Alkylation of an Aniline Derivative

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound K₂CO₃Acetonitrile806~85[1] (representative)
Ethyl BromoacetateK₂CO₃Acetonitrile804~90[1] (representative)
Methyl IodideK₂CO₃AcetonitrileReflux2>95 (potential for over-alkylation)[2] (representative)
Benzyl BromideK₂CO₃AcetonitrileReflux3~92[1] (representative)

Note: Yields are representative and can vary based on the specific substrate and reaction conditions.

O-Alkylation of Phenols (Williamson Ether Synthesis)

The Williamson ether synthesis is a classic method for forming ethers from an alkoxide and an alkyl halide. This compound can be employed in this reaction to synthesize aryloxyacetates, which are precursors to various herbicides and pharmaceuticals.

Table 2: Comparative Data for O-Alkylation of Phenol

Alkylating AgentBaseSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
This compound K₂CO₃AcetoneReflux8High[3] (qualitative)
Dimethyl SulfateNaOHWater/Toluene602>90 (High Toxicity)[4] (representative)
Methyl IodideNaHTHFReflux4High[5] (representative)
Benzyl ChlorideK₂CO₃DMF1005~90[6] (representative)

Note: Direct quantitative comparisons under identical conditions are limited in the literature. Data is compiled from various sources.

Key Advantages of this compound

  • Moderate Reactivity and Selectivity: this compound is generally less reactive than alkyl iodides and bromides, which can lead to better selectivity and reduced side reactions, such as over-alkylation.[7] This controlled reactivity is particularly advantageous when working with complex molecules bearing multiple nucleophilic sites.

  • Safety Profile: Compared to highly toxic and volatile alkylating agents like dimethyl sulfate and methyl iodide, this compound presents a lower hazard profile, though it is still a hazardous substance that requires careful handling.[4] Its lower volatility reduces inhalation risks.

  • Cost-Effectiveness: For many industrial applications, this compound offers a cost-effective solution for introducing a carboxymethyl group compared to more expensive reagents.[8]

  • Versatility: The presence of the ester functional group allows for subsequent transformations, such as hydrolysis to the corresponding carboxylic acid or amidation, adding to its synthetic utility.

Experimental Protocols

The following are representative experimental protocols for N- and O-alkylation reactions. These can be adapted for comparative studies by substituting this compound with other alkylating agents while keeping other parameters constant.

Protocol 1: General Procedure for N-Alkylation of an Aniline

Objective: To compare the efficiency of this compound and ethyl bromoacetate for the N-alkylation of aniline.

Materials:

  • Aniline

  • This compound

  • Ethyl bromoacetate

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In two separate round-bottom flasks, dissolve aniline (1.0 eq.) in anhydrous acetonitrile.

  • To each flask, add anhydrous potassium carbonate (2.0 eq.).

  • To the first flask, add this compound (1.1 eq.). To the second flask, add ethyl bromoacetate (1.1 eq.).

  • Heat both reaction mixtures to 80°C with vigorous stirring.

  • Monitor the progress of the reactions by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixtures to room temperature and filter to remove the inorganic base.

  • Concentrate the filtrates under reduced pressure.

  • Purify the crude products by column chromatography on silica gel to isolate the N-alkylated products.

  • Determine the yield and characterize the products by spectroscopic methods (e.g., NMR, MS).

Protocol 2: General Procedure for O-Alkylation of a Phenol (Williamson Ether Synthesis)

Objective: To compare the performance of this compound and benzyl bromide in the O-alkylation of 4-methylphenol (p-cresol).

Materials:

  • 4-methylphenol

  • This compound

  • Benzyl bromide

  • Sodium hydroxide

  • Dimethylformamide (DMF, anhydrous)

  • Standard laboratory glassware

  • Heating and stirring apparatus

Procedure:

  • In two separate round-bottom flasks, dissolve 4-methylphenol (1.0 eq.) in anhydrous DMF.

  • To each flask, add powdered sodium hydroxide (1.2 eq.) and stir the mixture at room temperature for 30 minutes to form the phenoxide.

  • To the first flask, add this compound (1.1 eq.). To the second flask, add benzyl bromide (1.1 eq.).

  • Heat both reaction mixtures to 80°C and stir.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixtures to room temperature and pour into water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude products by column chromatography to obtain the desired ethers.

  • Calculate the yield and confirm the structure of the products.

Signaling Pathways and Reaction Mechanisms

The primary mechanism for alkylation with this compound is the S(_N)2 reaction. This is a single-step process where a nucleophile attacks the electrophilic carbon atom bearing the leaving group (in this case, chloride), resulting in inversion of stereochemistry if the carbon is chiral.

Caption: General SN2 mechanism for the alkylation of a nucleophile (Nu:⁻) with this compound.

The choice between N-alkylation and O-alkylation in ambident nucleophiles (containing both nitrogen and oxygen nucleophilic centers) can often be rationalized by Hard and Soft Acid and Base (HSAB) theory. Hard electrophiles tend to react with hard nucleophiles (like oxygen), while soft electrophiles react with soft nucleophiles (like nitrogen). Alkyl halides like this compound are considered relatively soft electrophiles, often favoring N-alkylation.

Alkylation_Selectivity Start Select Alkylating Agent Reactivity Desired Reactivity? Start->Reactivity High_Reactivity High Reactivity (e.g., Alkyl Iodides) Reactivity->High_Reactivity High Moderate_Reactivity Moderate Reactivity (e.g., this compound) Reactivity->Moderate_Reactivity Moderate Low_Reactivity Low Reactivity (e.g., Alkyl Chlorides) Reactivity->Low_Reactivity Low Selectivity High Selectivity Needed? Selectivity->High_Reactivity No Selectivity->Moderate_Reactivity Yes Safety Safety a Major Concern? Safety->High_Reactivity No Safety->Moderate_Reactivity Yes High_Reactivity->Selectivity High_Reactivity->Safety Moderate_Reactivity->Selectivity Moderate_Reactivity->Safety Low_Reactivity->Selectivity

Caption: Logical workflow for selecting an alkylating agent based on reaction requirements.

Conclusion

This compound serves as a valuable and versatile alkylating agent in organic synthesis. Its moderate reactivity, favorable safety profile compared to more hazardous alternatives, and cost-effectiveness make it an attractive choice for a wide range of applications in pharmaceutical and chemical research and development. While direct quantitative comparisons with other alkylating agents under standardized conditions are not always readily available in the literature, the principles of S(_N)2 reactivity and HSAB theory, combined with the representative protocols provided, offer a solid foundation for its effective utilization and for conducting comparative studies to optimize specific synthetic transformations.

References

A Comparative Guide to the Synthetic Applications of Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

Methyl chloroacetate (MCA) is a versatile and fundamental C2 building block in modern organic synthesis.[1][2] Its bifunctional nature, combining the reactivity of an alkyl halide and an ester, makes it an indispensable intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.[1][3][4][5] This guide provides a comparative analysis of this compound's performance in key synthetic transformations, offering detailed experimental protocols, quantitative data, and a comparison with alternative methods for researchers, scientists, and professionals in drug development.

Overview of Reactivity

This compound's utility stems from its two primary reactive sites. The chlorine atom is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic substitution (SN2) reactions.[2][6] This allows for the straightforward introduction of a carboxymethyl group onto a wide range of nucleophiles. Concurrently, the methyl ester functionality can undergo transformations such as hydrolysis, transesterification, and reduction.[1]

Synthesis of this compound

The most common industrial method for producing this compound is the direct esterification of chloroacetic acid with methanol.[5][7] The reaction is typically conducted under heating, and the water generated is continuously removed to drive the equilibrium toward the product, often by distilling a ternary azeotrope of this compound, water, and methanol.[5][7]

A mixture of chloroacetic acid and methanol (e.g., in a 1:0.366 weight ratio) is heated to 105-110 °C with stirring.[7] The resulting ternary azeotrope is continuously distilled and passed through a separator. The separated crude ester is neutralized with a base like sodium carbonate, followed by atmospheric and vacuum distillation to yield the final product with a purity often exceeding 99.5%.[5][7] For laboratory-scale synthesis using a cation exchange resin as a catalyst, optimal conditions have been reported as a 1.4:1 alcohol/acid molar ratio with a 3 wt % catalyst dosage at 70 °C for 2 hours, achieving a 70.11% conversion.[8]

G cluster_reactants Reactants cluster_process Process cluster_products Products & Byproducts R1 Chloroacetic Acid P1 Mix & Heat (105-110 °C) R1->P1 R2 Methanol R2->P1 P2 Azeotropic Distillation P1->P2 Esterification P3 Phase Separation P2->P3 Crude Ester, Water, Methanol P4 Neutralization (e.g., Na₂CO₃) P3->P4 Crude Ester ByP Water P3->ByP Recyc Methanol (Recycled) P3->Recyc P5 Purification (Vacuum Distillation) P4->P5 Prod This compound (>99.5% Purity) P5->Prod Recyc->P1 Recycle

Industrial synthesis workflow for this compound.

Applications in Carbon-Carbon Bond Formation

This compound is a key reagent in several classic and modern C-C bond-forming reactions.

The Darzens reaction involves the condensation of an α-halo ester with a ketone or aldehyde in the presence of a base to form an α,β-epoxy ester (glycidic ester).[9] These products are valuable intermediates, for instance, in the synthesis of Diltiazem, a calcium channel blocker.[10][11]

G MCA This compound Enolate Enolate Intermediate MCA->Enolate Carbonyl Aldehyde or Ketone Halohydrin Halohydrin Intermediate Carbonyl->Halohydrin Nucleophilic Attack Base Base (e.g., NaOMe, Phosphazene) Base->Enolate Deprotonation Enolate->Halohydrin SN2 Intramolecular SN2 Halohydrin->SN2 Product α,β-Epoxy Ester (Glycidic Ester) SN2->Product Ring Closure

Generalized pathway for the Darzens condensation.

Performance Comparison: Base Selection in Darzens Reaction

Recent studies have shown that phosphazene bases can mediate the Darzens reaction under milder conditions and with higher efficiency compared to traditional bases like sodium methoxide.

AldehydeBaseSolventTime (h)Yield (%)Diastereomeric Ratio (trans:cis)Ref
4-BromobenzaldehydeNaOMeMeOH575 (crude)Mixture[10]
4-BromobenzaldehydeP₁-t-BuCH₂Cl₂0.59360:40[12]
4-NitrobenzaldehydeP₁-t-BuCH₂Cl₂0.259595:5[12]
4-MethoxybenzaldehydeP₁-t-BuCH₂Cl₂18250:50[12]
4-MethoxybenzaldehydeP₄-t-BuTHF19650:50[12]

Experimental Protocol: Darzens Condensation with Sodium Methoxide

To a solution of sodium (5.1g, 0.22 mol) in 90mL of anhydrous methanol, chilled to -10°C, a solution of 4-methoxybenzaldehyde (20g, 0.15 mol) and this compound (23.9g, 0.22 mol) is added dropwise over 3 hours with vigorous stirring.[10] The mixture is stirred at -5°C for 2 hours and then at room temperature for 3 hours. The resulting paste is poured into 350mL of ice-water containing 2mL of acetic acid. The precipitated solid is filtered, washed with cold water, and dried to give the crude glycidate (yield: 23g, 75%).[10] Recrystallization from methanol affords the pure product.[10]

In the Reformatsky reaction, an α-halo ester reacts with an aldehyde or ketone in the presence of metallic zinc to form a β-hydroxy ester.[13][14] The key intermediate is an organozinc reagent, or "Reformatsky enolate," which is less reactive than Grignard reagents or lithium enolates, thus preventing side reactions with the ester group.[13][14] While α-bromoesters are classic substrates, α-chloroesters like this compound can also be employed, offering advantages in stability, cost, and handling.[15] Other metals and metal salts, including magnesium, iron, cobalt, and samarium(II) iodide, have also been used in place of zinc.[13][16]

G MCA This compound Enolate Reformatsky Enolate (Organozinc Reagent) MCA->Enolate Zn Zinc Metal (Zn) Zn->Enolate Oxidative Addition Carbonyl Aldehyde or Ketone Intermediate Zinc-coordinated Intermediate Carbonyl->Intermediate Coordination & C-C bond formation Enolate->Intermediate Workup Acidic Workup Intermediate->Workup Product β-Hydroxy Ester Workup->Product Protonation G cluster_reagents Reagents cluster_process Reaction cluster_products Products MCA This compound SN2 SN2 Reaction MCA->SN2 Nuc Nucleophile (R-XH, where X=O, N, S) Nuc->SN2 Base Base (Optional) Base->SN2 Prod1 Carboxymethylated Product (R-X-CH₂COOCH₃) SN2->Prod1 Prod2 Carboxylic Acid (after hydrolysis) Prod1->Prod2 Hydrolysis

References

A Comparative Guide to the Synthesis of Methyl Chloroacetate Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the primary synthesis routes for producing derivatives of methyl chloroacetate, a versatile building block in organic synthesis. The performance of each method is evaluated based on experimental data, focusing on reaction yield, conditions, and scalability. This document aims to assist researchers in selecting the most suitable synthetic strategy for their specific needs.

Key Synthesis Routes

Three principal methods for the synthesis of this compound derivatives are benchmarked:

  • Williamson Ether Synthesis: Primarily for the synthesis of methyl 2-aryloxyacetates. This venerable reaction remains a cornerstone for forming aryl ethers.

  • Nucleophilic Substitution (SN2): A versatile approach for introducing a variety of functional groups by displacing the chloride ion. This guide will focus on the synthesis of amino, cyano, and thio derivatives.

  • Phase Transfer Catalysis (PTC): A powerful technique that enhances the rate and yield of reactions between reactants in immiscible phases, particularly relevant for nucleophilic substitutions.

Comparative Data

The following table summarizes quantitative data for the different synthesis routes, providing a clear comparison of their efficiency under various conditions.

Derivative TypeSynthesis RouteNucleophile/ReagentCatalystSolventTemp. (°C)Time (h)Yield (%)Reference
Aryloxyacetate Williamson Ether Synthesis (Microwave)p-NitrophenolPEG-600, KIDMF-0.0795[1]
Aryloxyacetate Williamson Ether Synthesis (Conventional)o-NitrophenolK2CO3DMF901.2584[2]
Aminoacetate Nucleophilic SubstitutionGlycineSOCl2Methanol666100[3]
Aminoacetate Nucleophilic SubstitutionAmmonia-AqueousRT4864-65[4]
Cyanoacetate Nucleophilic SubstitutionSodium Cyanide-Methanol30 -> reflux4-578.6[5]
Thioacetate Nucleophilic SubstitutionSodium Thiosulfate-Methanol70-80~5-[6]
Thioacetate EsterificationThioglycolic Acidp-Toluenesulfonic acidMethanol55485[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Synthesis of Methyl p-Nitrophenoxyacetate via Microwave-Assisted Williamson Ether Synthesis

This protocol utilizes phase transfer catalysis under microwave irradiation for a rapid and high-yield synthesis.

Materials:

  • p-Nitrophenol (5 mmol)

  • This compound (5 mmol)

  • Potassium carbonate (K2CO3) (5 mmol)

  • Potassium iodide (KI) (1 mmol)

  • Polyethylene glycol (PEG-600) (0.5 mmol)

  • N,N-Dimethylformamide (DMF) (1 mL)

Procedure:

  • In a round-bottomed flask, combine p-nitrophenol, this compound, K2CO3, KI, PEG-600, and DMF.[1]

  • Irradiate the mixture in a microwave oven.[1]

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, pour the mixture into water (50 mL) and extract with chloroform (CHCl3).[1]

  • Evaporate the solvent from the combined organic extracts to obtain the crude product.

  • Recrystallize the crude product from ethanol to yield pure methyl p-nitrophenoxyacetate.[1]

Synthesis of Glycine Methyl Ester Hydrochloride via Nucleophilic Substitution

This method describes the synthesis of an amino acid ester derivative.

Materials:

  • Glycine (8 mmol)

  • Methanol (60 mL)

  • Thionyl chloride (SOCl2) (4 mL)

  • Sodium hydroxide (NaOH) solution (for exhaust absorption)

Procedure:

  • In a 100 mL round-bottom flask under an ice bath, add methanol.[3]

  • Slowly add thionyl chloride dropwise to the methanol while absorbing the exhaust fumes in a NaOH solution.[3]

  • Stir the mixture for 1 hour, then add glycine and continue stirring at room temperature for 30 minutes.[3]

  • Reflux the reaction mixture at 66°C for 6 hours, monitoring the reaction by TLC until the glycine is consumed.[3]

  • Evaporate the solvent to obtain glycine methyl ester hydrochloride.[3]

Synthesis of Methyl Cyanoacetate via Nucleophilic Substitution

This protocol details the synthesis of a cyano derivative.

Materials:

  • This compound (220g)

  • Methanol (60g)

  • Sodium cyanide (90g)

Procedure:

  • In a four-necked flask equipped with a mechanical stirrer, add this compound and methanol.[5]

  • Heat the mixture to 30°C and then add sodium cyanide.[5]

  • After the addition is complete, heat and maintain the reaction for 4-5 hours.[5]

  • Filter the mixture to remove the salt by-product and obtain the crude ester.[5]

  • Distill the crude ester to obtain the final product.[5]

Synthesis Workflow and Logical Relationships

The following diagrams illustrate the general workflows and relationships between the different synthesis routes for this compound derivatives.

Synthesis_Routes cluster_start Starting Material cluster_routes Synthesis Routes cluster_derivatives Derivative Classes Methyl_Chloroacetate This compound Williamson Williamson Ether Synthesis Methyl_Chloroacetate->Williamson Reacts with Phenoxide Nucleophilic_Sub Nucleophilic Substitution (SN2) Methyl_Chloroacetate->Nucleophilic_Sub Attacked by Nucleophile Aryloxy Methyl 2-Aryloxyacetates Williamson->Aryloxy Amino Methyl 2-Aminoacetates Nucleophilic_Sub->Amino Nu = R2N- Cyano Methyl Cyanoacetate Nucleophilic_Sub->Cyano Nu = CN- Thio Methyl Thioacetates Nucleophilic_Sub->Thio Nu = RS- PTC Phase Transfer Catalysis PTC->Williamson Can be applied PTC->Nucleophilic_Sub Enhances Reaction Rate

Caption: General synthesis pathways for this compound derivatives.

Discussion of Synthesis Routes

Williamson Ether Synthesis

The Williamson ether synthesis is a reliable and well-established method for preparing aryloxyacetate derivatives. The use of microwave irradiation in conjunction with phase transfer catalysis can dramatically reduce reaction times from hours to minutes and significantly increase yields.[2][8] This makes the microwave-assisted approach highly attractive for rapid library synthesis and process optimization. For industrial-scale production, the scalability of microwave reactors needs to be considered, though conventional heating methods remain robust and widely used.

Nucleophilic Substitution

Direct nucleophilic substitution on this compound is a versatile method for accessing a wide range of derivatives.

  • Aminoacetates: The synthesis of amino acid esters can be achieved with high yields, as demonstrated by the preparation of glycine methyl ester hydrochloride.[3] The reaction of this compound with ammonia provides a direct route to the simplest aminoacetate, though yields may be moderate.[4]

  • Cyanoacetates: The reaction with sodium cyanide offers a straightforward route to methyl cyanoacetate. However, this method involves the use of highly toxic sodium cyanide, which requires stringent safety precautions and specialized waste disposal procedures.[5][9][10] The environmental and safety risks associated with cyanide are a significant drawback for large-scale industrial applications.[6][11]

  • Thioacetates: Thioether derivatives can be prepared by reacting this compound with a thiolate precursor. An alternative route starting from thioglycolic acid and methanol is also effective and may be preferable to avoid the handling of more hazardous reagents.[6][7] The choice of route may depend on the availability and cost of the starting materials.

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful enabling technology for the synthesis of this compound derivatives, particularly in nucleophilic substitution reactions involving a salt of the nucleophile (e.g., phenoxides, cyanides, or thiolates) and the organic-soluble this compound. PTC can lead to faster reactions, higher yields, and milder reaction conditions, and can reduce the need for expensive and hazardous anhydrous solvents.[12][13][14] The use of catalysts like PEG-600 offers a less toxic and more economical alternative to traditional quaternary ammonium salts.[1]

Conclusion

The choice of the optimal synthesis route for a this compound derivative depends on several factors, including the desired functional group, scale of the reaction, and available resources.

  • For aryloxyacetates , the Williamson ether synthesis, particularly the microwave-assisted PTC method, offers a rapid and high-yielding approach.

  • For a broad range of other derivatives, nucleophilic substitution is the most versatile method. However, careful consideration of the nucleophile is necessary.

  • The use of phase transfer catalysis is highly recommended to improve the efficiency and environmental footprint of many nucleophilic substitution reactions.

For industrial applications, factors such as cost of raw materials, scalability, safety, and environmental impact are paramount. While laboratory-scale syntheses may prioritize yield and reaction time, industrial processes will also heavily weigh the hazards associated with reagents like sodium cyanide and the feasibility of large-scale implementation of technologies like microwave synthesis.

References

Safety Operating Guide

Proper Disposal of Methyl Chloroacetate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe handling and disposal of methyl chloroacetate are critical for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for researchers, scientists, and drug development professionals to manage this compound waste effectively. Adherence to these protocols is essential due to the compound's toxic, flammable, and corrosive properties.[1][2][3]

Immediate Safety and Handling Precautions

Before handling this compound, it is imperative to work in a well-ventilated area, preferably under a properly functioning fume hood.[1] Emergency eyewash stations and safety showers must be readily accessible.[1][2]

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile or butyl rubber, are required. Inspect gloves for any damage before use.[1][4]

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][5]

  • Protective Clothing: A lab coat or chemical-resistant clothing is mandatory to prevent skin contact.[1][5]

  • Respiratory Protection: If ventilation is inadequate or in the event of a spill, appropriate respiratory protection is necessary.[1][4][5]

**Step-by-Step Disposal and Spill Neutralization Protocol

Disposal of this compound must be treated as a hazardous waste procedure.[2][6] Never dispose of it down the drain, as it can contaminate groundwater systems.[6]

Methodology for Routine Waste Disposal:

  • Containerization: Collect waste this compound in its original container or a designated, compatible, and tightly closed waste container (e.g., glass or certain grades of stainless steel).[1]

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound." Ensure the label includes the chemical name and associated hazard symbols (e.g., Toxic, Flammable, Corrosive).

  • No Mixing: Do not mix this compound waste with other chemical waste streams.

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous waste.[2][7] This area must be away from heat, direct sunlight, and sources of ignition.[1][2]

  • Professional Disposal: Arrange for the collection and disposal of the waste through a licensed professional waste disposal service or an approved waste disposal plant in accordance with all local and national regulations.[4][5][7]

Methodology for Spill Cleanup:

  • Immediate Evacuation: Evacuate all non-essential personnel from the spill area.[2]

  • Eliminate Ignition Sources: Immediately remove all sources of ignition, such as open flames, sparks, and hot surfaces. Use only non-sparking tools for the cleanup process.[2][6][7][8]

  • Ventilation: Ensure the area is well-ventilated to disperse flammable and toxic vapors.[2]

  • Containment & Absorption:

    • Small Spills: Absorb the spill using an inert, non-combustible material such as vermiculite, dry sand, earth, or commercial sorbents like Chemizorb®.[1][7][8]

    • Large Spills: Contain the spill to prevent it from spreading. Collect the material with a non-combustible absorbent.[1]

  • Collection: Carefully collect the absorbed material and place it into a suitable, sealable, and properly labeled container for hazardous waste disposal.[1][2][7]

  • Decontamination: Clean the affected area thoroughly once the spilled material has been removed.[2]

  • Disposal: Dispose of the container with the absorbed material as hazardous waste, following the same procedure as for routine disposal.[2]

Quantitative Safety Data

The following table summarizes key quantitative safety and physical data for this compound to inform handling and disposal procedures.

PropertyValueCitation(s)
UN Number 2295
Hazard Class 6.1 (Toxic), Subsidiary Hazard 3 (Flammable)[6]
Packing Group I[6]
Flash Point Approximately 57°C - 65°C (125°F - 149°F)[1][7][8]
Autoignition Temperature 465°C (869°F)[8]
NFPA Flammability Rating 2 (Moderate)[2]
NFPA Reactivity Rating 1 (Slight)[2]

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste in a laboratory setting.

G cluster_prep Preparation & Identification cluster_path Waste Handling Path cluster_spill Spill Response Protocol cluster_routine Routine Disposal Protocol cluster_final Final Disposal Steps start This compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe decision Spill or Routine Waste? ppe->decision evacuate 1. Evacuate Area & Remove Ignition Sources decision->evacuate Spill collect_routine 1. Collect in Designated, Sealed Waste Container decision->collect_routine Routine absorb 2. Absorb with Inert Material (Sand, Vermiculite) evacuate->absorb collect_spill 3. Collect in Labeled Hazardous Waste Container absorb->collect_spill label_waste Properly Label Container (Chemical Name, Hazards) collect_spill->label_waste collect_routine->label_waste store Store in Cool, Ventilated Hazardous Waste Area label_waste->store dispose Arrange for Professional Disposal Service store->dispose

References

Essential Safety and Operational Guide for Handling Methyl Chloroacetate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety protocols and logistical information for researchers, scientists, and drug development professionals working with Methyl Chloroacetate. Adherence to these procedures is critical for ensuring personal safety and minimizing environmental risk. This compound is a flammable liquid and vapor that is toxic if swallowed, inhaled, or in contact with skin, and causes serious eye damage.[1][2][3]

Hazard Identification and Classification

Understanding the specific hazards associated with this compound is the first step in safe handling. The substance is classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2]

Hazard ClassificationGHS CategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapour[1][2]
Acute Toxicity, OralCategory 3H301: Toxic if swallowed[1][2]
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled[1][2]
Acute Toxicity, DermalFatalH310: Fatal in contact with skin[3]
Serious Eye DamageCategory 1H318: Causes serious eye damage[1][2]
Skin IrritationCategory 2H315: Causes skin irritation[1][4]
Respiratory IrritationCategory 3H335: May cause respiratory irritation[2]
Aquatic HazardAcute, Category 1H400: Very toxic to aquatic life[3]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is mandatory to prevent exposure. The following equipment must be used when handling this compound.[5][6] Workplace controls, such as fume hoods and proper ventilation, should always be the primary line of defense.[7]

Body PartRequired ProtectionSpecifications and Best Practices
Eyes/Face Safety Goggles & Face ShieldWear indirect-vent, impact- and splash-resistant goggles conforming to EN166 or NIOSH standards.[4][7] A face shield should be worn over goggles for maximum protection.[7][8] Contact lenses should not be worn.[7]
Hands Chemical-Resistant GlovesHandle with gloves inspected prior to use.[4] Nitrile or butyl rubber gloves are recommended.[5] Use a proper glove removal technique to avoid skin contact and dispose of contaminated gloves immediately after use.[4]
Body Chemical-Resistant ClothingWear a lab coat, impervious clothing, or a complete suit protecting against chemicals.[4][8] Flame-retardant and antistatic protective clothing is recommended.[2][8] Ensure shoes cover the entire foot.[9]
Respiratory RespiratorWork in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[2][5] If ventilation is inadequate or exposure limits may be exceeded, use a MSHA/NIOSH-approved supplied-air respirator with a full facepiece.[4][7]

Operational Plan: Safe Handling Protocol

Follow this step-by-step procedure for the routine handling of this compound to minimize risk.

  • Preparation:

    • Ensure an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[7][10]

    • Work exclusively within a certified chemical fume hood.[2]

    • Clear the work area of all incompatible materials, such as oxidizing agents, strong acids, strong bases, and reducing agents.[7]

    • Remove all potential ignition sources, including open flames, sparks, and hot surfaces.[2][7] Use explosion-proof electrical and ventilating equipment.[1][2]

  • Handling the Chemical:

    • Ground and bond the container and receiving equipment to prevent static discharge.[1][8]

    • Use only non-sparking tools.[1][2]

    • When transferring the liquid, do so carefully to avoid splashes and the generation of aerosols.[2]

    • Keep the container tightly closed when not in use.[1][2]

  • Post-Handling:

    • Wash hands and any potentially exposed skin thoroughly with soap and water after handling.[1][4]

    • Do not eat, drink, or smoke in the work area.[1][7]

    • Promptly remove and decontaminate or dispose of any clothing that becomes contaminated.[2][7]

Emergency Protocol: Spill and Exposure Management

Immediate and appropriate action is crucial in the event of a spill or personal exposure.

Spill Response Procedure
  • Evacuate: Immediately evacuate all non-essential personnel from the spill area.[7]

  • Ventilate & Isolate: Ensure the area is well-ventilated and remove all sources of ignition.[7][8]

  • Assess & Equip: Don the appropriate full PPE, including respiratory protection, before re-entering the area.[4]

  • Contain: Prevent the spill from entering drains or waterways.[2][4] Cover drains if necessary.[2]

  • Absorb: Cover the spill with an inert, non-combustible absorbent material such as dry lime, sand, or soda ash.[7]

  • Collect: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled, and closed container for hazardous waste disposal.[4][7]

  • Decontaminate: Clean the spill area thoroughly.[7]

  • Dispose: Manage the collected waste as hazardous waste in accordance with local, state, and federal regulations.[7]

Spill_Response_Workflow spill Spill Occurs evacuate Evacuate Area Remove Ignition Sources spill->evacuate ppe Don Full PPE (incl. Respirator) evacuate->ppe contain Contain Spill Cover Drains ppe->contain absorb Absorb with Inert Material (Sand, Lime) contain->absorb collect Collect Waste (Use Non-Sparking Tools) absorb->collect dispose Place in Labeled Hazardous Waste Container collect->dispose decontaminate Decontaminate Spill Area dispose->decontaminate

Workflow for managing a this compound spill.
First Aid Measures

  • Inhalation: Move the person to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration and call for immediate medical attention.[4]

  • Skin Contact: Immediately take off all contaminated clothing.[1] Rinse the affected skin with plenty of soap and water for at least 15 minutes.[4][5] Seek immediate medical help.[3]

  • Eye Contact: Immediately rinse eyes cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and call a POISON CENTER or doctor immediately.[2]

  • Ingestion: Do NOT induce vomiting.[5] Rinse mouth with water.[4] Never give anything by mouth to an unconscious person.[4] Get emergency medical help immediately.[1]

Storage and Disposal Plan

Proper storage and disposal are essential for safety and environmental protection.

Storage Protocol
  • Store in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[2][7]

  • The storage area should be fireproof.[1][8]

  • Keep containers tightly closed.[1][2]

  • Store locked up or in an area accessible only to qualified or authorized personnel.[2]

  • Separate from incompatible materials, including oxidizing agents, strong acids, strong bases, and food/feedstuffs.[1][7]

Disposal Plan

Waste material must be treated as hazardous waste and disposed of according to all applicable regulations.[2][3]

  • Containment: Leave the chemical waste in its original container or a compatible, properly labeled hazardous waste container. Do not mix with other waste.[2]

  • Labeling: Ensure the waste container is clearly labeled with "Hazardous Waste" and the chemical name "this compound."

  • Professional Disposal: Arrange for disposal through a licensed professional waste disposal company.[8][11]

  • Contaminated Materials: Dispose of contaminated gloves, absorbent materials, and clothing as hazardous waste.[4] Handle uncleaned containers as you would the product itself.[2]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.